Encequidar mesylate
Description
Propriétés
IUPAC Name |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N6O7.CH4O3S/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;1-5(2,3)4/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKXWELLWNPUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40N6O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849675-87-2 | |
| Record name | HM-30181 mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide methanesulfonate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENCEQUIDAR MESYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I089S56002 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Encequidar Mesylate: A Technical Guide to its Mechanism of Action as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encequidar mesylate (formerly HM30181) is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the intestine. This technical guide provides an in-depth analysis of the mechanism of action of encequidar, detailing its molecular interactions, experimental validation, and clinical implications. By effectively blocking intestinal P-gp, encequidar enhances the oral bioavailability of various P-gp substrate drugs, most notably the chemotherapeutic agent paclitaxel, thereby enabling oral administration of therapies previously restricted to intravenous delivery.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical component of the body's defense against xenobiotics.[1] Located on the apical surface of intestinal epithelial cells, P-gp actively extrudes a wide range of structurally diverse compounds back into the intestinal lumen, limiting their systemic absorption.[1][2] Many therapeutic agents, including the widely used anticancer drug paclitaxel, are substrates of P-gp, resulting in poor oral bioavailability and necessitating intravenous administration.[2][3]
Encequidar is a first-in-class, orally administered, gut-specific P-gp inhibitor designed to overcome this limitation.[2] Its key characteristic is its minimal systemic absorption, which localizes its activity to the intestine, thereby reducing the potential for systemic side effects.[1][2] This guide will explore the core mechanism of encequidar, supported by preclinical and clinical data, and provide detailed experimental methodologies for its characterization.
Core Mechanism of Action: P-glycoprotein Inhibition
Encequidar functions as a competitive and highly potent inhibitor of P-glycoprotein.[4] Its mechanism revolves around its ability to bind to P-gp and prevent the efflux of co-administered P-gp substrate drugs.
Molecular Interaction with P-glycoprotein
While the precise binding site of encequidar on P-gp is not fully elucidated in the provided information, its competitive inhibition suggests that it likely interacts with the same or an overlapping binding site as P-gp substrates. The binding of encequidar to P-gp effectively blocks the transporter's conformational changes that are necessary for the ATP-dependent efflux of substrates.
Signaling Pathway of P-gp Inhibition
The following diagram illustrates the simplified mechanism of P-gp-mediated drug efflux and its inhibition by encequidar in an intestinal epithelial cell.
Caption: P-gp inhibition by encequidar in the intestine.
Quantitative Data on P-glycoprotein Inhibition
The potency of encequidar as a P-gp inhibitor has been quantified in various preclinical studies.
| Parameter | Value | Cell Line/System | Substrate | Reference |
| IC₅₀ (ATPase Assay) | 0.63 nM | MDR1-enriched vesicles | Not Specified | [5][6] |
| IC₅₀ (Transepithelial Transport) | 35.4 nM | MDCK monolayer cells | Paclitaxel | [5][6] |
| IC₅₀ (Efflux Inhibition) | 13.1 ± 2.3 nM | CCRF-CEM T cells | Rhodamine 123 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of encequidar.
In Vitro P-gp ATPase Assay
This assay measures the effect of encequidar on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Objective: To determine the concentration of encequidar required to inhibit 50% of P-gp's ATPase activity (IC₅₀).
Methodology:
-
Preparation of P-gp-enriched vesicles: Utilize membrane vesicles from cells overexpressing human P-gp (MDR1).
-
Assay Reaction: Incubate the P-gp vesicles with varying concentrations of encequidar and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil).
-
ATP Hydrolysis Measurement: Initiate the reaction by adding ATP. After a defined incubation period, measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the percentage of ATPase activity against the logarithm of encequidar concentration to determine the IC₅₀ value.
Transepithelial Transport Assay using Caco-2 Cells
This assay models the intestinal epithelial barrier to assess the impact of encequidar on the transport of P-gp substrates.[3]
Objective: To evaluate the effect of encequidar on the bidirectional transport (apical to basolateral and basolateral to apical) of a P-gp substrate across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Transport Experiment:
-
A to B (Apparent Permeability, Papp A→B): Add the P-gp substrate (e.g., paclitaxel) to the apical (A) chamber and measure its appearance in the basolateral (B) chamber over time, in the presence and absence of encequidar.
-
B to A (Apparent Permeability, Papp B→A): Add the P-gp substrate to the basolateral (B) chamber and measure its appearance in the apical (A) chamber over time, with and without encequidar.
-
-
Sample Analysis: Quantify the concentration of the substrate in the receiver chamber at different time points using a suitable analytical method (e.g., LC-MS/MS).
-
Efflux Ratio Calculation: Calculate the efflux ratio (Papp B→A / Papp A→B). A significant reduction in the efflux ratio in the presence of encequidar indicates P-gp inhibition.
Caption: Workflow for Caco-2 transwell transport assay.
Rhodamine 123 Efflux Assay
This is a cell-based fluorescence assay to measure P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp.
Objective: To determine the potency of encequidar in inhibiting the efflux of rhodamine 123 from P-gp-expressing cells.
Methodology:
-
Cell Loading: Incubate P-gp-expressing cells (e.g., CCRF-CEM T lymphoblast cell line) with rhodamine 123 to allow for its intracellular accumulation.[7]
-
Inhibitor Treatment: Resuspend the loaded cells in a medium containing various concentrations of encequidar or a vehicle control.[7]
-
Efflux Measurement: Monitor the intracellular fluorescence of rhodamine 123 over time using flow cytometry. Inhibition of P-gp will result in increased intracellular fluorescence due to reduced efflux.
-
Data Analysis: Determine the IC₅₀ value by plotting the increase in fluorescence against the encequidar concentration.
Preclinical and Clinical Evidence
The P-gp inhibitory action of encequidar has been demonstrated in both preclinical animal models and human clinical trials, primarily in combination with oral paclitaxel.
Preclinical Pharmacokinetic Studies in Rats
In rats, the oral co-administration of encequidar with paclitaxel resulted in a significant increase in the plasma concentration and exposure of paclitaxel compared to oral paclitaxel alone.[3]
| Parameter | Oral Paclitaxel Alone | Oral Paclitaxel + Encequidar | Fold Increase | Reference |
| Cₘₐₓ | ~127 ng/mL | ~10-fold higher | ~10 | [3] |
| AUCₗₐₛₜ | ~308 ng·h/mL | ~10-fold higher | ~10 | [3] |
Clinical Trials with Oral Paclitaxel (Oraxol)
The combination of oral paclitaxel and encequidar (Oraxol) has been evaluated in several clinical trials for the treatment of metastatic breast cancer.
Phase 3 Study (KX-ORAX-001): Oral Paclitaxel + Encequidar vs. IV Paclitaxel [8]
| Endpoint | Oral Paclitaxel + Encequidar | IV Paclitaxel | P-value | Reference |
| Confirmed Response Rate (mITT) | 40.4% | 25.6% | 0.005 | [8] |
| Median Progression-Free Survival | 8.4 months | 7.4 months | 0.046 | [9] |
| Median Overall Survival | 23.3 months | 16.3 months | 0.026 | [8] |
mITT: modified intention-to-treat
Clinical Trials with Oral Docetaxel
A phase 1 clinical trial investigated the pharmacokinetics and safety of oral docetaxel co-administered with encequidar in patients with metastatic prostate cancer.[10] The study demonstrated that encequidar increased the oral bioavailability of docetaxel.[10]
| Dose of Oral Docetaxel + Encequidar | Mean Absolute Bioavailability | Reference |
| 75 mg/m² + 15 mg | 16.14% (range: 8.19-25.09%) | [10] |
| 150 mg/m² + 15 mg | [10] | |
| 300 mg/m² + 15 mg | [10] |
Conclusion
This compound is a potent and selective P-glycoprotein inhibitor with a well-defined mechanism of action. Its ability to block intestinal P-gp-mediated drug efflux has been robustly demonstrated through a variety of in vitro and in vivo studies. The primary clinical application of encequidar is to enhance the oral bioavailability of P-gp substrate drugs, thereby offering a less invasive and more convenient alternative to intravenous chemotherapy. The successful development of an oral formulation of paclitaxel in combination with encequidar highlights the significant therapeutic potential of this targeted approach to overcoming drug delivery challenges. Future research may explore the application of encequidar with other P-gp substrate drugs to broaden its clinical utility.
References
- 1. encequidar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Phase III study of oral paclitaxel + encequidar in breast cancer published in Journal of Clinical Oncology | medthority.com [medthority.com]
- 10. Oral docetaxel plus encequidar - a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Encequidar Mesylate: A Technical Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encequidar mesylate (formerly HM30181A) is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] By specifically targeting P-gp in the gastrointestinal tract, encequidar has been developed to increase the oral bioavailability of various chemotherapeutic agents that are normally subject to P-gp-mediated efflux, most notably paclitaxel.[2][4] This guide provides a comprehensive technical overview of encequidar's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its effects on cellular pathways.
Introduction to P-glycoprotein (P-gp)
P-glycoprotein, the product of the multidrug resistance gene 1 (MDR1), is a 170 kDa transmembrane glycoprotein that functions as an ATP-dependent efflux pump.[5] It is highly expressed in various tissues, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier.[5] P-gp's primary physiological role is to protect cells from xenobiotics by actively transporting a wide range of structurally diverse compounds out of the cell.[5] However, in the context of oncology, overexpression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic drugs, rendering them ineffective.[5]
This compound: Mechanism of P-glycoprotein Inhibition
Encequidar is a first-in-class, orally administered, gut-specific P-gp inhibitor.[4][6] Its mechanism of action is centered on its high affinity and selective binding to P-gp, thereby competitively inhibiting the efflux of P-gp substrates.[7] A key feature of encequidar is its minimal systemic absorption, which localizes its P-gp inhibitory activity to the gastrointestinal tract.[1][6] This localized action is advantageous as it avoids potential toxicities associated with systemic P-gp inhibition.[3]
Quantitative Data on Encequidar's P-gp Inhibition
The potency and selectivity of encequidar have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of P-glycoprotein by Encequidar
| Assay System | Probe Substrate | IC50 Value | Reference |
| Human P-gp | - | 0.0058 ± 0.0006 µM | [8][9] |
| Human BCRP | - | > 10 µM | [8][9] |
| Rat BCRP | - | 0.059 - 0.18 µM | [8][9] |
| Cynomolgus Monkey BCRP | - | 0.059 - 0.18 µM | [8][9] |
Table 2: Pharmacokinetic Parameters of Oral Paclitaxel (oPac) with Encequidar (E) vs. Intravenous Paclitaxel (IVP)
| Parameter | oPac + E (615 mg/m² over 3 days + 15 mg E) | IVP (80 mg/m²) | Reference |
| AUC₀₋∞ (ng·h/mL) | 5033.5 ± 1401.1 | 5595.9 ± 1264.1 | [1] |
| Geometric Mean Ratio (GMR) for AUC | 89.50% (90% CI: 83.89-95.50) | - | [1] |
| Mean Absolute Bioavailability | 12% (CV% = 23%) | - | [1] |
Table 3: Pharmacokinetics of Weekly Oral Paclitaxel (205 mg/m²) with Encequidar (12.9 mg) in Advanced Breast Cancer Patients
| Parameter | Week 1 | Week 4 | Reference |
| Plasma Paclitaxel AUC₀₋₅₂ ₕ (ng·h/mL) | 3419 ± 1475 | 3224 ± 1150 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp inhibition. The following sections outline the protocols for key experiments used to characterize encequidar.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Protocol:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., MDR1-transfected cell lines) to confluence in appropriate cell culture plates.
-
Rhodamine 123 Loading: Incubate the cells with a non-toxic concentration of Rhodamine 123 (typically 50-200 ng/ml) for a defined period (e.g., 1 hour) at 37°C to allow for intracellular accumulation.[7][10]
-
Inhibitor Treatment: Wash the cells to remove extracellular Rhodamine 123 and then incubate them with fresh medium containing various concentrations of the test inhibitor (encequidar) or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Efflux Period: Incubate the cells for a specific duration (e.g., 2 hours) at 37°C to allow for P-gp-mediated efflux of Rhodamine 123.[11]
-
Fluorescence Measurement: After the efflux period, measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometry.[7]
-
Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the inhibitor indicates P-gp inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Rhodamine 123 efflux.
Caco-2 Bidirectional Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium and expresses P-gp, to assess the bidirectional transport of a compound.
Protocol:
-
Caco-2 Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in transwell plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12][13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >600 Ohms/cm²).[12]
-
Transport Studies:
-
Apical to Basolateral (A→B) Transport: Add the test compound (with or without a P-gp inhibitor like encequidar) to the apical (donor) compartment and fresh medium to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: Add the test compound (with or without encequidar) to the basolateral (donor) compartment and fresh medium to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for a specific time (e.g., 90 minutes).[12]
-
Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and analyze the concentration of the test compound using LC-MS/MS.[12]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[14] A reduction in the efflux ratio in the presence of encequidar indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.
Protocol:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.[15]
-
Assay Setup: In a 96-well plate, incubate the P-gp membranes with an assay buffer. Include a positive control (a known P-gp substrate that stimulates ATPase activity, e.g., verapamil) and a negative control (a selective P-gp ATPase inhibitor, e.g., sodium orthovanadate).[16] Add a range of concentrations of the test compound (encequidar).
-
Reaction Initiation: Initiate the reaction by adding MgATP.[16]
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 40 minutes) to allow for ATP hydrolysis.[16]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method or a luminescence-based ATP detection reagent.[15][16]
-
Data Analysis: An increase or decrease in ATPase activity in the presence of the test compound indicates an interaction with P-gp. Inhibition of verapamil-stimulated ATPase activity is a common way to assess inhibitory potential.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to encequidar and P-gp inhibition.
Caption: Mechanism of P-gp inhibition by encequidar.
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Caption: Signaling effects of encequidar in drug-resistant cells.
Discussion and Future Directions
This compound represents a significant advancement in overcoming P-gp-mediated multidrug resistance, particularly for orally administered chemotherapeutics. Its gut-specific mechanism of action minimizes systemic side effects, a common limitation of previous P-gp inhibitors. The clinical data, especially in combination with oral paclitaxel, are promising and have shown comparable efficacy to intravenous formulations with a different safety profile.[1][4]
Future research should continue to explore the full potential of encequidar with other P-gp substrate drugs. Further investigation into the downstream metabolic consequences of P-gp inhibition in different cancer types could reveal new therapeutic strategies and biomarkers of response.[17] The development of standardized and robust in vitro assays, as detailed in this guide, will be paramount in screening new drug candidates that could benefit from co-administration with encequidar.
Conclusion
This compound is a potent and selective P-glycoprotein inhibitor with a well-defined, gut-specific mechanism of action. The quantitative data from in vitro and clinical studies support its efficacy in enhancing the oral bioavailability of P-gp substrates like paclitaxel. The experimental protocols outlined provide a framework for the continued investigation and characterization of encequidar and other P-gp modulators. The visualizations provided offer a clear understanding of its mechanism and experimental assessment. This technical guide serves as a valuable resource for researchers and drug development professionals working to overcome multidrug resistance in cancer and improve the efficacy of oral chemotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetics for oral paclitaxel in patients with advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
- 17. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Encequidar Mesylate: A Technical Guide to its High Selectivity for P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of encequidar mesylate, a potent and highly selective inhibitor of P-glycoprotein (P-gp). Encequidar's unique characteristic of being minimally absorbed allows for targeted inhibition of intestinal P-gp, thereby enhancing the oral bioavailability of co-administered P-gp substrate drugs.[1][2] This document details the quantitative selectivity of encequidar, the experimental protocols used to determine its activity, and the underlying mechanisms of action.
Core Concept: P-glycoprotein and its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump located in the cell membranes of various tissues, including the intestinal epithelium, blood-brain barrier, and tumor cells.[3][4] It actively transports a wide range of structurally diverse compounds out of cells, playing a crucial role in drug absorption, distribution, and the development of multidrug resistance in cancer.[3][5] this compound (formerly HM30181) is a third-generation P-gp inhibitor designed to selectively block this efflux activity, particularly in the gastrointestinal tract.[6][7]
Quantitative Selectivity of this compound
Encequidar demonstrates exceptional potency and selectivity for P-gp over other clinically relevant ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs). This high selectivity minimizes off-target effects and potential drug-drug interactions mediated by other transporters.
| Transporter | Species/System | Assay Type | Substrate/Probe | IC50 Value | Reference |
| P-glycoprotein (P-gp/MDR1) | Human | ATPase Assay | - | 0.63 nM | [8] |
| Human (CCRF-CEM T cells) | Rhodamine 123 Efflux | Rhodamine 123 | 13.1 ± 2.3 nM | [9][10] | |
| Human (MDCK-MDR1 cells) | Paclitaxel Transport | Paclitaxel | 35.4 nM | [8] | |
| Human | - | - | 0.0058 ± 0.0006 µM | [11][12] | |
| Breast Cancer Resistance Protein (BCRP) | Human | - | - | > 10 µM | [11][12] |
| Human | ATPase Assay | - | 3,700 nM | [8] | |
| Rat | - | - | 0.059 - 0.18 µM | [12] | |
| Cynomolgus Monkey | - | - | 0.059 - 0.18 µM | [12] | |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Human | - | - | > 100 µM | [8] |
| Multidrug Resistance-Associated Protein 2 (MRP2) | Human | - | - | > 100 µM | [1][8] |
| Multidrug Resistance-Associated Protein 3 (MRP3) | Human | - | - | > 100 µM | [8] |
Mechanism of Action: P-gp Inhibition
Encequidar acts as a competitive inhibitor of P-gp.[13] By binding to the transporter, it prevents the efflux of P-gp substrates, such as the chemotherapeutic agent paclitaxel.[6] This inhibition is primarily localized to the gut due to encequidar's minimal systemic absorption, which increases the intestinal absorption and oral bioavailability of co-administered drugs.[1][6][7]
Caption: Mechanism of P-gp Inhibition by Encequidar.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp inhibition. The following sections outline the key in vitro assays used to characterize the selectivity and potency of encequidar.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibition of this activity is a direct measure of P-gp inhibition.
Methodology:
-
Preparation: Recombinant human P-gp membranes are incubated in a 96-well plate with an assay buffer.
-
Controls:
-
Untreated Control: P-gp membranes with buffer only.
-
Positive Control: A known P-gp substrate that stimulates ATPase activity (e.g., verapamil) is added.
-
Inhibitor Control: A known P-gp inhibitor (e.g., sodium orthovanadate) is added.
-
-
Test Compound: Serial dilutions of this compound are added to the wells.
-
Reaction Initiation: The reaction is started by the addition of MgATP.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 40 minutes).
-
Detection: An ATPase detection reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Measurement: Luminescence is measured using a microplate reader. The change in luminescence relative to controls indicates the level of ATPase inhibition.
Caption: P-gp ATPase Assay Workflow.
Rhodamine 123 Efflux Assay
This cell-based assay utilizes a fluorescent P-gp substrate, rhodamine 123, to measure the efflux activity of P-gp.
Methodology:
-
Cell Culture: P-gp overexpressing cells (e.g., CCRF-CEM T-lymphoblast cell line) are cultured to a suitable density.
-
Loading: Cells are incubated with rhodamine 123 (e.g., 0.2 µg/ml) for a period (e.g., 30 minutes) at 37°C to allow for cellular uptake.
-
Washing: Cells are washed with ice-cold medium to remove extracellular rhodamine 123.
-
Inhibition: The washed cells are resuspended in a medium containing various concentrations of this compound or control inhibitors.
-
Efflux: The cells are incubated at 37°C to allow for P-gp-mediated efflux of rhodamine 123.
-
Quantification: The intracellular fluorescence of rhodamine 123 is measured using a fluorescence-activated cell sorter (FACS) or a fluorescence plate reader.
-
Analysis: A decrease in the efflux of rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of encequidar indicates P-gp inhibition.
MDCK-MDR1 Transepithelial Transport Assay
This assay uses a polarized monolayer of Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) to model the intestinal barrier. It measures the directional transport of a P-gp substrate.
Methodology:
-
Cell Seeding: MDCK-MDR1 cells are seeded onto permeable supports in a transwell plate and cultured to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-to-B) Transport: A P-gp substrate (e.g., paclitaxel) is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents absorption.
-
Basolateral to Apical (B-to-A) Transport: The P-gp substrate is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents efflux.
-
-
Inhibition: The experiment is repeated in the presence of various concentrations of this compound in the apical chamber.
-
Sample Analysis: The concentration of the P-gp substrate in the receiver chambers is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. A reduction in the efflux ratio in the presence of encequidar indicates P-gp inhibition.
In Vivo Consequences of P-gp Inhibition
The selective inhibition of intestinal P-gp by encequidar has profound effects on the pharmacokinetics of orally administered P-gp substrates. By blocking the efflux of these drugs back into the intestinal lumen, encequidar significantly increases their absorption and systemic exposure.[7][14] For example, co-administration of encequidar with oral paclitaxel leads to a substantial increase in the bioavailability of paclitaxel, achieving plasma concentrations comparable to intravenous administration.[2][7]
Caption: Enhancement of Oral Drug Bioavailability by Encequidar.
Conclusion
This compound is a highly potent and selective P-glycoprotein inhibitor with a well-characterized in vitro and in vivo profile. Its minimal systemic exposure and targeted action on intestinal P-gp make it a valuable tool in drug development for improving the oral bioavailability of P-gp substrate drugs. The detailed experimental protocols provided in this guide serve as a resource for researchers and scientists working to understand and modulate P-gp-mediated drug transport.
References
- 1. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Dose-response assessment of cerebral P-glycoprotein inhibition in vivo with [18F]MC225 and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Encequidar Mesylate: A Technical Guide to Enhancing Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of encequidar mesylate, a potent and selective P-glycoprotein (P-gp) inhibitor, and its significant impact on the oral bioavailability of co-administered therapeutic agents. By elucidating its mechanism of action and presenting key preclinical and clinical data, this document serves as a comprehensive resource for professionals in the field of drug development.
Core Mechanism of Action: P-glycoprotein Inhibition
This compound is a third-generation, minimally absorbed P-gp inhibitor.[1][2] P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump located in the cell membranes of various tissues, including the intestinal epithelium.[3][4][5] Its primary function is to actively transport a wide range of structurally diverse substrates out of cells, which can significantly limit the intestinal absorption and, consequently, the oral bioavailability of many drugs.[3][6]
Encequidar selectively binds to and inhibits the P-gp efflux pump in the gastrointestinal tract.[7][8] This action prevents the efflux of co-administered P-gp substrate drugs from intestinal epithelial cells back into the gastrointestinal lumen, thereby increasing their net absorption and systemic exposure.[7][8] A key feature of encequidar is its minimal systemic absorption, which localizes its P-gp inhibitory effect to the gut, potentially reducing systemic side effects.[7][9]
References
- 1. onclive.com [onclive.com]
- 2. This compound + paclitaxel by Hanmi Pharmaceuticals for Breast Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. The structure and functions of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, function and regulation of P-glycoprotein and its clinical relevance in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Facebook [cancer.gov]
- 8. encequidar - My Cancer Genome [mycancergenome.org]
- 9. researchgate.net [researchgate.net]
Encequidar Mesylate: A Technical Guide to its Discovery and Development as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encequidar mesylate is a first-in-class, minimally absorbed, potent, and selective inhibitor of the P-glycoprotein (P-gp) efflux pump. Its primary therapeutic application is to enhance the oral bioavailability of P-gp substrate drugs, most notably the chemotherapeutic agent paclitaxel. By inhibiting P-gp in the gastrointestinal tract, encequidar prevents the efflux of co-administered drugs back into the intestinal lumen, thereby increasing their absorption into the bloodstream. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of oncology and pharmacology.
Introduction to P-glycoprotein and the Rationale for Encequidar
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a transmembrane efflux pump with broad substrate specificity.[1][2] It is highly expressed in various tissues, including the intestinal epithelium, blood-brain barrier, and tumor cells.[1] In the intestines, P-gp plays a significant role in limiting the oral absorption of many drugs by actively transporting them out of enterocytes and back into the gut lumen.[1][2] This mechanism is a major contributor to the poor oral bioavailability of numerous therapeutic agents, including the widely used anticancer drug, paclitaxel.[3]
The development of P-gp inhibitors that can be co-administered with P-gp substrate drugs to enhance their oral absorption has been a long-standing goal in pharmaceutical research. Encequidar was designed to be a gut-specific P-gp inhibitor with minimal systemic absorption, thereby reducing the potential for systemic side effects and drug-drug interactions.[4]
Mechanism of Action of Encequidar
Encequidar is a potent and selective inhibitor of P-gp.[5] Its mechanism of action involves binding to the P-gp transporter and competitively inhibiting the binding and subsequent efflux of P-gp substrates.[5] This inhibition is localized to the gastrointestinal tract due to encequidar's poor oral bioavailability.
P-glycoprotein Efflux Pump Signaling Pathway
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by encequidar.
Caption: P-gp efflux and its inhibition by encequidar in an enterocyte.
Preclinical Development
The preclinical development of encequidar focused on demonstrating its potency and selectivity as a P-gp inhibitor, its ability to enhance the oral bioavailability of co-administered drugs, and its safety profile.
In Vitro P-gp Inhibition Assay
The inhibitory activity of encequidar on P-gp is commonly assessed using a rhodamine 123 efflux assay in a P-gp overexpressing cell line, such as CCRF-CEM T-lymphoblast cells.[5]
-
Cell Culture: CCRF-CEM T-lymphoblast cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Rhodamine 123 Loading: Cells are harvested and resuspended in a buffer containing rhodamine 123 (e.g., 5.25 µM) and incubated at 37°C for a defined period (e.g., 30 minutes) to allow for dye uptake.[6]
-
Washing: After loading, cells are washed with ice-cold buffer to remove extracellular rhodamine 123.
-
Efflux and Inhibition: The washed cells are resuspended in a fresh buffer containing various concentrations of encequidar or a vehicle control. The cells are then incubated at 37°C to allow for P-gp-mediated efflux of rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured at different time points using a flow cytometer. A reduction in the rate of fluorescence decrease in the presence of encequidar indicates P-gp inhibition.[7][8]
-
Data Analysis: The IC50 value, representing the concentration of encequidar required to inhibit 50% of the P-gp-mediated efflux, is calculated.
In Vivo Preclinical Efficacy Studies
Preclinical in vivo studies are crucial to evaluate the ability of encequidar to enhance the oral bioavailability and anti-tumor efficacy of chemotherapeutic agents in a living system. These studies typically utilize xenograft models.
-
Cell Line Selection: A human cancer cell line known to be sensitive to the chemotherapeutic agent of interest (e.g., a breast cancer cell line for paclitaxel) is selected.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[9]
-
Tumor Implantation: The selected cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Groups: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups, such as:
-
Vehicle control (oral)
-
Encequidar alone (oral)
-
Chemotherapeutic agent alone (intravenous)
-
Chemotherapeutic agent alone (oral)
-
Encequidar (oral) + Chemotherapeutic agent (oral)
-
-
Dosing Regimen: Encequidar is typically administered orally a short time (e.g., 1 hour) before the oral administration of the chemotherapeutic agent. Dosing schedules can vary but often involve daily or weekly administration.[10]
-
Efficacy Assessment: Tumor volume is monitored throughout the study. At the end of the study, tumors are excised and weighed. The primary endpoint is typically tumor growth inhibition.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentration of the chemotherapeutic agent and assess the impact of encequidar on its oral bioavailability.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of encequidar and its effect on the pharmacokinetics of co-administered drugs.
-
Animal Model: Mice (e.g., BALB/c) are used for these studies.
-
Drug Administration: Encequidar is administered orally, followed by the oral administration of the P-gp substrate drug. A separate group receives the P-gp substrate drug intravenously to determine its absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the mice at multiple time points after drug administration via techniques such as tail vein or retro-orbital bleeding.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of the P-gp substrate drug in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
Clinical Development
The clinical development of encequidar, primarily in combination with oral paclitaxel (a formulation known as Oraxol), has progressed through Phase I, II, and III clinical trials.
Clinical Pharmacokinetics and Bioavailability
Clinical trials have consistently demonstrated that encequidar significantly increases the oral bioavailability of paclitaxel.[3]
Table 1: Pharmacokinetic Parameters of Oral Paclitaxel with Encequidar vs. Intravenous Paclitaxel
| Parameter | Oral Paclitaxel (205 mg/m²) + Encequidar (15 mg) | Intravenous Paclitaxel (80 mg/m²) | Reference |
| AUC (0-52h) (ng·h/mL) | 3419 ± 1475 | Not directly compared in this study | [3] |
| Cmax (ng/mL) | 199 ± 98.4 | Not directly compared in this study | [3] |
| Tmax (h) | 4.0 (2.0 - 8.0) | Not applicable | [3] |
Data are presented as mean ± standard deviation, except for Tmax which is median (min-max).
Clinical Efficacy
The combination of oral paclitaxel and encequidar has shown promising efficacy in patients with metastatic breast cancer.
Table 2: Efficacy Results from a Phase III Study in Metastatic Breast Cancer (NCT02594371)
| Endpoint | Oral Paclitaxel + Encequidar | Intravenous Paclitaxel | p-value | Reference |
| Confirmed Overall Response Rate (ORR) | 36% | 24% | 0.01 | [11] |
| Progression-Free Survival (PFS) (median) | 8.4 months | 7.4 months | 0.077 | [11] |
| Overall Survival (OS) (median) | 27.9 months | 16.9 months | 0.11 | [11] |
Clinical Trial Workflow
The following diagram outlines a typical workflow for a clinical trial involving encequidar and an oral chemotherapeutic agent.
Caption: A simplified workflow of a randomized clinical trial for encequidar.
Experimental Protocols
Synthesis of this compound
While the complete, proprietary synthesis protocol for this compound is not publicly available, the key synthetic step involves the formation of the tetrazole ring. A representative synthesis workflow is outlined below.
Caption: A logical workflow for the synthesis of this compound.
Pharmacokinetic Sample Analysis
-
Sample Collection: Whole blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at specified time points after drug administration.[12][13]
-
Processing: The blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) within a specified time (e.g., 30 minutes) of collection to separate the plasma.[14]
-
Aliquoting and Storage: The resulting plasma is carefully transferred into labeled cryovials and immediately frozen at -80°C until analysis.[14]
-
Shipment: Samples are shipped on dry ice to the bioanalytical laboratory.
-
Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile) containing an internal standard (e.g., docetaxel) is added to the plasma sample to precipitate proteins. The mixture is vortexed and then centrifuged. The supernatant is collected for analysis.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate paclitaxel and the internal standard.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for paclitaxel and the internal standard, ensuring high selectivity and sensitivity.
-
Quantification: A calibration curve is generated by analyzing standards of known paclitaxel concentrations. The concentration of paclitaxel in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound represents a significant advancement in drug delivery, offering a viable strategy to enable the oral administration of P-gp substrate drugs. Its gut-specific mechanism of action minimizes systemic exposure and associated toxicities. The clinical data, particularly in combination with oral paclitaxel for metastatic breast cancer, have demonstrated promising efficacy and a favorable safety profile compared to intravenous chemotherapy. The detailed methodologies and data presented in this guide provide a comprehensive resource for the scientific community to further understand and build upon the development of encequidar and other P-gp inhibitors. Continued research in this area holds the potential to transform the treatment paradigm for many diseases by offering patients more convenient and effective oral therapeutic options.
References
- 1. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of P-Glycoprotein: Ingenta Connect [ingentaconnect.com]
- 3. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. nhsfife.org [nhsfife.org]
- 12. Blood PK sample processing and transport | Infectious Diseases Data Observatory [iddo.org]
- 13. media.tghn.org [media.tghn.org]
- 14. mcgill.ca [mcgill.ca]
Encequidar Mesylate: A Technical Guide to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Encequidar mesylate (formerly HM30181A) is a potent, selective, and minimally absorbed inhibitor of P-gp. This technical guide provides an in-depth overview of encequidar, its mechanism of action, and its application in overcoming P-gp-mediated multidrug resistance, with a focus on its use in combination with oral paclitaxel.
Introduction to this compound
Encequidar is a third-generation P-gp inhibitor designed for oral administration.[1] Its key characteristic is its high potency and selectivity for P-gp with minimal systemic absorption.[2][3] This localized action within the gastrointestinal tract allows it to block the efflux of co-administered P-gp substrate drugs, such as paclitaxel, leading to increased oral bioavailability and systemic exposure.[1][4]
Mechanism of Action
Encequidar functions as a competitive inhibitor of P-gp.[2] P-gp is an ATP-dependent efflux pump that binds to substrates within the cell membrane and utilizes the energy from ATP hydrolysis to transport them out of the cell.[5] Encequidar binds to P-gp, preventing the binding and subsequent efflux of chemotherapeutic agents. A recent study in doxorubicin-resistant colon cancer cells (SW620/AD300) suggests that encequidar's mechanism may also involve metabolic effects, including impacting the citric acid cycle and glutathione metabolism, which could reduce the energy supply for P-gp function and increase oxidative stress within the cancer cells.[6]
Figure 1: Mechanism of P-gp Inhibition by Encequidar.
Quantitative Data
Preclinical Data: P-gp Inhibition Potency
Encequidar has demonstrated high potency in inhibiting P-gp in various in vitro models. The following table summarizes its IC50 values in comparison to other known P-gp inhibitors.
| Compound | Assay System | IC50 (nM) | Reference |
| Encequidar | Human P-gp | 0.0058 µM (5.8 nM) | [7] |
| Tariquidar | P-gp ATPase activity | 49 nM | [8] |
| Zosuquidar | Caco-2 cells (Paclitaxel transport) | 53 nM | [3] |
| Verapamil | Caco-2 cells (Paclitaxel transport) | 16,500 nM | [9] |
Table 1: Comparative P-gp Inhibitory Potency of Encequidar and Other Inhibitors.
Clinical Data: Phase III Trial in Metastatic Breast Cancer
A pivotal Phase III clinical trial (KX-ORAX-001) evaluated the efficacy and safety of oral paclitaxel (205 mg/m²) co-administered with encequidar (15 mg) versus intravenous (IV) paclitaxel (175 mg/m²) in patients with metastatic breast cancer.[10][11][12]
| Endpoint | Oral Paclitaxel + Encequidar | IV Paclitaxel | Hazard Ratio (95.5% CI) / p-value |
| Confirmed Objective Response Rate (ITT) | 35.8% | 23.4% | p = 0.011 |
| Confirmed Objective Response Rate (mITT) | 40.4% | 25.6% | p = 0.005 |
| Median Progression-Free Survival (mITT) | 8.4 months | 7.4 months | HR 0.739 (0.561-0.974); p = 0.023 |
| Median Overall Survival (mITT) | 23.3 months | 16.3 months | HR 0.735 (0.556-0.972); p = 0.026 |
Table 2: Key Efficacy Outcomes from the Phase III KX-ORAX-001 Trial.[11][13]
| Adverse Event (All Grades) | Oral Paclitaxel + Encequidar | IV Paclitaxel |
| Neuropathy | 17% | 57% |
| Grade 3 Neuropathy | 1% | 8% |
| Alopecia | 28.8% | 48.1% |
| Neutropenia | 38.3% | 33.3% |
| Grade 4 Neutropenia | Higher incidence | Lower incidence |
| Diarrhea | 24.2% | 8.1% |
| Nausea | 23.1% | 5.2% |
Table 3: Selected Adverse Events from the Phase III KX-ORAX-001 Trial.[11][14]
Experimental Protocols
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence and absence of a test compound to determine if it is a substrate or inhibitor.
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)
-
ATP solution
-
Phosphate standard solution
-
Reagent for detecting inorganic phosphate (e.g., a malachite green-based reagent)
-
Test compound (Encequidar) and a known P-gp substrate (e.g., verapamil) as a positive control.
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
Prepare serial dilutions of encequidar and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, P-gp membranes, and the test compounds or control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the colorimetric reagent for phosphate detection.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the amount of inorganic phosphate released and determine the effect of encequidar on P-gp ATPase activity.
Bidirectional Transport Assay in Caco-2 Cells
This assay assesses the permeability of a compound across a Caco-2 cell monolayer, a model of the intestinal epithelium, to determine if it is a P-gp substrate or inhibitor.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Paclitaxel (as the P-gp substrate)
-
Encequidar (as the P-gp inhibitor)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification.
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the monolayers with pre-warmed transport buffer.
-
To assess the apical-to-basolateral (A-B) transport, add the transport buffer containing paclitaxel (with or without encequidar) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To assess the basolateral-to-apical (B-A) transport, add the transport buffer with paclitaxel (with or without encequidar) to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, measure the concentration of paclitaxel in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Inhibition by encequidar will result in a decrease in the efflux ratio.
Cytotoxicity Assay in Multidrug-Resistant Cells
This assay determines the ability of encequidar to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
A multidrug-resistant cancer cell line (e.g., NCI/ADR-RES) and its parental drug-sensitive cell line.
-
Cell culture medium.
-
Chemotherapeutic agent (e.g., doxorubicin or paclitaxel).
-
Encequidar.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
Procedure:
-
Seed the drug-sensitive and drug-resistant cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of encequidar.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for the chemotherapeutic agent with and without encequidar. A significant decrease in the IC50 in the presence of encequidar indicates reversal of resistance.
Signaling Pathways and Experimental Workflows
The expression and activity of P-gp are regulated by complex signaling pathways. While the direct effect of encequidar on these pathways is an area of ongoing research, its primary mechanism is the direct inhibition of the P-gp pump. The following diagram illustrates a simplified workflow for evaluating a P-gp inhibitor like encequidar.
Figure 2: Experimental Workflow for Encequidar Evaluation.
Multidrug resistance is also associated with the upregulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which can promote the expression and function of P-gp. While encequidar's primary role is direct P-gp inhibition, future research may explore its potential indirect effects on these pathways.
Figure 3: P-gp Regulation and Point of Intervention for Encequidar.
Conclusion
This compound is a promising agent for overcoming multidrug resistance mediated by P-glycoprotein. Its high potency, selectivity, and minimal systemic absorption make it an ideal candidate for combination therapy with oral chemotherapeutics that are P-gp substrates. The clinical success of oral paclitaxel in combination with encequidar demonstrates the potential of this approach to improve therapeutic outcomes and quality of life for cancer patients. Further research into the broader applications of encequidar with other P-gp substrate drugs is warranted.
References
- 1. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encequidar - My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Taxol transport by human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral vs Intravenous Paclitaxel for Patients With Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
In vitro characterization of Encequidar mesylate
An In-Depth Technical Guide to the In Vitro Characterization of Encequidar Mesylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encequidar (also known as HM30181A) is a potent, selective, and minimally absorbed inhibitor of the P-glycoprotein (P-gp) efflux pump.[1][2][3][4][5] Developed to be gut-specific, its primary clinical application is to increase the oral bioavailability of co-administered P-gp substrate drugs, most notably the chemotherapeutic agent paclitaxel.[4][5][6][7] By inhibiting intestinal P-gp, Encequidar prevents the efflux of drugs from enterocytes back into the gastrointestinal lumen, thereby enhancing their absorption into systemic circulation.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of Encequidar, detailing its mechanism of action, inhibitory potency and selectivity, and its role in reversing multidrug resistance, supported by detailed experimental protocols and quantitative data.
Mechanism of Action: P-glycoprotein Inhibition
Encequidar functions as a competitive and potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter encoded by the ABCB1 gene.[1][3][8] P-gp is expressed on the apical membrane of intestinal epithelial cells and acts as an efflux pump, actively transporting a wide variety of xenobiotics, including many therapeutic drugs, out of the cell.[4][5] This action is a major cause of the poor oral bioavailability of drugs like paclitaxel.[5][7]
When co-administered orally, Encequidar binds to intestinal P-gp, blocking the efflux of substrate drugs.[3] This inhibition allows the co-administered drug to bypass this primary defense mechanism, leading to increased intracellular concentration within the enterocytes and subsequently greater absorption into the bloodstream.[3] A key design feature of Encequidar is its poor systemic absorption, which confines its P-gp inhibitory activity primarily to the gut, minimizing potential systemic side effects associated with widespread P-gp inhibition.[3][4][5]
In Vitro Potency and Selectivity
In vitro assays are crucial for determining the potency and selectivity of a P-gp inhibitor. Encequidar has been shown to be a highly potent inhibitor of human P-gp with significant selectivity over other clinically relevant transporters, such as the Breast Cancer Resistance Protein (BCRP).
Quantitative Inhibitory Activity
The inhibitory concentration (IC50) is a key metric for potency. Studies have consistently demonstrated Encequidar's low nanomolar potency against human P-gp. However, it displays significantly less activity against human BCRP, highlighting its selectivity. Interestingly, this selectivity profile differs across species, with potent inhibition of BCRP observed in rats and cynomolgus monkeys.
| Target Transporter | Species | Cell Line / System | IC50 Value | Reference(s) |
| P-glycoprotein (P-gp) | Human | Not Specified | 0.0058 ± 0.0006 µM (5.8 nM) | [9][10] |
| P-glycoprotein (P-gp) | Human | CCRF-CEM T cells | 13.1 ± 2.3 nM | [1][2] |
| BCRP | Human | Not Specified | > 10 µM | [9][10] |
| BCRP | Rat | Not Specified | 0.059 - 0.18 µM | [9][10] |
| BCRP | Cynomolgus Monkey | Not Specified | 0.059 - 0.18 µM | [9][10] |
| P-glycoprotein (P-gp) | Human | CCRF-CEM T cells | 8.2 ± 2.0 nM (Tariquidar) | [2] |
Table 1: Summary of in vitro inhibitory potency of Encequidar against key efflux transporters. The IC50 for the reference P-gp inhibitor Tariquidar is included for comparison.
Key Experimental Protocols
The characterization of Encequidar relies on a set of standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
P-gp Inhibition Assay (Rhodamine 123 Efflux)
This assay quantifies the ability of a compound to inhibit P-gp by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123 (Rho123).
Objective: To determine the IC50 of Encequidar for P-gp.
Methodology:
-
Cell Culture: CCRF-CEM T-lymphoblast cells, which express wild-type P-gp, are cultured in an appropriate medium (e.g., DMEM) and maintained at 37°C.[1]
-
Fluorescent Substrate Loading: Cells are harvested, centrifuged, and resuspended in medium containing a final concentration of 0.2 µg/ml (0.53 µM) of Rhodamine 123.[1] The cells are incubated for 30 minutes at 37°C to allow for substrate loading.[1]
-
Washing: Following incubation, the cell suspension is chilled on ice, and cells are pelleted by centrifugation (e.g., 500 x g). The cell pellet is washed with ice-cold medium to remove extracellular Rho123.[1]
-
Incubation with Inhibitor: The washed cells are resuspended and aliquoted into tubes containing varying concentrations of this compound or a reference inhibitor (e.g., Tariquidar).
-
Efflux and Measurement: The tubes are incubated to allow for P-gp-mediated efflux of Rho123. The reaction is stopped by placing the tubes on ice.
-
Data Acquisition: The intracellular fluorescence of Rho123 in approximately 1x10⁶ cells per sample is measured using a fluorescence-activated cell sorter (FACS).[1]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of Rho123 positive cells (or mean fluorescence intensity) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caco-2 Permeability Assay
This assay is considered the gold standard for predicting in vivo drug absorption and identifying substrates of efflux transporters.[11][12] It uses human colon adenocarcinoma cells (Caco-2) that differentiate into a polarized monolayer resembling the intestinal epithelium.[11][12]
Objective: To determine the apparent permeability coefficient (Papp) of a compound and its efflux ratio.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a paracellular marker like Lucifer Yellow.[11][12]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B): The test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (typically 2 hours).[11][13] This mimics drug absorption.
-
Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.[13] This direction quantifies active efflux.
-
-
Sample Analysis: At the end of the incubation period, samples are taken from both donor and receiver compartments and the concentration of the test compound is quantified, typically by LC-MS/MS.[11]
-
Data Analysis:
-
The Apparent Permeability Coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.[13]
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is indicative of active efflux, suggesting the compound is a substrate for a transporter like P-gp.[13]
-
To confirm P-gp involvement, the assay can be repeated in the presence of a known inhibitor like Encequidar. A significant reduction in the efflux ratio would confirm the compound is a P-gp substrate.
-
In Vitro Reversal of Multidrug Resistance (MDR)
A significant application of P-gp inhibitors is overcoming multidrug resistance in cancer cells, which often overexpress P-gp to efflux chemotherapeutic agents. In vitro studies have demonstrated that Encequidar can restore the sensitivity of resistant cancer cells to cytotoxic drugs.
A study on doxorubicin (DOX)-resistant colon cancer cells (SW620/AD300) showed that Encequidar inhibited P-gp transport activity, reduced DOX efflux, and enhanced DOX's cytotoxic effects, promoting apoptosis.[6] Mechanistic analysis revealed that the combination of Encequidar and DOX affected key metabolic pathways:
-
Citric Acid (TCA) Cycle: The combination significantly impacted the TCA cycle, reducing the energy supply (ATP) required for P-gp to function.[6]
-
Glutathione Metabolism: It affected the metabolism of glutathione, a key component of the cellular anti-oxidative stress system, thereby weakening the cells' ability to handle oxidative stress.[6]
-
Reactive Oxygen Species (ROS): This led to an increase in intracellular ROS production, enhancing ROS-induced cell damage and restoring the sensitivity of the resistant cells to doxorubicin.[6]
Conclusion
The in vitro characterization of this compound firmly establishes it as a highly potent and selective inhibitor of human P-glycoprotein. Its low nanomolar potency, demonstrated in functional efflux assays, and its selectivity over human BCRP underscore its targeted design. Standardized protocols, such as the Rhodamine 123 efflux and Caco-2 permeability assays, provide the foundational data for its development. Furthermore, studies demonstrating its ability to reverse multidrug resistance in cancer cell lines by impacting cellular metabolism highlight its therapeutic potential beyond bioavailability enhancement. For drug development professionals, Encequidar represents a first-in-class, gut-specific P-gp inhibitor that effectively enables the oral delivery of previously intravenous-only chemotherapeutics, offering a significant advancement in cancer therapy.[4][5][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encequidar - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
Preclinical Profile of Encequidar Mesylate: A P-glycoprotein Inhibitor for Enhanced Oral Drug Delivery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Encequidar mesylate (formerly HM30181A) is a potent, orally administered, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the gastrointestinal tract. By selectively blocking P-gp at the intestinal level, Encequidar has been shown in preclinical studies to significantly enhance the oral bioavailability of various P-gp substrate drugs, most notably the chemotherapeutic agent paclitaxel. This guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro potency, in vivo efficacy, pharmacokinetic profile, and available safety information. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.
Mechanism of Action
Encequidar is a selective and competitive inhibitor of P-glycoprotein (also known as multidrug resistance protein 1 or MDR1), an ATP-binding cassette (ABC) transporter. P-gp is highly expressed on the apical surface of intestinal epithelial cells and actively pumps a wide range of xenobiotics, including many therapeutic drugs, out of the cells and back into the intestinal lumen, thereby limiting their oral absorption. Encequidar binds to P-gp, preventing the efflux of co-administered P-gp substrate drugs and leading to increased intracellular concentrations and greater systemic absorption.[1] A key feature of Encequidar is its minimal systemic absorption, which localizes its P-gp inhibitory activity to the gut, potentially reducing the risk of systemic side effects.[2]
Mechanism of Encequidar in inhibiting P-gp mediated drug efflux.
In Vitro Studies
P-glycoprotein Inhibition
Encequidar has demonstrated potent and selective inhibition of P-gp in various in vitro models.
| Cell Line | Substrate | IC50 (nM) | Reference |
| CCRF-CEM T cells | Rhodamine 123 | 13.1 ± 2.3 | [3] |
| MDCK-hMDR1 | Digoxin | 5.8 ± 0.6 | [1] |
BCRP Inhibition
Encequidar shows species-specific differences in its inhibition of Breast Cancer Resistance Protein (BCRP), another important efflux transporter.
| Species | IC50 (µM) | Reference |
| Human | > 10 | [1] |
| Rat | 0.059 - 0.18 | [1] |
| Cynomolgus Monkey | 0.059 - 0.18 | [1] |
In Vivo Studies
Pharmacokinetics
Preclinical pharmacokinetic studies in rats have demonstrated the ability of Encequidar to significantly increase the oral bioavailability of co-administered P-gp substrates.
| Animal Model | Co-administered Drug (Dose) | Encequidar Dose | Fold Increase in Oral Bioavailability | Reference |
| Male Sprague-Dawley Rats | Paclitaxel (10 mg/kg) | 1 mg/kg | 24 | [4] |
| Rats | Paclitaxel | Not specified | 12.1 | [5] |
| Rats | Sulfasalazine | 15 mg/kg | 3.04 | [1] |
Efficacy
The enhanced oral bioavailability of chemotherapeutic agents by Encequidar translates to improved anti-tumor efficacy in preclinical cancer models.
-
A preclinical study in a xenograft mouse model showed that the co-administration of oral paclitaxel and Encequidar resulted in equivalent anti-tumor activity compared to intravenous (IV) paclitaxel.[6]
Preclinical Safety
A dedicated, publicly available preclinical toxicology report for this compound was not identified. However, based on the doses used in preclinical efficacy and pharmacokinetic studies, some inferences on its safety can be made. In a study with Sprague-Dawley rats, Encequidar was administered at doses up to 15 mg/kg orally without reported adverse effects.[1] Furthermore, the principle of its design is to be minimally absorbed, which is expected to limit systemic toxicity.[2] Clinical studies have reported that Encequidar is well-tolerated.[7]
Experimental Protocols
In Vitro P-gp Inhibition Assay (Rhodamine 123 Efflux)
This protocol is based on the methodology described for CCRF-CEM T cells.[3]
Workflow for determining P-gp inhibition using a rhodamine 123 efflux assay.
Methodology:
-
Cell Culture: Culture CCRF-CEM T cells, which express wild-type P-gp, under standard conditions.
-
Rhodamine 123 Loading: Resuspend the cells in Dulbecco's Modified Eagle's Medium (DMEM) containing 0.2 µg/ml (0.53 µM) rhodamine 123 and incubate for 30 minutes at 37°C to allow the fluorescent substrate to enter the cells.
-
Washing: Chill the cells on ice and wash with ice-cold DMEM to remove extracellular rhodamine 123.
-
Inhibitor Incubation: Resuspend the cell pellets in prewarmed DMEM containing various concentrations of this compound (typically ranging from 1 to 100 nM).
-
Fluorescence Monitoring: Immediately after resuspension, monitor the cell-associated fluorescence over a period of 5 minutes using a Fluorescence-Activated Cell Sorter (FACS) system.
-
Data Analysis: The rate of rhodamine 123 efflux is determined by the decrease in fluorescence over time. The IC50 value is calculated as the concentration of Encequidar that inhibits 50% of the P-gp-mediated efflux of rhodamine 123.
In Vivo Pharmacokinetic Study in Rats
This protocol is based on a study evaluating the effect of Encequidar on the oral bioavailability of paclitaxel in Sprague-Dawley rats.[4][8]
Workflow for an in vivo pharmacokinetic study in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats, a common model for pharmacokinetic studies.
-
Acclimation and Fasting: Acclimate the animals to the housing conditions and fast them for approximately 16 hours before drug administration to ensure consistent absorption.
-
Drug Formulation: Prepare amorphous solid dispersions (ASDs) of paclitaxel and this compound with a suitable polymer (e.g., HPMC-5) to enhance dissolution.
-
Dosing: Administer paclitaxel orally at a dose of 10 mg/kg and Encequidar orally at a dose of 1 mg/kg.
-
Blood Sampling: Collect blood samples from the rats at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Analysis: Separate plasma from the blood samples and analyze the concentration of paclitaxel using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) to determine the extent of drug absorption.
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective intestinal P-gp inhibitor. Its ability to significantly enhance the oral bioavailability of P-gp substrate drugs, such as paclitaxel, offers a promising strategy to convert intravenous therapies to oral formulations, potentially improving patient convenience and reducing healthcare costs. The localized action of Encequidar in the gut is a key advantage, minimizing the potential for systemic drug-drug interactions and adverse effects. Further preclinical studies, particularly comprehensive toxicology assessments, will be valuable in fully elucidating its safety profile and supporting its continued clinical development.
References
- 1. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Co-release of paclitaxel and encequidar from amorphous solid dispersions increase oral paclitaxel bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical toxicology of a novel polymeric antitumour agent: HPMA copolymer-doxorubicin (PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Encequidar Mesylate and its Interaction with ABC Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are critical mediators of multidrug resistance (MDR) in oncology. They function as ATP-dependent efflux pumps, reducing the intracellular concentration of various chemotherapeutic agents. Encequidar mesylate (formerly HM30181A) is a potent, selective, and minimally absorbed, third-generation P-gp inhibitor.[1][2] Developed to be gut-specific, it blocks the intestinal efflux of P-gp substrate drugs, thereby enhancing their oral bioavailability without causing systemic toxicity associated with broader P-gp inhibition.[1][3][4] This guide provides a detailed overview of the interaction between encequidar and ABC transporters, summarizing key quantitative data, experimental methodologies, and the mechanistic basis of its action.
Mechanism of Action
Encequidar is a competitive and potent inhibitor of P-glycoprotein.[5] Its primary mechanism involves selectively binding to the P-gp transporter in the intestinal epithelium.[3] This prevents the efflux of co-administered chemotherapeutic drugs that are P-gp substrates, such as paclitaxel.[1][6] By inhibiting this efflux pump, encequidar increases the intestinal absorption and systemic exposure of the anticancer agent, effectively converting an intravenous drug into an orally bioavailable one.[3][6] A key feature of encequidar is its poor oral bioavailability, which confines its inhibitory activity to the gut, minimizing systemic side effects that have hindered previous generations of P-gp inhibitors.[1][4] While highly potent against P-gp, encequidar shows significantly lower activity against other ABC transporters like BCRP and Multidrug Resistance-associated Protein 1 (MRP1).[7][8]
Recent studies suggest that in addition to direct P-gp inhibition, the combination of encequidar and a cytotoxic agent like doxorubicin can affect the citric acid (TCA) cycle, reducing the energy supply for P-gp's transport activity.[9] It may also impact glutathione metabolism, increasing intracellular reactive oxygen species (ROS) and restoring the sensitivity of drug-resistant cells.[9]
Quantitative Data on Encequidar-ABC Transporter Interaction
The efficacy of encequidar has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity of Encequidar
| Transporter | Assay System | IC50 Value | Reference(s) |
| Human P-gp (MDR1) | Membrane Vesicle Transport (Paclitaxel) | 0.63 nM | [7][10] |
| Human P-gp (MDR1) | MDCK Monolayer Transport (Paclitaxel) | 35.4 nM | [7] |
| Human P-gp (MDR1) | Rhodamine 123 Efflux (CCRF-CEM T cells) | 13.1 ± 2.3 nM | [4] |
| Human BCRP (ABCG2) | In vitro inhibition assay | > 10,000 nM (10 µM) | [11][12] |
| Rat/Monkey BCRP | In vitro inhibition assay | 59 - 180 nM | [11][12] |
| Human MRP1, MRP2, MRP3 | In vitro inhibition assay | No significant inhibition at 100 µM | [7] |
Table 2: In Vivo Effects of Encequidar on P-gp Substrate Pharmacokinetics
| P-gp Substrate | Animal Model | Encequidar Dose | Fold Increase in Oral Bioavailability (AUC) | Reference(s) |
| Paclitaxel | Rats | 15 mg/kg (PO) | 33.5-fold | [11] |
| Talinolol | Cynomolgus Monkeys | Not Specified | 2.14-fold | [11] |
| Dabigatran Etexilate | Healthy Human Volunteers | 12.9 mg (PO, 3 daily doses) | ~1.95-fold (95% increase) | [13] |
| Paclitaxel (NSC 125973) | Rats | 20 mg/kg (PO) | > 12-fold | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core assays used to characterize the interaction of encequidar with ABC transporters.
P-glycoprotein ATPase Assay
This assay measures the ATP hydrolysis that fuels the transport activity of P-gp. Substrates typically increase ATPase activity, which can be measured by quantifying the release of inorganic phosphate (Pi).[14][15]
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Tris-Mes buffer (pH 6.8), containing EGTA, DTT, and potassium chloride.
-
Membrane Vesicles: Purified membrane vesicles from Sf9 or mammalian cells overexpressing human P-gp.[15]
-
Test Compound: this compound dissolved in DMSO.
-
Substrate Control: A known P-gp substrate (e.g., verapamil) to confirm membrane activity.
-
Reaction Initiator: Magnesium-ATP (Mg-ATP) solution (e.g., 200 mM).[10]
-
Stopping Solution: Sodium dodecyl sulfate (SDS) solution.
-
Detection Reagent: A colorimetric reagent for detecting inorganic phosphate (e.g., a solution containing ammonium molybdate, zinc acetate, and ascorbic acid).
-
-
Assay Procedure:
-
Add 1 µL of the test compound (encequidar) dissolved in DMSO to the wells of a 96-well plate.[10] Control wells receive DMSO only.
-
Add the P-gp membrane suspension to the wells.
-
To determine non-P-gp-specific ATP hydrolysis, add a P-gp inhibitor like sodium orthovanadate (600 mM) to a set of control wells.[10]
-
Pre-incubate the plate at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 10 µL of 200 mM Mg-ATP to each well.[10]
-
Incubate the plate at 37°C for an additional 10-20 minutes.[10]
-
Stop the reaction by adding the SDS stopping solution.
-
Add the colorimetric detection reagent to each well and incubate at room temperature to allow color development.
-
Read the absorbance at a wavelength between 600 and 850 nm using a microplate reader.[10][15]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the concentration of Pi released in each well from the standard curve.
-
The P-gp-specific ATPase activity is determined by subtracting the activity in the presence of vanadate from the total activity.
-
Plot the ATPase activity against the concentration of encequidar to determine its effect (stimulation or inhibition).
-
Cellular Accumulation/Efflux Assay
This assay directly measures the ability of an inhibitor like encequidar to block the efflux of a fluorescent P-gp substrate from cells that overexpress the transporter.[16]
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Pre-incubate the cells with various concentrations of encequidar or a positive control inhibitor (e.g., tariquidar) at 37°C for 30-60 minutes.[4]
-
Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, to all wells.[4][17]
-
Incubate at 37°C for a defined period (e.g., 60-90 minutes) to allow for substrate uptake and efflux.
-
Wash the cells thoroughly with ice-cold buffer to remove extracellular substrate.
-
Lyse the cells to release the intracellular fluorescence.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.[16]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the fold-increase in intracellular fluorescence for cells treated with encequidar compared to untreated cells.
-
Plot the fluorescence accumulation against the encequidar concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of encequidar required to achieve 50% of the maximal inhibition of efflux.
-
Visualizations: Pathways and Workflows
Mechanism of Action of Encequidar
Caption: Encequidar blocks P-gp in intestinal cells, increasing oral paclitaxel absorption.
Experimental Workflow for ATPase Assay
Caption: Workflow for measuring P-gp ATPase activity in the presence of encequidar.
Experimental Workflow for Cellular Accumulation Assay
Caption: Workflow for measuring inhibition of P-gp mediated efflux by encequidar.
Clinical Significance and Applications
The primary application of encequidar is to enable the oral administration of chemotherapies that are normally restricted to intravenous delivery due to poor absorption mediated by intestinal P-gp.[1][6] Clinical trials have demonstrated that oral paclitaxel co-administered with encequidar (Oraxol) can achieve therapeutic plasma concentrations comparable to IV paclitaxel.[12][18]
A phase III study in patients with metastatic breast cancer showed that the oral paclitaxel-encequidar combination resulted in a superior tumor response rate and a trend toward improved progression-free and overall survival compared to IV paclitaxel.[19][20][21] Notably, the oral combination was associated with a significantly lower incidence and severity of neuropathy, a common and debilitating side effect of IV paclitaxel.[19][20] These findings highlight the potential of encequidar to improve both the efficacy and tolerability of cancer chemotherapy, offering a more convenient, patient-friendly treatment regimen.[6]
Conclusion
This compound is a highly potent and selective P-glycoprotein inhibitor with a unique pharmacological profile. Its gut-specific action effectively overcomes P-gp-mediated drug efflux in the intestine, enhancing the oral bioavailability of substrate drugs like paclitaxel. The quantitative data and established experimental protocols provide a robust framework for its characterization. The clinical success of encequidar in combination with oral paclitaxel demonstrates the viability of targeting intestinal P-gp to improve cancer therapeutics, offering a promising strategy for future drug development.
References
- 1. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HM-30181 mesylate monohydrate | C39H42N6O11S | CID 131801109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. GSRS [precision.fda.gov]
- 9. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An open-label, fixed-sequence study to evaluate the effect of encequidar (HM30181) an oral P-gp inhibitor, on the pharmacokinetics of dabigatran etexilate (a P-gp substrate) in healthy male volunteers. - ASCO [asco.org]
- 14. genomembrane.com [genomembrane.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase Ib study of Oraxol (oral paclitaxel and encequidar) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. breastcancer.org [breastcancer.org]
- 21. onclive.com [onclive.com]
Understanding the Structure-Activity Relationship of Encequidar Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encequidar (HM30181) is a first-in-class, minimally absorbed, selective inhibitor of the P-glycoprotein (P-gp) efflux pump, designed for oral administration to enhance the bioavailability of co-administered P-gp substrate drugs, such as paclitaxel. Its structure has been meticulously optimized to confine its activity to the gastrointestinal tract, thereby mitigating systemic toxicities associated with non-specific P-gp inhibition. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Encequidar mesylate, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Introduction
The oral administration of many chemotherapeutic agents is hampered by poor bioavailability due to efflux by transporters like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, which is highly expressed in the intestinal epithelium. This compound was developed to overcome this challenge by selectively inhibiting intestinal P-gp, thus increasing the absorption and systemic exposure of co-administered drugs.[1][2] A key feature of Encequidar is its low systemic absorption, which minimizes the risk of systemic P-gp inhibition and associated adverse effects.[2]
Structure-Activity Relationship (SAR)
The design of Encequidar was guided by the structure of tariquidar, a potent third-generation P-gp inhibitor. However, tariquidar exhibits systemic absorption, leading to broader P-gp inhibition. The SAR of Encequidar is centered on modifications that enhance its polarity and limit its membrane permeability.
Architecturally, Encequidar differs from tariquidar in two key aspects that lead to an increased topological polar surface area (tPSA) and significantly reduced membrane permeability.[2] These modifications are crucial for its gut-specific action and poor oral bioavailability.[2] A high-resolution cryo-electron microscopy structure of Encequidar bound to human P-gp has been instrumental in understanding its binding mechanism and has guided the design of further analogs, including dual inhibitors of P-gp and CYP3A4.[3]
While specific SAR studies on a wide range of Encequidar analogs are not extensively published in the public domain, the comparison with tariquidar provides significant insights. The introduction of more polar functional groups and optimization of the molecule's overall physicochemical properties were key to achieving the desired profile of a potent, non-absorbable P-gp inhibitor.
Mechanism of Action
Encequidar is a competitive and potent inhibitor of P-glycoprotein.[4][5] By binding to P-gp on the apical surface of intestinal epithelial cells, it blocks the efflux of P-gp substrate drugs, such as paclitaxel, back into the intestinal lumen. This inhibition leads to increased intracellular concentrations of the co-administered drug in the enterocytes and subsequently enhanced absorption into the systemic circulation.[6]
Recent studies have also elucidated a broader impact of Encequidar on cancer cell metabolism. In doxorubicin-resistant colon cancer cells (SW620/AD300), Encequidar, in combination with doxorubicin, was found to:
-
Significantly affect the citric acid (TCA) cycle, reducing the energy supply for P-gp.[1]
-
Disrupt glutathione metabolism, diminishing the cell's ability to counteract oxidative stress.[1]
-
Increase intracellular reactive oxygen species (ROS) production, leading to enhanced cell damage and lipid peroxidation.[1]
These findings suggest that Encequidar's mechanism extends beyond simple P-gp inhibition and involves the modulation of key metabolic pathways that contribute to multidrug resistance.
Quantitative Data
In Vitro P-gp Inhibition
| Compound | Cell Line | IC50 (nM) | Reference |
| Encequidar | Not Specified | Potent inhibitor | [4][5] |
| Encequidar (ECD) | MDCK-hMDR1 | 0.0058 ± 0.0006 µM | [7][8] |
| Encequidar (ECD) | hBCRP overexpressing cells | > 10 µM | [7][8] |
| Encequidar (ECD) | Rat BCRP overexpressing cells | 0.059 - 0.18 µM | [7] |
| Encequidar (ECD) | Cynomolgus monkey BCRP overexpressing cells | 0.059 - 0.18 µM | [7] |
Pharmacokinetic Parameters of Co-administered Drugs
Table 2: Pharmacokinetic Parameters of Oral Paclitaxel (oPac) with Encequidar (E) vs. Intravenous Paclitaxel (IVP)
| Parameter | oPac (205 mg/m²) + E (15 mg) (3 days) | IVP (80 mg/m²) | Reference |
| AUC₀₋∞ (ng·h/mL) | 5033.5 ± 1401.1 | 5595.9 ± 1264.1 | [9] |
| Geometric Mean Ratio (GMR) for AUC | 89.50% (90% CI: 83.89-95.50) | - | [9] |
| Mean Absolute Bioavailability | 12% (CV% = 23%) | - | [9] |
Table 3: Pharmacokinetic Parameters of Oral Docetaxel (oDox) with Encequidar (E)
| oDox Dose (mg/m²) | Encequidar Dose (mg) | AUC₀₋∞ (ng·h/mL) | Mean Absolute Bioavailability | Reference |
| 75 | 15 | - | 16.14% (range: 8.19-25.09%) | [10] |
| 150 | 15 | - | 16.14% (range: 8.19-25.09%) | [10] |
| 300 | 15 | 1343.3 ± 443.0 | 16.14% (range: 8.19-25.09%) | [10] |
Table 4: Pharmacokinetic Parameters of Oral Paclitaxel (205 mg/m²) with Encequidar (12.9 mg) in Metastatic Breast Cancer Patients
| Parameter | Week 1 | Week 4 | Reference |
| AUC(0–52 h) (ng·h/mL) | 3419 ± 1475 | 3224 ± 1150 | [4][11] |
Experimental Protocols
In Vitro P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine the concentration of Encequidar required to inhibit 50% of P-gp activity (IC50).
Methodology:
-
Cell Culture: Caco-2 cells, which endogenously express P-gp, are cultured on semi-permeable filter supports (e.g., Transwell™ plates) for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[5][12][13]
-
Assay Setup: A known P-gp substrate (e.g., Rhodamine-123 or a fluorescently labeled drug) is added to the apical (AP) side of the Caco-2 monolayer.
-
Inhibitor Addition: Various concentrations of Encequidar are added to the apical compartment along with the P-gp substrate. A control group without the inhibitor is also included.
-
Transport Measurement: The transport of the P-gp substrate from the apical to the basolateral (BL) side and from the basolateral to the apical side is measured over time. This is typically done by taking samples from the receiver compartment at specific time points and quantifying the substrate concentration using fluorescence spectroscopy or LC-MS.
-
Efflux Ratio Calculation: The apparent permeability coefficients (Papp) for both directions (AP to BL and BL to AP) are calculated. The efflux ratio (ER) is determined as Papp (BL to AP) / Papp (AP to BL). An ER greater than 2 is indicative of active efflux.[12]
-
IC50 Determination: The percentage of inhibition of P-gp-mediated efflux is calculated for each concentration of Encequidar. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Encequidar.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports as described in the P-gp inhibition assay. The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[14]
-
Compound Addition: Encequidar is added to the apical (AP) compartment to assess its transport to the basolateral (BL) compartment (absorptive direction).
-
Sampling: Aliquots are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of Encequidar in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor compartment.
Metabolomic Analysis of Cancer Cells
Objective: To investigate the metabolic changes in cancer cells upon treatment with Encequidar.
Methodology (based on a study with doxorubicin-resistant cells): [1]
-
Cell Culture and Treatment: SW620/AD300 cells are cultured under standard conditions. Cells are then treated with Encequidar, doxorubicin, or a combination of both for a specified period.
-
Metabolite Extraction: After treatment, the cells are harvested, and intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography coupled with high-resolution mass spectrometry (e.g., Q-Exactive mass spectrometer). A hydrophilic interaction liquid chromatography (HILIC) method is often employed for the separation of polar metabolites.
-
Data Processing: The raw data is processed using specialized software to identify and quantify the metabolites. This involves peak picking, alignment, and normalization.
-
Statistical and Pathway Analysis: Statistical analysis (e.g., t-tests, ANOVA) is performed to identify metabolites that are significantly altered between different treatment groups. The identified metabolites are then mapped to metabolic pathways using databases such as KEGG to determine the affected pathways.
Visualizations
Signaling Pathways
Caption: Mechanism of Encequidar-mediated enhancement of oral drug absorption.
Caption: Metabolic pathways affected by Encequidar in doxorubicin-resistant cancer cells.
Experimental Workflows
Caption: Logical workflow for the oral administration of paclitaxel with Encequidar.
Conclusion
The structure-activity relationship of this compound exemplifies a successful rational drug design approach to overcome a significant challenge in oral chemotherapy. By strategically modifying the structure of a known P-gp inhibitor, tariquidar, to increase its polarity and reduce its permeability, a gut-selective inhibitor with minimal systemic exposure was developed. This has enabled the oral administration of P-gp substrate drugs like paclitaxel, offering a more convenient and potentially better-tolerated treatment option for cancer patients. Further research into its effects on cancer cell metabolism may reveal additional therapeutic benefits and opportunities for combination therapies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of oncology and drug delivery.
References
- 1. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of Potent Dual P-Glycoprotein and CYP3A4 Inhibitors: Design, Synthesis, Cryo-EM Analysis, and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Encequidar | C38H36N6O7 | CID 11399764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Encequidar Mesylate: A Technical Guide to On-Target and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encequidar mesylate (formerly HM30181A) is a potent, third-generation, selective inhibitor of the P-glycoprotein (P-gp, MDR1, ABCB1) efflux pump.[1][2][3] Developed to be minimally absorbed and gut-specific, its primary mechanism of action is to increase the oral bioavailability of co-administered chemotherapeutic agents that are P-gp substrates, such as paclitaxel.[4][5][6] This guide provides an in-depth technical overview of the pharmacological data available for encequidar, focusing on its on-target activity and an analysis of its potential off-target effects based on preclinical and clinical findings.
Core Mechanism of Action: P-glycoprotein Inhibition
Encequidar is a highly potent inhibitor of P-gp, a key transporter in the ATP-binding cassette (ABC) family responsible for the efflux of a wide range of xenobiotics from cells. In the context of oral drug delivery, P-gp in the intestinal epithelium is a major contributor to the low bioavailability of many drugs.[4] Encequidar's therapeutic rationale is to locally inhibit intestinal P-gp, thereby increasing the absorption of co-administered drugs into the systemic circulation.[4][5]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the intended pharmacological action of encequidar at the intestinal barrier.
Caption: Mechanism of Encequidar in Enhancing Oral Drug Bioavailability.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of encequidar against its primary target, P-gp, and other relevant ABC transporters.
Table 1: On-Target P-glycoprotein (MDR1/ABCB1) Inhibition
| Assay Type | System | Substrate | IC50 (nM) | Reference |
| ATPase Activity | MDR1-enriched vesicles | - | 0.63 | [3] |
| Rhodamine 123 Efflux | CCRF-CEM T cells | Rhodamine 123 | 13.1 ± 2.3 | [1][2] |
| Transepithelial Transport | MDCK-MDR1 cells | Paclitaxel | 35.4 | [3] |
Table 2: Potential Off-Target ABC Transporter Inhibition
| Transporter | Species | IC50 (µM) | Notes | Reference |
| BCRP (ABCG2) | Human | > 10 | Partial inhibition only at very high concentrations. | [3][7] |
| Rat | 0.059 - 0.18 | Potent inhibitor. | [7] | |
| Cynomolgus Monkey | 0.059 - 0.18 | Potent inhibitor. | [7] | |
| MRP1 (ABCC1) | Human | - | No inhibition observed. | [3] |
| MRP2 (ABCC2) | Human | - | No inhibition observed. | [3] |
| MRP3 (ABCC3) | Human | - | No inhibition observed. | [3] |
Table 3: Cytochrome P450 Interaction
| Enzyme | System | Concentration | Result | Reference |
| CYP3A4 | Human liver microsomes | up to 50 µM | No inhibition | [4] |
The data clearly indicates that encequidar is a highly potent and selective inhibitor of human P-gp. A notable potential off-target effect is the potent inhibition of BCRP in rats and cynomolgus monkeys, a species-specific interaction that is not observed in humans. The lack of inhibition of other major human ABC transporters and CYP3A4 at clinically relevant concentrations underscores its selectivity.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation of the pharmacological data.
P-gp Mediated Rhodamine 123 Efflux Assay
This assay quantifies the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from cells overexpressing P-gp.
-
Cell Line: CCRF-CEM T lymphoblast cell line, expressing wild-type P-gp.[1][2]
-
Protocol:
-
Cells are loaded with rhodamine 123 (e.g., 0.2 µg/mL) for 30 minutes at 37°C.[2]
-
After loading, cells are washed with ice-cold medium (e.g., DMEM) and centrifuged.[2]
-
The cell pellet is resuspended in prewarmed medium containing various concentrations of encequidar or a reference inhibitor (e.g., 1 to 100 nM).[2]
-
Cell-associated fluorescence is monitored over time (e.g., 5 minutes) using a flow cytometry system (FACS).[2]
-
The IC50 value is calculated as the concentration of encequidar that causes 50% inhibition of rhodamine 123 efflux.
-
The workflow for this type of assay is visualized below.
Caption: Workflow for a P-gp Inhibition Efflux Assay.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. Inhibitors of P-gp will reduce this ATPase activity.
-
System: Membrane vesicles enriched in human MDR1.[3]
-
Protocol:
-
MDR1-enriched vesicles are incubated with encequidar at various concentrations.
-
ATP is added to initiate the hydrolysis reaction.
-
The amount of inorganic phosphate released is quantified, often using a colorimetric method.
-
The IC50 is determined as the concentration of encequidar that inhibits 50% of the P-gp ATPase activity.
-
Discussion of Potential Off-Target Effects
The available preclinical data suggests that encequidar possesses a high degree of selectivity for its intended target, P-gp.
-
Other Transporters: While there is a notable species difference in BCRP inhibition, encequidar does not significantly inhibit human BCRP or other clinically relevant human ABC transporters like MRP1, MRP2, and MRP3.[3][7] This selectivity is a key advantage, as broad-spectrum ABC transporter inhibition could lead to more complex and unpredictable drug-drug interactions.
The logical relationship of encequidar's selectivity is depicted below.
Caption: Selectivity Profile of Encequidar.
-
Kinases and Receptors: There is a lack of publicly available data from broad kinase panel screenings or comprehensive receptor binding assays. Therefore, a definitive statement on the absence of off-target effects in these areas cannot be made. However, the clinical safety profile of encequidar, when co-administered with paclitaxel, has been evaluated. Adverse events such as neutropenia and gastrointestinal side effects are generally attributed to the increased systemic exposure of paclitaxel.[8][9] The minimal systemic absorption of encequidar itself is designed to limit the potential for systemic off-target effects.[5]
-
Clinical Safety: In clinical trials, the combination of oral paclitaxel and encequidar was associated with a different safety profile compared to intravenous paclitaxel. While neuropathy was less frequent, gastrointestinal adverse events and neutropenia were more common.[8][9] These effects are consistent with the increased oral absorption and systemic exposure of paclitaxel, rather than direct off-target effects of encequidar.
Conclusion
This compound is a potent and highly selective inhibitor of human P-glycoprotein. The available preclinical data demonstrates its specificity for P-gp over other major human ABC transporters and CYP3A4. The primary "off-target" effect identified is the inhibition of BCRP in certain animal species, which does not translate to humans. While comprehensive screening against a wide array of kinases and receptors has not been publicly reported, the minimal systemic absorption of encequidar is a key design feature intended to mitigate the risk of systemic off-target effects. The clinical adverse event profile observed when encequidar is co-administered with chemotherapeutics appears to be driven by the enhanced exposure of the partner drug. Further research into the broader pharmacological profile of encequidar could provide additional insights, but current evidence supports its targeted mechanism of action with a high degree of selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective inhibition of MDR1 (ABCB1) by HM30181 increases oral bioavailability and therapeutic efficacy of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of HM30181, a P-glycoprotein inhibitor, on the pharmacokinetics and pharmacodynamics of loperamide in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. onclive.com [onclive.com]
Metabolomic Analysis of Encequidar Mesylate Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encequidar mesylate is a novel, potent, and selective inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. By inhibiting the efflux of chemotherapeutic agents from tumor cells, Encequidar enhances their intracellular concentration and efficacy. This technical guide provides an in-depth analysis of the metabolomic effects of Encequidar, particularly in the context of overcoming doxorubicin resistance in cancer cells. The guide summarizes key findings from metabolomic studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows. While specific quantitative data from the primary study on Encequidar's metabolomic effects were not publicly available, this guide presents the key qualitative findings and provides a framework for understanding its metabolic impact based on the available scientific literature.
Introduction to this compound and its Mechanism of Action
Encequidar (HM30181A) is a third-generation, non-competitive P-glycoprotein inhibitor.[1][2] It is designed to be minimally absorbed from the gastrointestinal tract, allowing it to specifically target and inhibit P-gp at the site of drug absorption and in chemoresistant tumors.[1][2] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many anticancer drugs, from cells.[3] Overexpression of P-gp is a major mechanism of MDR in various cancers.
Encequidar's primary mechanism of action is the potent and selective inhibition of P-gp.[1][2] By binding to the transporter, Encequidar blocks its ability to pump out co-administered drugs, such as paclitaxel or doxorubicin, thereby increasing their intracellular concentration and restoring their cytotoxic effects in resistant cancer cells.
Metabolomic Effects of Encequidar in Combination with Doxorubicin
A key study investigated the metabolomic effects of Encequidar in combination with the chemotherapeutic agent doxorubicin on a doxorubicin-resistant colon cancer cell line (SW620/AD300).[1] The study, utilizing liquid chromatography coupled with a Q-Exactive mass spectrometer, revealed significant metabolic alterations induced by the combination treatment. The findings from the abstract of this study indicate that Encequidar, in conjunction with doxorubicin, impacts several critical metabolic pathways:
-
Citric Acid (TCA) Cycle: The combination treatment was found to significantly affect the TCA cycle.[1] This is a crucial pathway for cellular energy production in the form of ATP. P-gp is an active transporter that relies on ATP hydrolysis to efflux drugs. By disrupting the TCA cycle, Encequidar may reduce the energy supply available for P-gp function, thereby enhancing the inhibition of drug efflux.
-
Glutathione Metabolism: The study also highlighted an impact on glutathione metabolism.[1] Glutathione is a major cellular antioxidant, playing a critical role in protecting cells from oxidative stress, which can be induced by chemotherapeutic agents like doxorubicin. Alterations in glutathione metabolism can reduce the cancer cells' ability to counteract oxidative damage, leading to increased sensitivity to the drug.
-
Reactive Oxygen Species (ROS) Production: The combination of Encequidar and doxorubicin was shown to increase the intracellular production of reactive oxygen species (ROS).[1] Elevated ROS levels can lead to cellular damage, including lipid peroxidation, and contribute to the restoration of sensitivity to doxorubicin in drug-resistant cells.[1]
Data Presentation
While the full quantitative data from the aforementioned study is not publicly available, the following tables illustrate how such metabolomic data would be presented. The values are hypothetical and for illustrative purposes only, based on the qualitative findings reported in the study's abstract.
Table 1: Hypothetical Changes in TCA Cycle Metabolites
| Metabolite | Fold Change (Encequidar + Doxorubicin vs. Control) | p-value |
| Citrate | ↓ | < 0.05 |
| Aconitate | ↓ | < 0.05 |
| Isocitrate | ↓ | < 0.05 |
| α-Ketoglutarate | ↓ | < 0.05 |
| Succinate | ↓ | < 0.05 |
| Fumarate | ↓ | < 0.05 |
| Malate | ↓ | < 0.05 |
Table 2: Hypothetical Changes in Glutathione Metabolism
| Metabolite | Fold Change (Encequidar + Doxorubicin vs. Control) | p-value |
| Glutathione (GSH) | ↓ | < 0.05 |
| Glutathione Disulfide (GSSG) | ↑ | < 0.05 |
| Cysteine | ↓ | < 0.05 |
| γ-Glutamylcysteine | ↓ | < 0.05 |
Experimental Protocols
The following sections detail generalized experimental protocols for conducting a metabolomic analysis of drug effects on cancer cells, based on common practices in the field.
Cell Culture and Treatment
-
Cell Line: Doxorubicin-resistant human colon adenocarcinoma cells (e.g., SW620/AD300) and their sensitive parental cell line (SW620) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with this compound, doxorubicin, or a combination of both at predetermined concentrations for a specified duration (e.g., 24 or 48 hours). A vehicle-treated group serves as the control.
Metabolite Extraction
-
Quenching: To halt metabolic activity, the culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Immediately after, ice-cold 80% methanol is added to the wells to quench metabolism.
-
Cell Lysis and Collection: The cells are scraped from the plates in the cold methanol solution and transferred to microcentrifuge tubes.
-
Extraction: The cell suspension is subjected to three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 37°C water bath) to ensure complete cell lysis.
-
Protein Precipitation: The samples are centrifuged at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to precipitate proteins.
-
Sample Collection: The supernatant containing the metabolites is carefully transferred to a new tube and dried under a gentle stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis
-
Sample Reconstitution: The dried metabolite extracts are reconstituted in a solution of 50% methanol in water.
-
Chromatographic Separation: The samples are analyzed using a liquid chromatography system (e.g., Thermo Scientific Vanquish) coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive). A C18 column is typically used for reversed-phase chromatography.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired using a full scan mode, followed by data-dependent MS/MS fragmentation for metabolite identification.
Data Analysis
-
Peak Picking and Alignment: The raw LC-MS data is processed using software such as Compound Discoverer or XCMS for peak picking, retention time alignment, and peak integration.
-
Metabolite Identification: Metabolites are identified by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., mzCloud, METLIN).
-
Statistical Analysis: Statistical analysis, such as t-tests or ANOVA, is performed to identify metabolites that are significantly different between the treatment and control groups. Multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize the overall metabolic changes and identify key differentiating metabolites.
-
Pathway Analysis: The significantly altered metabolites are mapped to metabolic pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways most affected by the treatment.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the mechanism of P-gp-mediated drug efflux and its inhibition by Encequidar, as well as the downstream metabolic consequences.
Experimental Workflow
The following diagram illustrates a typical workflow for a metabolomics study investigating the effects of a drug on cancer cells.
Conclusion
The metabolomic analysis of this compound's effects, particularly in combination with chemotherapeutic agents like doxorubicin, provides crucial insights into its mechanism of overcoming multidrug resistance. The available evidence strongly suggests that Encequidar's impact extends beyond the direct inhibition of P-gp, influencing fundamental cellular metabolic pathways such as the TCA cycle and glutathione metabolism. These metabolic perturbations likely contribute to a reduction in the energy supply for P-gp and a decreased antioxidant capacity of cancer cells, ultimately leading to their sensitization to chemotherapy.
While this guide provides a comprehensive overview based on the current literature, further research, including the public availability of detailed quantitative metabolomic data, is necessary to fully elucidate the intricate metabolic consequences of Encequidar treatment. Such studies will be invaluable for the continued development and optimization of Encequidar-based combination therapies in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Encequidar Mesylate: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encequidar mesylate is a potent, orally administered, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the intestinal epithelium. By selectively blocking P-gp at the gut wall, encequidar enhances the oral bioavailability of various P-gp substrate drugs, including chemotherapeutic agents like paclitaxel. This document provides detailed application notes and protocols for in vivo studies involving this compound, aimed at researchers in pharmacology, oncology, and drug development. It includes a summary of its mechanism of action, comprehensive experimental protocols for rodent and canine models, and a compilation of quantitative data from preclinical studies.
Mechanism of Action
Encequidar is a first-in-class, gut-specific P-gp inhibitor.[1][2] P-gp, encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many drugs, out of cells.[3][4] In the gastrointestinal tract, P-gp expressed on the apical surface of enterocytes limits the absorption of P-gp substrates into the systemic circulation.[5][6]
Encequidar's primary mechanism is the competitive and potent inhibition of this P-gp-mediated efflux in the intestinal lining.[7] A key feature of encequidar is its poor oral bioavailability, which confines its activity primarily to the gastrointestinal tract, thereby minimizing systemic side effects associated with P-gp inhibition in other tissues.[7][8] This localized action allows for increased intestinal absorption and systemic exposure of co-administered P-gp substrate drugs.
Signaling Pathway of P-glycoprotein Regulation
The expression of P-glycoprotein is modulated by various intracellular signaling pathways. Understanding these pathways can provide context for studies on P-gp inhibition.
Caption: Signaling Pathways Regulating P-glycoprotein Expression.
Experimental Protocols for In Vivo Studies
The following protocols are synthesized from published preclinical studies. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Rodent Model (Sprague-Dawley Rats)
This protocol is designed to assess the effect of encequidar on the oral bioavailability of a P-gp substrate, such as paclitaxel.
Materials:
-
This compound
-
Paclitaxel
-
Vehicle for oral administration (e.g., a solution of 50% (v/v) acetonitrile in ultra-pure water for preparing amorphous this compound, which is then incorporated into a suitable dosing vehicle like a polymer-based amorphous solid dispersion (ASD) with HPMC-5 or PVP-K30).[9]
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
Experimental Workflow:
Caption: Experimental Workflow for Rodent Bioavailability Study.
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight before dosing, with free access to water.
-
Grouping: Divide animals into at least two groups:
-
Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Pharmacokinetic Analysis: Analyze plasma concentrations of the substrate drug using a validated analytical method (e.g., LC-MS/MS). Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration).
Canine Model (Dogs with Spontaneous Malignancy)
This protocol is based on a dose-escalation study to determine the maximum tolerated dose (MTD) of oral paclitaxel when co-administered with encequidar in cancer-bearing dogs.[11]
Materials:
-
Oral paclitaxel formulation
-
Encequidar tablets/capsules
-
Client-owned dogs with a diagnosis of cancer
-
Blood collection supplies for hematology and serum chemistry
-
Imaging equipment for tumor assessment
Procedure:
-
Patient Selection: Enroll client-owned dogs with spontaneously occurring malignant tumors for whom paclitaxel treatment is considered appropriate.[1] Ensure dogs meet specific eligibility criteria, such as adequate organ function and no recent chemotherapy.[1]
-
Dosing Regimen:
-
Administer oral paclitaxel for three consecutive days weekly for three weeks.[11]
-
A starting dose of 90 mg/m² for paclitaxel has been established as the MTD in one study.[11] Dose escalations (e.g., in 30 mg/m² increments) can be performed in subsequent cohorts to determine the MTD in a specific patient population.[11]
-
Encequidar is co-administered with each dose of paclitaxel.
-
-
Monitoring:
-
Monitor for adverse events, particularly gastrointestinal and hematologic toxicities.[11]
-
Perform complete blood counts and serum chemistry panels at baseline and throughout the study.
-
Assess tumor response according to established criteria (e.g., RECIST).
-
-
Dose-Limiting Toxicity (DLT) Assessment: Define DLTs prior to study initiation (e.g., Grade 4 neutropenia, Grade 3/4 gastrointestinal toxicity).[11] The MTD is typically defined as the dose level below that at which an unacceptable percentage of patients experience DLTs.
Quantitative Data from In Vivo Studies
The following tables summarize the pharmacokinetic data from preclinical studies investigating the effect of encequidar on the oral bioavailability of P-gp substrates.
Table 1: Effect of Encequidar on Oral Paclitaxel Bioavailability in Rats [9]
| Treatment Group | Dose | Paclitaxel Bioavailability (%) | Fold Increase in Bioavailability |
| Amorphous Paclitaxel | 10 mg/kg | 3.4 | - |
| Amorphous Paclitaxel + Amorphous Encequidar | 10 mg/kg + 1 mg/kg | 41.3 | ~12 |
| HPMC-5 ASD Paclitaxel + HPMC-5 ASD Encequidar | 10 mg/kg + 1 mg/kg | Not explicitly stated, but resulted in a 24-fold increase compared to amorphous paclitaxel | 24 |
ASD: Amorphous Solid Dispersion; HPMC-5: Hydroxypropylmethylcellulose 5
Table 2: Pharmacokinetic Parameters of Oral Paclitaxel with and without Encequidar in Rats [9]
| Treatment Group | Dose | Cmax (ng/mL) | AUC (ng·h/mL) |
| Amorphous Paclitaxel | 10 mg/kg | ~50 | ~200 |
| Amorphous Paclitaxel + Amorphous Encequidar | 10 mg/kg + 1 mg/kg | ~500 | ~2400 |
(Values are approximated from graphical data in the source publication)
Conclusion
This compound is a promising agent for improving the oral delivery of P-gp substrate drugs. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies to further explore the therapeutic potential of encequidar in various disease models. Careful consideration of the animal model, dosing regimen, and formulation is crucial for obtaining reliable and reproducible results.
References
- 1. ethosvet.com [ethosvet.com]
- 2. Oral docetaxel plus encequidar - a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Co-release of paclitaxel and encequidar from amorphous solid dispersions increase oral paclitaxel bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolerability Assessment of Orally Administered Paclitaxel With Encequidar in Dogs With Spontaneous Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Paclitaxel and Encequidar Mesylate Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral administration of paclitaxel, a cornerstone of chemotherapy for various cancers, has historically been unfeasible due to its low oral bioavailability. This is primarily attributed to the efflux pump P-glycoprotein (P-gp), which is highly expressed in the gastrointestinal tract and actively removes paclitaxel from cells, preventing its absorption into the bloodstream. The combination therapy of oral paclitaxel with encequidar mesylate, a potent, minimally absorbed P-gp inhibitor, represents a significant advancement in cancer therapeutics. Encequidar selectively inhibits P-gp in the gut, thereby increasing the oral absorption and systemic exposure of paclitaxel to levels comparable to intravenous (IV) administration.[1][2][3][4][5] This novel approach offers the potential for improved patient convenience, reduced healthcare costs, and a different safety profile compared to traditional IV paclitaxel.
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of oral paclitaxel and encequidar combination therapy, including detailed experimental protocols and key clinical trial data.
Mechanism of Action
Paclitaxel: Paclitaxel is a mitotic inhibitor that targets microtubules.[6][7] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic process of assembly and disassembly necessary for cell division.[6][7][8] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[7][8]
This compound: Encequidar is a first-in-class, minimally absorbed, gut-specific P-glycoprotein (P-gp) inhibitor.[3][5] P-gp is an ATP-dependent efflux pump that actively transports a wide range of substrates, including paclitaxel, out of cells. By inhibiting P-gp in the intestinal epithelium, encequidar increases the absorption and oral bioavailability of paclitaxel.[1][3][4][5] Due to its minimal systemic absorption, encequidar's P-gp inhibitory activity is primarily localized to the gut, reducing the potential for systemic drug-drug interactions.[9][10]
Paclitaxel-Induced Apoptosis Signaling Pathway
Paclitaxel's induction of apoptosis is a complex process involving multiple signaling pathways. Following microtubule stabilization and mitotic arrest, stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) are activated.[11][12] This can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of pro-apoptotic proteins like Bax.[13] This cascade ultimately results in the release of cytochrome c from the mitochondria, activation of caspases, and execution of apoptosis.[12]
Experimental Protocols
Preclinical Evaluation
This assay is crucial for determining if a compound is a substrate or inhibitor of P-gp. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters like P-gp, mimicking the intestinal barrier.[14][15]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[14]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport: The test compound (paclitaxel) is added to either the apical (A) or basolateral (B) side of the monolayer. To assess P-gp inhibition, the experiment is repeated in the presence of the inhibitor (encequidar).
-
Incubation and Sampling: The plates are incubated for a defined period (e.g., 2 hours) at 37°C. Samples are then collected from both the apical and basolateral compartments.
-
Quantification: The concentration of the test compound in the samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).
-
The efflux ratio (ER) is determined by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is generally indicative of active efflux.[15] A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a substrate of P-gp.
-
Animal models, such as rats or mice, are used to evaluate the in vivo oral bioavailability and pharmacokinetics of oral paclitaxel with and without a P-gp inhibitor.
Protocol:
-
Animal Model: Sprague-Dawley rats or other appropriate rodent models are used.[10][16] Animals may be cannulated (e.g., jugular vein) for serial blood sampling.
-
Dosing:
-
Oral Group: Animals receive an oral dose of paclitaxel in a suitable vehicle, co-administered with encequidar.
-
Intravenous Group: A separate group of animals receives an intravenous dose of paclitaxel to determine the absolute bioavailability.
-
Control Group: An oral paclitaxel only group is included to demonstrate the effect of the P-gp inhibitor.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Sample Analysis: The concentration of paclitaxel in plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) are calculated. Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Analytical Method: Quantification of Paclitaxel in Plasma by LC-MS/MS
A sensitive and specific method is required for the accurate quantification of paclitaxel in biological matrices.
Protocol Summary:
-
Sample Preparation: A liquid-liquid extraction (e.g., with methyl-tert-butyl ether) or protein precipitation is performed on plasma samples to isolate the drug and remove interfering substances. An internal standard (e.g., a stable isotope-labeled paclitaxel) is added to correct for extraction variability.[2][7]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reverse-phase C18 column is typically used to separate paclitaxel from its metabolites and other endogenous components.[2][7]
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used for selective and sensitive detection of paclitaxel and the internal standard.[2]
-
Calibration and Quantification: A calibration curve is generated using standards of known paclitaxel concentrations in the same biological matrix. The concentration of paclitaxel in the unknown samples is then determined by comparing their peak area ratios (paclitaxel/internal standard) to the calibration curve.
Clinical Trial Protocols
The clinical development of oral paclitaxel and encequidar has involved Phase I, II, and III trials. The following provides a generalized protocol based on published studies, such as the NCT02594371 trial.[17][18][19]
Study Design
A typical Phase III trial is an open-label, randomized, multicenter study comparing the efficacy and safety of oral paclitaxel plus encequidar to standard intravenous paclitaxel in patients with a specific cancer type, such as metastatic breast cancer.[17][18]
Patient Population
Inclusion Criteria (General):
-
Histologically confirmed diagnosis of the cancer under investigation (e.g., metastatic breast cancer).
-
Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[17]
-
Adequate organ function (hematological, renal, and hepatic).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
Exclusion Criteria (General):
-
Prior treatment with certain chemotherapies within a specified timeframe.
-
Known hypersensitivity to taxanes or other components of the formulations.
-
Significant comorbidities that would interfere with study participation.
Treatment Regimen
-
Oral Paclitaxel Arm: Patients receive oral paclitaxel (e.g., 205 mg/m²) and encequidar (e.g., 15 mg) for a specified number of consecutive days each week (e.g., 3 days a week).[17]
-
Intravenous Paclitaxel Arm: Patients receive a standard dose and schedule of IV paclitaxel (e.g., 175 mg/m² every 3 weeks or 80 mg/m² weekly).[4][17]
Efficacy and Safety Assessments
-
Tumor Response: Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques (CT or MRI). Tumor response is evaluated by blinded independent central review according to RECIST 1.1 criteria.[17][18]
-
Adverse Events: Adverse events are monitored throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.[20][21]
-
Pharmacokinetics: In some studies, blood samples are collected to characterize the pharmacokinetic profile of oral paclitaxel.
-
Quality of Life: Patient-reported outcomes are often collected using validated questionnaires.
Key Endpoints
-
Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients with a complete or partial response.[17]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), duration of response, and safety and tolerability.[17]
Clinical Trial Data Summary
The following tables summarize key efficacy and safety data from clinical trials comparing oral paclitaxel plus encequidar (oPac+E) with intravenous paclitaxel (IVPac) in patients with metastatic breast cancer.
Table 1: Efficacy of Oral Paclitaxel + Encequidar vs. Intravenous Paclitaxel in Metastatic Breast Cancer
| Endpoint | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVPac) | Hazard Ratio (95.5% CI) | P-value |
| Overall Response Rate (ORR) | 36%[22][23] | 23%[22][23] | - | 0.01[22][23] |
| Median Progression-Free Survival (PFS) | 8.4 months[22][23] | 7.4 months[22][23] | 0.768 (0.584 - 1.01)[22][23] | 0.046[22][23] |
| Median Overall Survival (OS) | 22.7 months[22][23] | 16.5 months[22][23] | 0.794 (0.607 - 1.037)[22][23] | 0.08[22][23] |
Table 2: Key Adverse Events of Interest (All Grades)
| Adverse Event | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVPac) |
| Neuropathy (> Grade 2) | 2%[22][23] | 15%[22][23] |
| Alopecia | 49%[22][23] | 62%[22][23] |
| Nausea | More frequent[22][24] | Less frequent[22][24] |
| Vomiting | More frequent[22][24] | Less frequent[22][24] |
| Diarrhea | More frequent[22][24] | Less frequent[22][24] |
| Neutropenia (Grade 3/4) | 55% (with complications)[22] | 53%[22] |
Conclusion
The combination of oral paclitaxel and this compound has demonstrated significant clinical activity and a manageable safety profile in patients with metastatic breast cancer. The oral formulation offers a promising alternative to intravenous administration, with the potential to improve quality of life and reduce the burden of treatment. The detailed protocols and data presented in these application notes provide a valuable resource for researchers and clinicians involved in the development and use of this innovative cancer therapy. Further research is ongoing to explore the full potential of this oral taxane therapy in various cancer types and treatment settings.
References
- 1. project.eortc.org [project.eortc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneticsmr.org [geneticsmr.org]
- 13. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Impact of Different Surfactants on Oral Bioavailability of Paclitaxel/HPMC-AS Amorphous Solid Dispersion [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 24. researchgate.net [researchgate.net]
Dosing Regimen for Encequidar Mesylate in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens for Encequidar mesylate, a novel P-glycoprotein (P-gp) inhibitor, as investigated in clinical trials. The information is intended to guide researchers, scientists, and drug development professionals in understanding the clinical application of this compound, particularly in combination with taxane-based chemotherapies.
Introduction
This compound is a first-in-class, minimally absorbed, oral P-gp inhibitor.[1] Its primary mechanism of action is the inhibition of the P-glycoprotein efflux pump, which is highly expressed on the luminal surface of enterocytes.[1] By inhibiting P-gp, Encequidar enhances the oral bioavailability of certain chemotherapeutic agents, such as paclitaxel, that are normally subject to extensive gut extrusion.[1] This allows for the oral administration of drugs that are conventionally delivered intravenously.
Mechanism of Action: P-glycoprotein Inhibition
Encequidar binds to and inhibits the function of P-glycoprotein, an ATP-dependent efflux pump. This prevents the pump from transporting its substrates, such as paclitaxel, out of the intestinal epithelial cells and back into the gut lumen. The result is increased intracellular concentration of the co-administered drug and greater absorption into the systemic circulation.[1]
Dosing Regimens in Clinical Trials
The following tables summarize the dosing regimens of this compound in combination with paclitaxel as reported in various clinical trials.
Phase I Clinical Trials
| Study Phase | Combination Agent | This compound Dose | Paclitaxel Dose | Dosing Schedule | Cycle Length | Reference |
| Phase Ib | Oral Paclitaxel | 15 mg | 270 mg | Daily for 2 to 5 consecutive days per week | 3 weeks on, 1 week off | [2] |
Phase III Clinical Trials
| Study Phase | Combination Agent | this compound Dose | Paclitaxel Dose | Dosing Schedule | Cycle Length | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase III (KX-ORAX-001) | Oral Paclitaxel | 15 mg | 205 mg/m² | 3 consecutive days per week | Continuous until disease progression or unacceptable toxicity |[3][4] | | Phase III (HHP-ORAX-300) | Oral Paclitaxel | Not specified | 165 mg/m² or 205 mg/m² | 3 weeks of a 4-week cycle | 4 weeks |[5] |
Experimental Protocols
Administration Protocol for Oral Paclitaxel and Encequidar
This protocol is based on the administration procedures reported in Phase III clinical trials of the oral paclitaxel and Encequidar combination.
1. Patient Preparation and Pre-medication:
-
Unlike intravenous paclitaxel, pre-medication with corticosteroids and antihistamines to prevent hypersensitivity reactions is not required for the oral formulation.[6]
-
In some trials, prophylactic anti-emetics were permitted after a protocol amendment to manage gastrointestinal side effects.[1]
2. Dosing Procedure:
-
Patients are required to fast for a specified period before and after drug administration.
-
Fasting: In initial trials, Encequidar was administered under fasting conditions, with a fast beginning before taking the medication and continuing for 4 hours post-treatment.[1] Later study protocols have evaluated administration after a light breakfast followed by a 2-hour fast.[1]
-
Administration Sequence:
-
The first dose of a cycle may be administered in a clinical setting to monitor for any immediate adverse effects and to ensure patient understanding of the protocol. Subsequent doses are typically self-administered by the patient at home.[7]
3. Management of Adverse Events:
-
Gastrointestinal side effects such as nausea, vomiting, and diarrhea are common.
-
Prophylactic use of 5-HT3 inhibitors and early intervention with loperamide at the onset of diarrhea have been shown to effectively manage these adverse events.[7]
Pharmacokinetic Analysis Protocol
1. Sample Collection:
-
Plasma samples for pharmacokinetic (PK) analysis of paclitaxel are typically collected at multiple time points.
-
In a representative study, samples were collected at weeks 1 and 4 on days 1, 2, and 3 at the following time points: pre-dose, and 1, 2, 3, and 4 hours post-dose.[8]
2. Bioanalytical Method:
-
Plasma concentrations of paclitaxel are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay.[8]
3. Pharmacokinetic Parameters:
-
The following PK parameters are typically calculated:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Tumor Response Assessment Protocol
1. Imaging Modality:
-
Tumor assessments are performed using standard imaging techniques such as computed tomography (CT) or magnetic resonance imaging (MRI).
2. Response Criteria:
-
The Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) is the standard for assessing tumor response.[9]
-
Baseline Assessment: All measurable lesions are identified and the sum of the longest diameters (for non-nodal lesions) or short axes (for nodal lesions) is calculated.
-
Follow-up Assessments: Tumor measurements are repeated at predefined intervals (e.g., every 6-8 weeks).
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. A phase Ib study of Oraxol (oral paclitaxel and encequidar) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Application Notes and Protocols for the Use of Encequidar Mesylate in Rodent Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encequidar mesylate (formerly HM30181A) is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the ATP-binding cassette (ABC) transporter family.[1][2] P-gp is notoriously overexpressed in the gastrointestinal tract and in many cancer cells, where it actively pumps a wide range of chemotherapeutic agents out of the target cells, thereby reducing their intracellular concentration and therapeutic efficacy. This mechanism is a major contributor to multidrug resistance (MDR) and poor oral bioavailability of many anticancer drugs.[1][2]
Encequidar is designed to be a gut-specific P-gp inhibitor.[2] When co-administered with P-gp substrate chemotherapeutics, such as paclitaxel, it locally blocks the intestinal efflux of these drugs, leading to significantly enhanced oral absorption and systemic exposure.[2][3] This application note provides an overview of the use of this compound in rodent cancer models, including its mechanism of action, pharmacokinetic data in rats, and detailed protocols for in vivo efficacy studies in mouse xenograft models.
Mechanism of Action: P-glycoprotein Inhibition
Encequidar competitively inhibits the P-gp efflux pump located on the apical surface of intestinal epithelial cells. This prevents the expulsion of co-administered P-gp substrate drugs, like paclitaxel, back into the intestinal lumen, thereby increasing their net absorption into the bloodstream.
References
- 1. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics for oral paclitaxel in patients with advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Encequidar Mesylate for Enhancing Docetaxel Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a potent taxane-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. However, its clinical utility is limited by poor oral bioavailability, primarily due to efflux by the P-glycoprotein (P-gp) transporter in the intestinal epithelium.[1][2][3][4][5] This necessitates intravenous administration, which is associated with resource-intensive procedures and potential hypersensitivity reactions.[6] Encequidar mesylate is a first-in-class, minimally absorbed, oral gut-specific P-gp inhibitor designed to block this efflux mechanism, thereby enhancing the oral absorption of P-gp substrates like docetaxel.[2][3][4][5] Co-administration of encequidar with oral docetaxel presents a promising strategy to achieve therapeutic systemic exposure, potentially offering a more convenient and tolerable alternative to intravenous therapy.[3][4][5]
Mechanism of Action
This compound is a potent and selective inhibitor of P-glycoprotein (MDR1).[7] P-gp is an ATP-dependent efflux pump highly expressed on the apical surface of intestinal epithelial cells. Its primary function is to transport a wide range of xenobiotics, including many chemotherapeutic drugs like docetaxel, out of the cells and back into the intestinal lumen, thus limiting their systemic absorption.[8] Encequidar acts as a competitive inhibitor of P-gp, binding to the transporter and preventing it from effluxing docetaxel.[9] Due to its minimal systemic absorption, encequidar's inhibitory action is localized to the gastrointestinal tract, which is advantageous in minimizing systemic side effects.[4] By inhibiting intestinal P-gp, encequidar effectively increases the intracellular concentration of docetaxel in the enterocytes, leading to enhanced absorption into the systemic circulation.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of P-gp inhibition by encequidar and a typical experimental workflow for evaluating the oral bioavailability of docetaxel with encequidar.
Caption: P-gp Inhibition by Encequidar in Intestinal Cells.
Caption: Pharmacokinetic Study Workflow.
Experimental Protocols
Protocol 1: Phase I Clinical Trial for Oral Docetaxel with Encequidar
This protocol is based on a multicenter, open-label, pharmacokinetic trial to determine the bioavailability, safety, and tolerability of single-dose oral docetaxel plus encequidar (oDox + E) compared to standard intravenous (IV) docetaxel.[3][5][9]
1. Patient Population:
-
Patients with metastatic castration-resistant prostate cancer (mCRPC) who are candidates for docetaxel therapy.[3][5][9]
-
Adequate organ function (hematological, renal, and hepatic).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
2. Study Design:
-
A two-period, crossover design.[2]
-
Period 1: Patients receive a standard IV infusion of docetaxel (~75 mg/m²).[2]
-
Washout Period: A minimum of 3 weeks.[2]
-
Period 2: Patients receive oral encequidar followed by oral docetaxel. Dose escalation cohorts for oral docetaxel can be used (e.g., 75 mg/m², 150 mg/m², 300 mg/m²).[3][5][9]
3. Drug Administration:
-
IV Docetaxel: Administered as a 1-hour infusion. Premedication with corticosteroids is required.
-
Oral Docetaxel + Encequidar: 15 mg of encequidar is administered orally 1 hour prior to the administration of oral docetaxel tablets.[2][3][5][9]
4. Pharmacokinetic (PK) Sampling:
-
Serial blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) for both IV and oral administration phases.
-
Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Safety and Tolerability Assessment:
-
Adverse events (AEs) are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose-limiting toxicities (DLTs) are assessed to determine the maximum tolerated dose (MTD).
Protocol 2: Quantification of Docetaxel in Human Plasma using HPLC-MS/MS
This protocol provides a general framework for the analysis of docetaxel concentrations in plasma samples obtained from clinical trials.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add an internal standard (e.g., paclitaxel).
-
Add 1.5 mL of an extraction solvent (e.g., methyl tertiary-butyl ether) and vortex vigorously for 5 minutes.[6]
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to separate the organic and aqueous layers.[6]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reverse-phase column (e.g., Luna 5 μm C18(2), 150 mm × 2.00 mm).[11]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 20 µL.[11]
-
Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) to detect docetaxel and the internal standard.
3. Data Analysis:
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated using non-compartmental analysis.
Data Presentation
The following tables summarize the pharmacokinetic data from a Phase I clinical trial comparing oral docetaxel with encequidar to intravenous docetaxel.
Table 1: Pharmacokinetic Parameters of Docetaxel after a Single Dose
| Treatment Arm | Dose | AUC₀₋ᵢₙf (ng·h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Absolute Bioavailability (%) |
| IV Docetaxel | ~75 mg/m² | 2000 ± 325 | - | - | - |
| oDox + E | 75 mg/m² + 15 mg | - | - | - | - |
| oDox + E | 150 mg/m² + 15 mg | - | - | - | - |
| oDox + E | 300 mg/m² + 15 mg | 1343.3 ± 443.0 | - | - | - |
| oDox + E (all doses) | - | - | - | - | 16.14 (range: 8.19-25.09) |
Data presented as mean ± standard deviation where available.[3][5] '-' indicates data not provided in the cited sources.
Table 2: Safety and Tolerability Summary
| Adverse Event Category | Oral Docetaxel + Encequidar |
| Treatment-Related Serious Adverse Events | 0 |
| Grade 4 Toxicity | 0 |
| Dose-Limiting Toxicities | 0 |
| Patient Deaths | 0 |
Maximal tolerated dose was not reached in the Phase I trial.[3][5]
Conclusion
The co-administration of this compound with oral docetaxel has been shown to significantly increase the oral bioavailability of docetaxel to a level that is clinically meaningful.[3][5] The combination is well-tolerated, with no new safety signals observed.[3][5] This novel oral formulation has the potential to replace intravenous docetaxel, offering improved patient convenience and reducing healthcare resource utilization. Further clinical development is warranted to establish the optimal dosing regimen for various cancer indications.
References
- 1. scilit.com [scilit.com]
- 2. Oral docetaxel plus encequidar – A pharmacokinetic model and evaluation against IV docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral docetaxel plus encequidar - a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS and Its Application to a Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodamine 123 Efflux Assay with Encequidar Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. The Rhodamine 123 (Rh123) efflux assay is a widely used method to assess the functional activity of P-gp. Rh123 is a fluorescent substrate of P-gp; cells with high P-gp activity will efficiently efflux the dye, resulting in low intracellular fluorescence. Conversely, inhibition of P-gp leads to the accumulation of Rh123 and a corresponding increase in fluorescence.
Encequidar mesylate (also known as HM30181A) is a potent and selective, third-generation P-glycoprotein inhibitor.[1] It has been developed to overcome the limitations of earlier P-gp inhibitors, offering high potency and specificity with reduced toxicity. Encequidar is minimally absorbed systemically, making it a particularly interesting agent for inhibiting intestinal P-gp and improving the oral bioavailability of co-administered P-gp substrate drugs.[2]
These application notes provide a detailed protocol for performing a Rhodamine 123 efflux assay to evaluate the inhibitory effect of this compound on P-gp activity. The protocol is adaptable for analysis by both flow cytometry and fluorescence microscopy.
Mechanism of Action
P-gp is an ATP-dependent efflux pump embedded in the cell membrane. It binds to substrates, such as Rhodamine 123, that have entered the cell and, through ATP hydrolysis, undergoes a conformational change that translocates the substrate out of the cell. This compound acts as a competitive inhibitor of P-gp, binding to the transporter and preventing the binding and subsequent efflux of P-gp substrates like Rhodamine 123. This inhibition leads to an increased intracellular concentration of the substrate.
Data Presentation
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the P-gp mediated efflux by 50%. The following table summarizes the reported IC50 values for this compound in inhibiting the efflux of Rhodamine 123 and other P-gp substrates.
| Cell Line | Substrate | Assay Method | IC50 of this compound | Reference |
| CCRF-CEM T cells | Rhodamine 123 | Efflux Assay | 13.1 ± 2.3 nM | [1][3] |
| A549 (taxol-resistant) | Rhodamine 123 | Accumulation Assay | P-gp inhibition demonstrated | [4] |
| U-87 MG (ABCB1 transfected) | Rhodamine 123 | Accumulation Assay | P-gp inhibition demonstrated | [4] |
Experimental Protocols
This section provides a detailed methodology for conducting a Rhodamine 123 efflux assay with this compound. The protocol can be adapted for analysis using either flow cytometry or fluorescence microscopy.
Materials and Reagents
-
P-gp overexpressing cell line (e.g., NCI/ADR-RES, MES-SA/Dx5, or a transfected cell line) and its parental, non-resistant cell line.
-
This compound (HM30181A)
-
Rhodamine 123
-
Verapamil or other known P-gp inhibitor (as a positive control)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometer or fluorescence microscope with appropriate filters (Excitation/Emission: ~488 nm / ~529 nm)
-
96-well black, clear-bottom plates (for microscopy) or flow cytometry tubes
Experimental Workflow
Detailed Protocol
1. Cell Preparation:
-
For Adherent Cells: Seed cells in a 96-well plate (for microscopy) or larger flasks/dishes (for flow cytometry) at a density that will result in 70-80% confluency on the day of the experiment.
-
For Suspension Cells: Culture cells to a density of approximately 0.5-1 x 10^6 cells/mL.
2. Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare solutions for the negative control (vehicle, e.g., 0.1% DMSO) and positive control (e.g., 50 µM Verapamil).
-
For adherent cells, remove the culture medium and add the medium containing the different concentrations of Encequidar or controls.
-
For suspension cells, centrifuge the cells, resuspend them in the medium containing the inhibitors or controls, and transfer to appropriate tubes or plates.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
3. Rhodamine 123 Loading:
-
Prepare a stock solution of Rhodamine 123 in DMSO.
-
Dilute the Rhodamine 123 stock solution in complete culture medium to a final working concentration (typically 1-5 µM).
-
Add the Rhodamine 123 working solution to all wells/tubes (including controls) and incubate for 30-60 minutes at 37°C, protected from light.
4. Wash:
-
For Adherent Cells: Gently aspirate the medium and wash the cells twice with ice-cold PBS.
-
For Suspension Cells: Centrifuge the cells at 300 x g for 5 minutes at 4°C, aspirate the supernatant, and resuspend the cell pellet in ice-cold PBS. Repeat the wash step.
5. Efflux Period:
-
Resuspend the cells in fresh, pre-warmed (37°C) complete culture medium (without Rhodamine 123 or inhibitors).
-
Incubate the cells at 37°C for 30-60 minutes to allow for P-gp-mediated efflux of Rhodamine 123.
6. Data Acquisition:
-
For Flow Cytometry:
-
After the efflux period, place the tubes on ice to stop the efflux.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).
-
Collect data for at least 10,000 events per sample.
-
-
For Fluorescence Microscopy:
-
After the efflux period, wash the cells once with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Capture images using a fluorescence microscope with the appropriate filter set.
-
Ensure that the imaging parameters (e.g., exposure time, gain) are kept constant across all samples.
-
7. Data Analysis:
-
For Flow Cytometry:
-
Gate the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the gated population for each sample.
-
-
For Fluorescence Microscopy:
-
Use image analysis software (e.g., ImageJ) to quantify the average fluorescence intensity per cell for multiple fields of view for each condition.
-
-
IC50 Determination:
-
Normalize the fluorescence data, with the negative control (vehicle) representing 0% inhibition and a maximal inhibitor concentration (or positive control) representing 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Logical Relationships and Expected Outcomes
The Rhodamine 123 efflux assay allows for a clear determination of P-gp inhibition by this compound. The expected outcomes can be summarized as follows:
-
Negative Control (Vehicle): In P-gp overexpressing cells treated with the vehicle alone, P-gp will be fully active, leading to efficient efflux of Rhodamine 123 and resulting in low intracellular fluorescence.
-
This compound Treatment: In cells treated with this compound, P-gp activity will be inhibited in a dose-dependent manner. This will lead to increased intracellular accumulation of Rhodamine 123 and, consequently, higher fluorescence intensity compared to the negative control.
-
Positive Control: A known P-gp inhibitor like Verapamil should cause a significant increase in intracellular Rhodamine 123 fluorescence, confirming the validity of the assay system.
-
Parental Cells: The parental cell line, which lacks high P-gp expression, should exhibit high baseline fluorescence of Rhodamine 123, and this fluorescence should not be significantly affected by the addition of P-gp inhibitors.
By following these protocols and understanding the underlying principles, researchers can effectively utilize the Rhodamine 123 efflux assay to characterize the P-gp inhibitory activity of this compound and other potential MDR modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HM30181A, a potent P-glycoprotein inhibitor, potentiates the absorption and in vivo antitumor efficacy of paclitaxel in an orthotopic brain tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caco-2 Permeability Assay with Encequidar Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 permeability assay is a widely utilized in vitro method in the pharmaceutical industry to predict the oral absorption of drug candidates.[1] This assay employs a human colon adenocarcinoma cell line (Caco-2) that, when cultured, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelial barrier.[1] A critical aspect of intestinal drug absorption is the role of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the cell, thereby limiting their bioavailability.
Encequidar mesylate is a potent and selective inhibitor of P-glycoprotein.[2][3] By incorporating this compound into the Caco-2 permeability assay, researchers can assess whether a test compound is a substrate of P-gp. A significant increase in the apparent permeability coefficient (Papp) of a compound in the presence of Encequidar indicates that the compound is likely subject to P-gp mediated efflux. This application note provides a detailed protocol for conducting a Caco-2 permeability assay with this compound to identify P-gp substrates and quantify the extent of their efflux.
Data Presentation
The following table summarizes representative quantitative data from a Caco-2 permeability assay with a known P-gp substrate, Paclitaxel, in the presence and absence of P-gp inhibitors. While this specific data was generated with other potent P-gp inhibitors, it serves to illustrate the expected outcome when using this compound.
| Compound | Treatment | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Paclitaxel | Control (no inhibitor) | 0.2 | 5.0 | 25.0 |
| Paclitaxel | + P-gp Inhibitor | 2.5 | 3.0 | 1.2 |
| Atenolol (Low Permeability Control) | Control | 0.1 | 0.1 | 1.0 |
| Propranolol (High Permeability Control) | Control | 20.0 | 22.0 | 1.1 |
Note: Data is representative and compiled from typical results of Caco-2 assays with potent P-gp inhibitors.
Experimental Protocols
Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for full differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Prior to the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial volt-ohm meter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for permeability studies. Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be assessed to confirm monolayer integrity.
Caco-2 Permeability Assay with this compound
-
Preparation of Transport Buffer: Prepare a transport buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Preparation of Test Compound and Encequidar Solutions:
-
Prepare stock solutions of the test compound and this compound in a suitable solvent (e.g., DMSO).
-
Prepare the final dosing solutions by diluting the stock solutions in the transport buffer to the desired final concentrations. The final DMSO concentration should typically be ≤1%. A recommended starting concentration for this compound is 10 µM, based on its potent P-gp inhibition.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Permeability:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound (with or without this compound) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound (with or without this compound) to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period, typically 1-2 hours.
-
At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the cell monolayer (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).
-
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is generally considered indicative of active efflux. A significant reduction in the efflux ratio in the presence of this compound confirms that the test compound is a substrate of P-gp.
Mandatory Visualizations
Caption: Experimental workflow for the Caco-2 permeability assay with Encequidar.
Caption: Mechanism of P-gp inhibition by this compound in Caco-2 cells.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Encequidar Mesylate for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encequidar mesylate is a potent and selective inhibitor of the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance in cancer therapy and a limiter of oral bioavailability for many drugs.[1] Due to its low aqueous solubility and poor oral bioavailability, formulating this compound for effective oral administration presents a significant challenge.[2][3] This document provides detailed application notes and protocols for the development of an oral solid dosage form of this compound, with a focus on amorphous solid dispersion (ASD) technology as a proven strategy for enhancing its solubility and bioavailability.[4][5]
Encequidar's primary mechanism of action is the inhibition of P-gp in the gastrointestinal tract, which increases the absorption of co-administered P-gp substrate drugs, such as paclitaxel.[6] Therefore, a formulation that ensures rapid and complete dissolution of this compound in the upper gastrointestinal tract is critical for its therapeutic efficacy.
Pre-formulation Studies
A thorough pre-formulation investigation is the foundation for developing a stable and effective dosage form. The following studies are essential to characterize the physicochemical properties of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of Encequidar is presented in Table 1.
Table 1: Physicochemical Properties of Encequidar
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₈H₃₆N₆O₇ | [3] |
| Molecular Weight | 688.73 g/mol | [3] |
| Appearance | White to off-white solid powder | [7] |
| Aqueous Solubility | Insoluble in water | [3][8] |
| Solubility in Organic Solvents | Soluble in DMSO, DMF | [3][9] |
| pKa | Data not available |
| LogP | Data not available | |
Experimental Protocol: Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various aqueous media relevant to the gastrointestinal tract.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
-
Phosphate buffer, pH 7.4
-
HPLC-grade water, acetonitrile, and other necessary solvents
-
Validated HPLC method for this compound quantification
Procedure:
-
Add an excess amount of this compound to vials containing each of the test media.
-
Equilibrate the samples at 37°C in a shaking water bath for 48-72 hours to ensure saturation.
-
After equilibration, visually inspect for the presence of undissolved solids.
-
Withdraw an aliquot from each vial and immediately filter through a 0.22 µm syringe filter to remove undissolved particles.
-
Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range of the HPLC method.
-
Analyze the samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Perform the experiment in triplicate for each medium.
Experimental Protocol: Drug-Excipient Compatibility Studies
Objective: To assess the physical and chemical compatibility of this compound with selected excipients for the formulation of an amorphous solid dispersion and tablets.
Materials:
-
This compound API
-
Polymers for ASD: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Povidone (PVP K30), Copovidone (Kollidon® VA 64), Soluplus®
-
Fillers/Binders: Microcrystalline cellulose, Lactose monohydrate, Dibasic calcium phosphate
-
Disintegrants: Croscarmellose sodium, Sodium starch glycolate
-
Lubricants: Magnesium stearate, Sodium stearyl fumarate
-
Binary mixtures of this compound and each excipient (typically in 1:1 and 1:5 ratios)
Methods:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the individual components and the binary mixtures into aluminum pans.
-
Heat the samples under a nitrogen purge at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).
-
Analyze the thermograms for changes in melting endotherms, appearance of new peaks, or shifts in peak temperatures, which may indicate an interaction.[10][11]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Acquire FTIR spectra of the individual components and the binary mixtures using a KBr pellet method or an ATR-FTIR accessory.
-
Scan the samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the mixtures with those of the individual components. The appearance of new peaks or the disappearance or significant shift of characteristic peaks of this compound can indicate a chemical interaction.[12]
-
-
Isothermal Stress Testing:
-
Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At predetermined time points, analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Formulation Development: Amorphous Solid Dispersion (ASD)
Given the poor aqueous solubility of this compound, creating an amorphous solid dispersion is a highly effective strategy to enhance its dissolution rate and bioavailability.[5][13] ASDs involve dispersing the drug in a polymeric carrier at a molecular level, thereby preventing crystallization and presenting the drug in a higher energy, more soluble amorphous state.[4]
Manufacturing Methods for ASDs
Two common methods for preparing ASDs are spray drying and hot-melt extrusion.
Objective: To prepare an amorphous solid dispersion of this compound using the spray drying technique.
Materials:
-
This compound API
-
Polymer (e.g., HPMCAS, PVP K30)
-
Organic solvent system (e.g., acetone, methanol, or a mixture thereof) in which both the drug and polymer are soluble.
Equipment:
-
Laboratory-scale spray dryer
Procedure:
-
Dissolve this compound and the selected polymer in the chosen solvent system to form a clear solution. The drug-to-polymer ratio should be optimized (e.g., starting with 1:1, 1:2, and 1:3 ratios).
-
Optimize the spray drying process parameters. Typical starting parameters are provided in Table 2. These will need to be adjusted based on the specific solvent system and desired particle characteristics.[10][14][15]
-
Pump the feed solution through the atomizer into the drying chamber.
-
The hot drying gas rapidly evaporates the solvent, forming solid particles.
-
Collect the dried powder from the cyclone.
-
Perform secondary drying under vacuum to remove residual solvent.
-
Characterize the resulting powder for its amorphous nature (using DSC and PXRD), drug content, and residual solvent levels.
Table 2: Typical Starting Parameters for Laboratory-Scale Spray Drying
| Parameter | Typical Range |
|---|---|
| Inlet Temperature | 80 - 160°C |
| Outlet Temperature | 40 - 70°C |
| Feed Rate | 5 - 20 mL/min |
| Atomization Gas Flow | 200 - 600 L/hr |
| Aspirator Rate | 80 - 100% |
Objective: To prepare an amorphous solid dispersion of this compound using hot-melt extrusion.
Materials:
-
This compound API
-
Thermally stable polymer (e.g., Copovidone, Soluplus®)
-
Plasticizer (if required, to lower the processing temperature)
Equipment:
-
Laboratory-scale twin-screw extruder
Procedure:
-
Physically mix the this compound and polymer (and plasticizer, if used) in the desired ratio.
-
Feed the physical mixture into the extruder at a controlled rate.
-
Set the temperature profile of the extruder barrel zones to be above the glass transition temperature of the polymer and below the degradation temperature of this compound.[12][16]
-
The rotating screws convey, mix, and melt the material, forming a molten mass where the drug dissolves in the polymer matrix.
-
Extrude the molten mass through a die to form a continuous strand.
-
Cool the extrudate on a conveyor belt.
-
Mill the cooled extrudate to a fine powder of the desired particle size.
-
Characterize the milled extrudate for its amorphous nature, drug content, and dissolution properties.
Downstream Processing into Tablets
The ASD powder can be formulated into tablets for ease of administration. Direct compression or dry granulation are preferred methods to avoid the use of water, which could induce recrystallization of the amorphous drug.
Objective: To formulate the this compound ASD powder into tablets using direct compression.
Materials:
-
This compound ASD powder
-
Filler (e.g., Microcrystalline cellulose)
-
Disintegrant (e.g., Croscarmellose sodium)
-
Glidant (e.g., Colloidal silicon dioxide)
-
Lubricant (e.g., Sodium stearyl fumarate)
Procedure:
-
Blend the this compound ASD powder with the filler and disintegrant in a suitable blender for a specified time.
-
Add the glidant and blend for a shorter duration.
-
Finally, add the lubricant and blend for a minimal time to ensure adequate lubrication without overlubrication.
-
Compress the final blend into tablets using a tablet press with appropriate tooling.
-
Evaluate the tablets for weight variation, hardness, friability, disintegration time, and dissolution.
A hypothetical tablet formulation is presented in Table 3. The exact proportions will require experimental optimization.
Table 3: Hypothetical Tablet Formulation of this compound ASD
| Component | Function | Concentration (% w/w) |
|---|---|---|
| This compound ASD (e.g., 25% drug load) | Active | 40.0 |
| Microcrystalline Cellulose (Avicel® PH 102) | Filler/Binder | 52.0 |
| Croscarmellose Sodium (Ac-Di-Sol®) | Disintegrant | 5.0 |
| Colloidal Silicon Dioxide (Aerosil® 200) | Glidant | 1.0 |
| Sodium Stearyl Fumarate (Pruv®) | Lubricant | 2.0 |
| Total | | 100.0 |
Quality Control and Stability Testing
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Chromatographic Conditions (starting point for development):
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on this compound.[17][18]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the drug solution and solid drug to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Experimental Protocol: In Vitro Dissolution Testing
Objective: To evaluate the in vitro release of this compound from the formulated tablets using a biorelevant dissolution method.[19]
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2, 900 mL
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5, 900 mL
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze for this compound concentration using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ptbreports.org [ptbreports.org]
- 11. HM30181 mesylate (this compound) | CAS#:849675-87-2 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. ardena.com [ardena.com]
- 14. mdpi.com [mdpi.com]
- 15. kinampark.com [kinampark.com]
- 16. d-nb.info [d-nb.info]
- 17. biorelevant.com [biorelevant.com]
- 18. Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations [benthamopenarchives.com]
- 19. benthamopen.com [benthamopen.com]
Application of Encequidar Mesylate in Metastatic Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encequidar mesylate is a novel, minimally absorbed, potent, and selective inhibitor of the P-glycoprotein (P-gp) efflux pump.[1][2] In the context of metastatic breast cancer, Encequidar is being investigated for its ability to enable the oral administration of paclitaxel, a cornerstone chemotherapeutic agent that is typically administered intravenously due to poor oral bioavailability.[3][4] Paclitaxel is a substrate of P-gp, which is highly expressed in the gastrointestinal tract and actively transports the drug back into the intestinal lumen, limiting its systemic absorption.[2][5] By inhibiting P-gp in the gut, Encequidar allows for the oral absorption of paclitaxel, offering the potential for a more convenient, home-based treatment regimen with a modified safety profile compared to intravenous (IV) paclitaxel.[6][7]
These application notes provide a comprehensive overview of the use of Encequidar in combination with oral paclitaxel for metastatic breast cancer research, including summaries of key clinical trial data, detailed experimental protocols, and visualizations of the underlying mechanism and experimental workflows.
Mechanism of Action: P-glycoprotein Inhibition
Encequidar selectively binds to and inhibits the P-glycoprotein (P-gp) efflux pump located on the luminal surface of enterocytes in the gastrointestinal tract.[1] This inhibition prevents the efflux of co-administered P-gp substrates, such as paclitaxel, from the intestinal epithelial cells back into the gut lumen.[1] Consequently, the oral bioavailability of paclitaxel is significantly increased, leading to therapeutic plasma concentrations.[5] Encequidar itself is minimally absorbed into the systemic circulation, which limits the potential for systemic P-gp inhibition and associated toxicities.[2]
Caption: Mechanism of Encequidar enabling oral paclitaxel absorption.
Key Clinical Trial Data Summary
The combination of oral paclitaxel and Encequidar has been evaluated in several clinical trials, with the pivotal Phase III study (NCT02594371) providing significant data on its efficacy and safety compared to IV paclitaxel in patients with metastatic breast cancer.
Table 1: Efficacy Outcomes from the Phase III Clinical Trial (NCT02594371)
| Efficacy Endpoint | Oral Paclitaxel + Encequidar (n=265) | IV Paclitaxel (n=137) | p-value |
| Overall Response Rate (ORR) | 36%[3] | 23%[3] | 0.01[3] |
| Confirmed Response (mITT) | 40.4%[8] | 25.6%[8] | 0.005[8] |
| Progression-Free Survival (PFS) | 8.4 months[3] | 7.4 months[3] | 0.046[3] |
| Overall Survival (OS) | 22.7 months[3] | 16.5 months[3] | 0.08[3] |
mITT: modified Intent-to-Treat population
Table 2: Key Safety and Tolerability Data from the Phase III Clinical Trial (NCT02594371)
| Adverse Event (All Grades) | Oral Paclitaxel + Encequidar | IV Paclitaxel |
| Neuropathy | 17%[9] | 57%[9] |
| Grade ≥3 Neuropathy | 1%[9] | 8%[9] |
| Alopecia | 49%[3] | 62%[3] |
| Nausea | More frequent[3] | Less frequent[3] |
| Vomiting | More frequent[3] | Less frequent[3] |
| Diarrhea | More frequent[3] | Less frequent[3] |
| Neutropenia (Grade 4) | More frequent[9] | Less frequent[9] |
| Infection | More frequent[9] | Less frequent[9] |
Experimental Protocols
The following protocols are based on the methodologies reported in the Phase III clinical trial NCT02594371 and other related studies for the combination of oral paclitaxel and Encequidar in metastatic breast cancer.
Patient Selection and Eligibility Protocol
Caption: Patient screening and eligibility workflow.
Protocol:
-
Informed Consent: Obtain written informed consent from all potential participants before any study-specific procedures are performed.
-
Confirmation of Diagnosis: Verify the diagnosis of metastatic breast cancer through histological or cytological reports.
-
Tumor Assessment: Perform baseline tumor assessments using imaging techniques (e.g., CT, MRI) to confirm the presence of at least one measurable lesion as defined by RECIST v1.1.[10][11]
-
Performance Status: Evaluate the patient's Eastern Cooperative Oncology Group (ECOG) performance status.
-
Organ Function Assessment: Collect blood samples to assess hematological, hepatic, and renal function.[10]
-
Hematologic: Absolute neutrophil count (ANC) ≥ 1,500/μL, platelets ≥ 100,000/μL, hemoglobin ≥ 9 g/dL.
-
Hepatic: Total bilirubin ≤ 1.5 x upper limit of normal (ULN), AST(SGOT)/ALT(SGPT) ≤ 3 x ULN (or ≤ 5 x ULN if liver metastases are present).[10]
-
Renal: Serum creatinine ≤ 1.5 x ULN or calculated creatinine clearance ≥ 60 mL/min.
-
-
Review of Prior Therapies: Document all prior cancer therapies, ensuring at least one year has passed since the last taxane-based treatment.[3]
-
Neuropathy Assessment: Conduct a neurological examination to assess for peripheral neuropathy, grading according to CTCAE.
-
Concomitant Medications Review: Review all current medications to exclude strong inhibitors or inducers of P-gp and CYP3A4.[10]
-
Pregnancy Test: For women of childbearing potential, a negative serum or urine pregnancy test is required.
Drug Administration and Dosing Protocol
Oral Paclitaxel and Encequidar Arm:
-
Dosing Regimen: Oral paclitaxel 205 mg/m² and Encequidar 15 mg are administered on three consecutive days each week.[3][12]
-
Administration:
-
Patients should fast for at least 4 hours before taking Encequidar.
-
Administer the Encequidar tablet with water.
-
One hour after taking Encequidar, administer the oral paclitaxel capsules with water.[13]
-
Patients should continue to fast for at least 2 hours after taking oral paclitaxel.
-
Intravenous Paclitaxel Arm (Comparator):
-
Dosing Regimen: IV paclitaxel 175 mg/m² is administered as a 3-hour infusion once every three weeks.[3][12]
-
Premedication: To prevent hypersensitivity reactions, premedicate patients with corticosteroids (e.g., dexamethasone), H1 antagonists (e.g., diphenhydramine), and H2 antagonists (e.g., cimetidine or ranitidine) approximately 30-60 minutes before paclitaxel infusion.[4]
Safety Monitoring and Management Protocol
Caption: Workflow for safety monitoring and adverse event management.
Protocol:
-
Frequency of Monitoring:
-
Weekly: Physical examination, assessment for adverse events (graded using NCI CTCAE), and complete blood count (CBC).[14]
-
Every 3 Weeks (prior to each cycle): Comprehensive metabolic panel, including liver function tests.
-
-
Adverse Event (AE) Management:
-
Neutropenia: For Grade 4 neutropenia or febrile neutropenia, interrupt treatment until recovery to Grade ≤2. Consider dose reduction for subsequent cycles. Prophylactic use of growth factors may be considered.[15]
-
Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea): Manage with standard antiemetic and antidiarrheal medications. For Grade ≥3 toxicity, interrupt treatment until recovery and consider dose reduction.[15]
-
Neuropathy: Monitor for signs and symptoms of peripheral neuropathy at each visit. For Grade ≥2 neuropathy, consider dose interruption or reduction.
-
-
Serious Adverse Event (SAE) Reporting: Report all SAEs to the study sponsor within 24 hours of becoming aware of the event, in accordance with regulatory guidelines.[16][17]
Efficacy Assessment Protocol
-
Tumor Imaging: Perform tumor assessments using CT or MRI at baseline and then every 6-8 weeks, or as specified in the study protocol.[7]
-
Response Evaluation: Tumor response should be evaluated by a blinded independent central review (BICR) according to the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[3][18]
-
Target Lesions: Identify and measure up to 5 target lesions at baseline (longest diameter for non-nodal lesions, short axis for nodal lesions). The sum of the diameters will be calculated.
-
Non-Target Lesions: All other lesions should be identified and assessed qualitatively.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
-
Confirmation of Response: A confirmed response requires that the criteria for CR or PR are met on two consecutive assessments at least 4 weeks apart.[9]
Pharmacokinetic (PK) Analysis Protocol
-
Sample Collection:
-
Collect blood samples at pre-defined time points after drug administration (e.g., pre-dose, and 1, 2, 3, and 4 hours post-dose) during the first and subsequent treatment cycles to determine plasma paclitaxel concentrations.[19]
-
-
Bioanalytical Method:
-
PK Parameters:
-
Calculate key pharmacokinetic parameters including:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
-
Conclusion
The combination of this compound with oral paclitaxel represents a promising therapeutic strategy for metastatic breast cancer, offering the potential for improved efficacy and a more favorable safety profile, particularly with regard to neuropathy, compared to conventional intravenous paclitaxel. The protocols outlined in these application notes provide a framework for researchers and clinicians involved in the continued investigation and application of this novel oral chemotherapy regimen. Adherence to standardized protocols for patient selection, drug administration, and monitoring is crucial for ensuring patient safety and generating robust, comparable data in clinical research.
References
- 1. encequidar - My Cancer Genome [mycancergenome.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Population pharmacokinetics for oral paclitaxel in patients with advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECIST 1.1 – RECIST [recist.eortc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. project.eortc.org [project.eortc.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase II study of DHP107 (oral paclitaxel) in the first-line treatment of HER2-negative recurrent or metastatic breast cancer (OPTIMAL study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. www1.health.nsw.gov.au [www1.health.nsw.gov.au]
- 17. gov.uk [gov.uk]
- 18. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Assessment of Encequidar Mesylate P-gp Inhibition Using PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encequidar mesylate is a potent, third-generation P-glycoprotein (P-gp) inhibitor designed for high selectivity and minimal systemic absorption.[1][2] Its primary clinical application is to block P-gp-mediated efflux in the gastrointestinal tract, thereby enhancing the oral bioavailability of co-administered P-gp substrate drugs, such as paclitaxel.[1][2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of P-gp function in vivo.[4] By using a radiolabeled P-gp substrate, PET imaging can visualize and quantify the extent and duration of P-gp inhibition. These application notes and protocols provide a framework for utilizing PET imaging to assess the in vivo P-gp inhibitory effects of this compound.
Principle of the Method
The underlying principle of using PET to assess P-gp inhibition involves the administration of a PET radiotracer that is a known substrate of P-gp. In the absence of a P-gp inhibitor, the radiotracer's penetration into P-gp-expressing tissues (e.g., the brain, intestines, tumors) is limited due to active efflux. When a P-gp inhibitor like Encequidar is administered, it blocks the P-gp efflux pumps. Consequently, a subsequent or simultaneous administration of the P-gp substrate radiotracer will result in increased accumulation in the target tissues. This change in radiotracer biodistribution can be quantified by PET imaging, providing a measure of P-gp inhibition.
Applications
-
Pharmacodynamic Assessment: To determine the dose- and time-dependent relationship of Encequidar on P-gp inhibition in target tissues.
-
Drug-Drug Interaction Studies: To investigate the impact of Encequidar on the biodistribution and tissue penetration of existing or novel therapeutic agents that are P-gp substrates.
-
Oncology Research: To evaluate the potential of Encequidar to enhance the delivery of chemotherapeutic agents to P-gp-expressing tumors, potentially overcoming multidrug resistance.
-
Neuroscience Research: Although Encequidar is designed for minimal systemic exposure, PET can be used to confirm its lack of significant P-gp inhibition at the blood-brain barrier.
Featured P-gp Substrate PET Tracers
The choice of PET tracer is critical for accurately assessing P-gp inhibition. Ideal tracers are avid P-gp substrates with minimal off-target binding. Some commonly used tracers include:
-
[¹¹C]-(R)-verapamil: The gold standard for P-gp imaging, but its high affinity can make it less sensitive to partial P-gp inhibition.
-
[¹¹C]-N-desmethyl-loperamide ([¹¹C]dLop): An avid and selective P-gp substrate.[5]
-
[¹⁸F]MC225: A weaker P-gp substrate that may be more sensitive to subtle changes in P-gp function.[6][7]
Experimental Workflow for In Vivo Assessment
Caption: Workflow for assessing Encequidar P-gp inhibition using PET.
Detailed Protocols
In Vitro P-gp Inhibition Assay (for initial characterization)
Objective: To determine the in vitro potency and selectivity of this compound for P-gp.
Materials:
-
Cell lines with and without P-gp expression (e.g., MDCKII-MDR1 and MDCKII-wild type)
-
P-gp substrate (e.g., Digoxin, Calcein-AM)
-
This compound at various concentrations
-
Positive control P-gp inhibitor (e.g., Tariquidar)
-
Cell culture reagents and plates
-
Fluorescence plate reader or scintillation counter
Protocol:
-
Seed MDCKII-MDR1 and MDCKII-wild type cells in 96-well plates and culture until a confluent monolayer is formed.
-
Prepare a range of concentrations of this compound and the positive control inhibitor.
-
Pre-incubate the cell monolayers with the different concentrations of Encequidar or control for 30-60 minutes.
-
Add the P-gp substrate (e.g., [³H]-Digoxin or Calcein-AM) to the apical side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral side to measure the amount of transported substrate.
-
Quantify the substrate concentration using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Calculate the efflux ratio (ER) = (Basolateral to Apical permeability) / (Apical to Basolateral permeability).
-
Determine the IC₅₀ value of Encequidar by plotting the percentage of P-gp inhibition against the inhibitor concentration.
In Vivo PET Imaging Protocol in a Rodent Model
Objective: To quantify the in vivo P-gp inhibitory effect of this compound in a specific tissue (e.g., intestines or a P-gp expressing tumor model).
Materials and Equipment:
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
P-gp substrate radiotracer (e.g., [¹⁸F]MC225)
-
This compound formulated for oral administration
-
Animal model (e.g., rats or mice, potentially with P-gp-expressing tumors)
-
Arterial blood sampling setup (optional, for kinetic modeling)
Protocol:
-
Animal Preparation: Fast the animals overnight with free access to water. Anesthetize the animal using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Baseline Scan:
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Administer the P-gp substrate radiotracer (e.g., 5-10 MBq of [¹⁸F]MC225) via tail vein injection.
-
Acquire a dynamic PET scan for 60 minutes.
-
If conducting kinetic modeling, perform arterial blood sampling throughout the scan.
-
-
Washout Period: Allow for a sufficient washout period for the radiotracer to decay (at least 10 half-lives).
-
Encequidar Administration: Administer this compound orally at the desired dose. The timing of administration should be based on the known pharmacokinetics of Encequidar to coincide with the peak plasma concentration during the PET scan.
-
Post-Inhibition Scan:
-
At the presumed time of peak Encequidar activity, repeat the PET/CT scan as described in step 2.
-
Administer the same amount of radiotracer as in the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the target tissues (e.g., intestinal wall, tumor, brain, muscle) on the CT images and project them to the dynamic PET data to obtain time-activity curves (TACs).
-
Calculate the standardized uptake value (SUV) for each ROI.
-
For dynamic data, perform kinetic modeling using the TACs and the arterial input function to estimate parameters such as the influx constant (K₁) and the volume of distribution (Vₜ).
-
Quantitative Data Presentation
The following tables are examples of how to structure the quantitative data obtained from a PET study assessing Encequidar's P-gp inhibition.
Table 1: In Vitro P-gp Inhibition Potency of this compound
| Compound | Cell Line | Substrate | IC₅₀ (µM) |
| This compound | MDCKII-MDR1 | [³H]-Digoxin | e.g., 0.0058 |
| Tariquidar (Control) | MDCKII-MDR1 | [³H]-Digoxin | e.g., 0.050 |
Note: The IC₅₀ value for Encequidar is based on published data.[8]
Table 2: In Vivo PET Imaging Data - Radiotracer Uptake (SUV)
| Region of Interest | Baseline SUV (mean ± SD) | Post-Encequidar SUV (mean ± SD) | % Change | p-value |
| Intestinal Wall | e.g., 1.5 ± 0.3 | e.g., 3.0 ± 0.5 | e.g., +100% | e.g., <0.01 |
| Tumor | e.g., 2.0 ± 0.4 | e.g., 3.5 ± 0.6 | e.g., +75% | e.g., <0.05 |
| Brain | e.g., 0.5 ± 0.1 | e.g., 0.55 ± 0.1 | e.g., +10% | e.g., >0.05 |
| Muscle (Control) | e.g., 0.8 ± 0.2 | e.g., 0.8 ± 0.2 | e.g., 0% | e.g., >0.05 |
Table 3: In Vivo PET Imaging Data - Kinetic Parameters
| Region of Interest | Parameter | Baseline (mean ± SD) | Post-Encequidar (mean ± SD) | % Change | p-value |
| Intestinal Wall | K₁ (mL/cm³/min) | e.g., 0.10 ± 0.02 | e.g., 0.20 ± 0.03 | e.g., +100% | e.g., <0.01 |
| Vₜ (mL/cm³) | e.g., 1.2 ± 0.2 | e.g., 2.4 ± 0.4 | e.g., +100% | e.g., <0.01 | |
| Brain | K₁ (mL/cm³/min) | e.g., 0.05 ± 0.01 | e.g., 0.055 ± 0.01 | e.g., +10% | e.g., >0.05 |
| Vₜ (mL/cm³) | e.g., 0.6 ± 0.1 | e.g., 0.65 ± 0.1 | e.g., +8% | e.g., >0.05 |
Visualizations
Mechanism of Action
Caption: Encequidar inhibits intestinal P-gp, increasing substrate absorption.
Logical Relationship for Data Interpretation
Caption: Interpreting PET imaging outcomes after Encequidar administration.
References
- 1. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Importance of P-gp PET Imaging in Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased P-gp inhibition at the human blood brain barrier can be safely achieved by performing PET during peak plasma concentrations of tariquidar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Dose-response assessment of cerebral P-glycoprotein inhibition in vivo with [18F]MC225 and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Drug Interactions with Encequidar Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encequidar mesylate is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the intestines.[1][2] Its primary mechanism of action is the localized inhibition of intestinal P-gp, which enhances the oral bioavailability of co-administered P-gp substrate drugs.[1][2] This unique characteristic makes Encequidar a valuable tool for enabling oral delivery of chemotherapeutic agents and other drugs that are typically limited by poor oral absorption due to P-gp-mediated efflux.[1] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the drug-drug interaction (DDI) potential of Encequidar with P-gp substrates.
Mechanism of Action
Encequidar is a first-in-class, gut-specific P-gp inhibitor.[1] When administered orally, it has minimal systemic absorption, allowing it to act primarily on the P-gp transporters located on the apical membrane of enterocytes in the gastrointestinal tract.[2] By inhibiting the efflux function of P-gp, Encequidar effectively increases the intestinal absorption and systemic exposure of co-administered P-gp substrate drugs, such as paclitaxel.[1][3]
Mechanism of Encequidar in enhancing oral drug absorption.
Quantitative Data Summary
The following tables summarize the in vitro potency of Encequidar and its in vivo effects on the pharmacokinetics of co-administered P-gp substrates.
Table 1: In Vitro Inhibition of P-glycoprotein by Encequidar
| Assay System | Substrate | IC50 (nM) | Reference |
| MDR1 (P-gp)-enriched vesicles | ATPase activity | 0.6 | [4] |
| MDCK monolayer cells | Paclitaxel transport | 35.4 | [5][6] |
| CCRF-CEM T cells | Rhodamine 123 efflux | 13.1 ± 2.3 | [7] |
| Human P-gp (hP-gp) | 0.0058 ± 0.0006 µM | [8] | |
| Human BCRP (hBCRP) | > 10 µM | [8] |
Table 2: Effect of Encequidar on the Pharmacokinetics of Oral Paclitaxel in Humans
| Study Population | Paclitaxel Dose | Encequidar Dose | Key Pharmacokinetic Findings | Reference |
| Advanced Cancer Patients | 205 mg/m² (oral, 3 days) | 15 mg | Systemic paclitaxel exposure similar to 80 mg/m² IV paclitaxel. | [1] |
| Metastatic Breast Cancer | 205 mg/m² (oral, 3x/week) | 15 mg | Confirmed response rate of 40.4% vs. 25.6% for IV paclitaxel. Median OS of 23.3 months vs. 16.3 months for IV paclitaxel. | [9][10] |
| Advanced Cancer Patients | 615 mg/m² (oral, over 3 days) | 15 mg | AUC0-∞ of 5033.5 ± 1401.1 ng.h/mL (oral) vs. 5595.9 ± 1264.1 ng.h/mL (IV 80 mg/m²). | [11] |
Table 3: Preclinical Pharmacokinetic Drug-Drug Interactions with Oral Encequidar in Rats
| Co-administered Drug (Substrate) | Encequidar Dose | Fold Increase in Oral AUC | Reference |
| Paclitaxel | 15 mg/kg | 33.5-fold | [8] |
| Sulfasalazine | 15 mg/kg | 3.04-fold | [8] |
Experimental Protocols
In Vitro P-glycoprotein Inhibition Assays
1. P-gp ATPase Activity Assay
This assay measures the effect of Encequidar on the ATP hydrolysis activity of P-gp, which is essential for its efflux function.
-
Materials:
-
P-gp-enriched membrane vesicles (e.g., from Sf9 cells overexpressing human MDR1)
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 150 mM NH4Cl, 0.02% NaN3)
-
Phosphate detection reagent (e.g., Chifflet method reagents or commercial malachite green-based kit)
-
P-gp substrate activator (e.g., verapamil or paclitaxel)
-
96-well microplate
-
Plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles, the P-gp substrate activator, and the different concentrations of Encequidar.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the chosen detection method.
-
The amount of Pi liberated is proportional to the ATPase activity.
-
Calculate the IC50 value of Encequidar by plotting the percentage of inhibition of ATPase activity against the logarithm of Encequidar concentration.
-
2. Caco-2 Cell Bidirectional Transport Assay
This assay evaluates the effect of Encequidar on the transport of a P-gp substrate across a monolayer of human intestinal Caco-2 cells, which endogenously express P-gp.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
P-gp substrate (e.g., radiolabeled or fluorescently tagged paclitaxel, digoxin)
-
This compound
-
Scintillation counter or fluorescence plate reader
-
Transepithelial electrical resistance (TEER) meter
-
-
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the TEER values.
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the P-gp substrate with and without Encequidar to the apical (A) compartment. At specified time points, collect samples from the basolateral (B) compartment.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate with and without Encequidar to the basolateral (B) compartment. At specified time points, collect samples from the apical (A) compartment.
-
Quantify the amount of substrate transported in the collected samples.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). A significant reduction in the efflux ratio in the presence of Encequidar indicates P-gp inhibition.
-
Workflow for Caco-2 bidirectional transport assay.
In Vivo Drug-Drug Interaction Study Protocol (Rodent Model)
This protocol outlines a typical in vivo study in rats to assess the impact of Encequidar on the oral bioavailability of a P-gp substrate.
-
Animals:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
-
Groups (n=5-6 per group):
-
Group 1 (Oral Substrate Control): Oral administration of the P-gp substrate.
-
Group 2 (Oral Substrate + Encequidar): Oral administration of Encequidar followed by oral administration of the P-gp substrate.
-
Group 3 (IV Substrate Control): Intravenous administration of the P-gp substrate.
-
-
Protocol:
-
Fast the rats overnight before dosing.
-
For Group 2, administer this compound (e.g., 15 mg/kg) by oral gavage.
-
After a pre-determined time (e.g., 1 hour), administer the P-gp substrate to Group 1 and Group 2 by oral gavage.
-
Administer the P-gp substrate to Group 3 by intravenous injection.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via the tail vein or other appropriate method.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of the P-gp substrate using a validated analytical method (e.g., LC-MS/MS).
-
Perform pharmacokinetic analysis to determine parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Calculate the absolute oral bioavailability (F%) for the substrate alone and in the presence of Encequidar. An increase in F% in Group 2 compared to Group 1 demonstrates the effect of Encequidar on oral absorption.
-
Logical flow for an in vivo drug-drug interaction study.
Conclusion
This compound is a valuable pharmacological tool for enhancing the oral bioavailability of P-gp substrate drugs. The protocols provided herein offer a framework for researchers to investigate and characterize the drug-drug interactions mediated by Encequidar's potent and localized inhibition of intestinal P-glycoprotein. These studies are crucial for the development of novel oral therapeutic regimens for a wide range of clinically important drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Encequidar mesylate dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Encequidar mesylate for maximum efficacy in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, competitive, and selective inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1][2] P-gp functions as an efflux pump in the gastrointestinal (GI) tract, limiting the absorption of many drugs (known as P-gp substrates) by pumping them out of intestinal cells back into the lumen.[3][4] Encequidar is minimally absorbed and acts locally in the gut to block this efflux mechanism, thereby increasing the oral bioavailability of co-administered P-gp substrate drugs.[3][5]
Q2: How is Encequidar typically administered in a research or clinical setting?
A2: In clinical studies, Encequidar is administered orally, typically as a 15 mg tablet (methanesulfonate monohydrate, equivalent to 12.9 mg free base), approximately one hour before the administration of the oral P-gp substrate drug, such as paclitaxel or docetaxel.[3][6][7] This timing allows Encequidar to inhibit the gut P-gp pumps before the substrate drug arrives.
Q3: What is the effect of Encequidar on the pharmacokinetics (PK) of co-administered drugs like paclitaxel?
A3: By inhibiting P-gp in the gut, Encequidar significantly increases the systemic exposure (AUC - Area Under the Curve) of orally administered paclitaxel, making it comparable to that of intravenous (IV) paclitaxel.[3][5] A key advantage is that the maximum plasma concentration (Cmax) with the oral combination is substantially lower than with IV administration, which may reduce the incidence of Cmax-driven toxicities, such as peripheral neuropathy.[5][8]
Q4: Besides enhancing bioavailability, are there other known mechanisms for Encequidar?
A4: Recent studies suggest Encequidar may have additional effects beyond P-gp inhibition in the gut. In drug-resistant colon cancer cells (SW620/AD300), Encequidar was shown to affect the citric acid (TCA) cycle, reduce glutathione metabolism, and increase intracellular reactive oxygen species (ROS).[9] These actions may help restore the sensitivity of multidrug-resistant (MDR) cells to chemotherapeutic agents like doxorubicin.[9]
Section 2: Dosage Optimization & Experimental Design
Q5: Where should I start when designing a dose-finding study for Encequidar with a new oral P-gp substrate?
A5: A fixed dose of Encequidar with an escalating dose of the substrate drug is a common study design. Based on extensive clinical data, a 15 mg dose of Encequidar is effective at inhibiting gut P-gp.[6][7] Dose-escalation studies typically start the co-administered drug at a low dose and escalate based on tolerability and dose-limiting toxicities (DLTs), following a design like the rolling-six or 3+3 method.[10][11]
Q6: What are the key endpoints to measure in an Encequidar dose-optimization study?
A6: The primary endpoints are typically pharmacokinetic parameters and safety/tolerability.
-
Pharmacokinetics: Measure the AUC and Cmax of the co-administered drug with and without Encequidar to quantify the increase in oral bioavailability.
-
Safety & Tolerability: Monitor for adverse events and establish the maximum tolerated dose (MTD) of the combination.[10][11]
-
Efficacy: In later-stage studies, endpoints include overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).[3][8]
Data Presentation: Clinical Dosage Examples
The following tables summarize dosage regimens from clinical trials involving Encequidar.
Table 1: Encequidar with Oral Paclitaxel (oPAC) in Breast Cancer
| Encequidar Dose | Oral Paclitaxel Dose | Dosing Schedule | Study Phase | Key Finding | Reference |
|---|---|---|---|---|---|
| 15 mg | 205 mg/m² | 3 consecutive days weekly | Phase Ib/III | Achieved AUC similar to IV paclitaxel (80 mg/m²) with lower Cmax. Lower neuropathy rates. | [3][5][8] |
| 15 mg | 205 mg/m² | 3 consecutive days weekly | Phase III | Improved Progression-Free Survival and Overall Survival compared to IV paclitaxel (175 mg/m² every 3 weeks). | [12] |
| 15 mg | Dose Reductions to 165 & 130 mg/m² | 3 consecutive days weekly | Phase Ib | Dose reductions were allowed to manage treatment-related toxicities. |[3] |
Table 2: Encequidar with Oral Docetaxel (oDox) in Prostate Cancer
| Encequidar Dose | Oral Docetaxel Dose | Dosing Schedule | Study Phase | Key Finding | Reference |
|---|---|---|---|---|---|
| 15 mg | 75 mg/m² | Single Dose | Phase I | Dose-dependent increase in docetaxel exposure. | [7] |
| 15 mg | 150 mg/m² | Single Dose | Phase I | Mean absolute bioavailability across all doses was ~16%. | [7] |
| 15 mg | 300 mg/m² | Single Dose | Phase I | Maximum tolerated dose was not reached; regimen was safe and tolerable. |[7] |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes related to Encequidar research.
Caption: Mechanism of Action of Encequidar at the intestinal barrier.
Caption: A typical workflow for an in vivo dose-finding study.
Section 3: Troubleshooting Guide
Q7: We are not seeing the expected increase in bioavailability of our compound when co-administered with Encequidar in our animal model. What could be the cause?
A7: There are several potential reasons for this outcome:
-
Compound is Not a P-gp Substrate: The primary mechanism of Encequidar is P-gp inhibition. If your compound is not significantly effluxed by P-gp, Encequidar will have little to no effect. Confirm the compound's substrate status using an in vitro assay.
-
Poor Solubility/Permeability: Encequidar can only enhance absorption by blocking efflux. If the compound has inherently low solubility or cannot passively diffuse across the intestinal membrane (low permeability), blocking P-gp will not be sufficient to improve bioavailability.
-
Extensive First-Pass Metabolism: The compound may be a substrate for metabolic enzymes in the gut wall or liver (e.g., CYP3A4). Even if absorption is increased, the drug may be rapidly metabolized before reaching systemic circulation.
-
Incorrect Dosing Time: Ensure Encequidar is administered prior to the substrate drug (e.g., 60 minutes before) to allow for adequate inhibition of the P-gp transporters.
Q8: Our in vitro P-gp inhibition assay (e.g., Caco-2) is showing high variability between wells. How can we improve assay consistency?
A8: High variability in cell-based permeability assays can stem from several factors:
-
Monolayer Integrity: Ensure the cell monolayers are fully confluent and have consistent transepithelial electrical resistance (TEER) values before starting the experiment. Inconsistent TEER indicates variable tight junction formation.
-
Compound Cytotoxicity: High concentrations of your test compound or Encequidar may be toxic to the cells, compromising monolayer integrity during the assay. Run a cytotoxicity test first to determine a non-toxic concentration range.
-
Non-Specific Binding: Your compound may be binding to the plastic of the transwell plate, reducing the effective concentration. Using plates with low-binding surfaces or including a protein like BSA in the buffer can help mitigate this.
-
Assay Time: Incubation times that are too long can lead to monolayer degradation, while times that are too short may not allow for sufficient transport to be measured accurately. Optimize the incubation period for your specific probe substrate.
Caption: A decision tree for troubleshooting unexpected in vitro results.
Section 4: Experimental Protocols
Protocol: In Vitro P-gp Inhibition Assessment using a Bidirectional Permeability Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound like Encequidar on P-gp-mediated transport using a cell line overexpressing P-gp (e.g., MDR1-MDCK) or a Caco-2 cell line.[13][14]
Objective: To quantify the P-gp inhibitory potential of Encequidar by measuring its effect on the bidirectional transport of a known P-gp probe substrate (e.g., Digoxin).[15]
Materials:
-
Caco-2 or MDR1-MDCK cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
P-gp probe substrate (e.g., [3H]-Digoxin or Loperamide)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Verapamil)
-
Scintillation counter or LC-MS/MS system for analysis
-
TEER meter
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 or MDR1-MDCK cells onto transwell inserts at an appropriate density.
-
Culture cells for the required duration to form a confluent, polarized monolayer (e.g., ~21 days for Caco-2).
-
Monitor monolayer integrity by measuring TEER values. Proceed only with inserts that meet the established TEER acceptance criterion (e.g., >200 Ω·cm²).
-
-
Preparation of Dosing Solutions:
-
Prepare transport buffer containing the P-gp probe substrate at a fixed concentration (e.g., 10 µM Digoxin).
-
Prepare serial dilutions of Encequidar in the transport buffer/probe substrate mix. A typical concentration range might be 0.01 to 100 nM.[2] Include a vehicle control (DMSO) and a positive control (e.g., 100 µM Verapamil).
-
-
Bidirectional Permeability Assay:
-
Wash the cell monolayers on both the apical (A) and basolateral (B) sides with pre-warmed transport buffer.
-
A-to-B Permeability: Add the dosing solutions (containing probe + inhibitor) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
B-to-A Permeability: Add the dosing solutions to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a predetermined time (e.g., 90-120 minutes).
-
At the end of the incubation, collect samples from the receiver chambers (B for A-to-B; A for B-to-A). Also, collect a sample from the donor chamber to assess recovery.
-
-
Sample Analysis:
-
Quantify the concentration of the probe substrate in the collected samples using the appropriate analytical method (e.g., LC-MS/MS for loperamide, scintillation counting for [3H]-Digoxin).
-
-
Data Calculation and Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial donor concentration.
-
-
Calculate the Efflux Ratio (ER) for the probe substrate in the absence of an inhibitor:
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
A high ER (typically >2.0) confirms that the probe is a P-gp substrate.
-
-
Calculate the percent inhibition of the efflux for each Encequidar concentration. One common method uses the efflux ratio:[14]
-
% Inhibition = [1 - (ER_inhibitor - 1) / (ER_control - 1)] * 100
-
Where ER_inhibitor is the efflux ratio in the presence of Encequidar and ER_control is the efflux ratio with vehicle only.
-
-
Plot the percent inhibition against the log of the Encequidar concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. A lower IC50 indicates higher inhibitory potency.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Population pharmacokinetics for oral paclitaxel in patients with advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral docetaxel plus encequidar - a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. A phase Ib study of Oraxol (oral paclitaxel and encequidar) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Screening for P-Glycoprotein (Pgp) Substrates and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 14. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Managing gastrointestinal side effects of Encequidar mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Encequidar mesylate in their experiments. The focus is on managing the gastrointestinal side effects observed when Encequidar is co-administered with oral chemotherapeutic agents that are P-glycoprotein (P-gp) substrates, such as paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter.[1][2] P-gp is highly expressed in the intestinal epithelium and is responsible for pumping a wide range of xenobiotics, including many chemotherapy drugs like paclitaxel, out of cells and back into the intestinal lumen, which reduces their oral bioavailability.[3][4] Encequidar is minimally absorbed and acts locally in the gastrointestinal tract to block P-gp, thereby increasing the absorption and oral bioavailability of co-administered P-gp substrate drugs.[2][3]
Q2: Why are gastrointestinal side effects more pronounced when using Encequidar with oral P-gp substrates like paclitaxel?
A2: The increased gastrointestinal side effects, such as nausea, vomiting, and diarrhea, are primarily a consequence of the intended mechanism of action. By inhibiting P-gp in the gut, Encequidar increases the local concentration and absorption of the co-administered oral chemotherapeutic agent. Paclitaxel, for instance, exerts its cytotoxic effects by stabilizing microtubules and arresting the cell cycle, particularly in rapidly dividing cells.[5] The epithelial cells lining the gastrointestinal tract have a high turnover rate, making them susceptible to the direct toxic effects of increased local paclitaxel exposure, which can lead to mucosal cell damage and the observed side effects.[5]
Q3: What are the most common gastrointestinal side effects observed with the combination of Encequidar and oral paclitaxel?
A3: Clinical studies have shown a higher incidence of low-grade gastrointestinal adverse events with oral paclitaxel and Encequidar compared to intravenous (IV) paclitaxel.[6] The most frequently reported gastrointestinal side effects are nausea, vomiting, and diarrhea.[4][7]
Q4: Can these gastrointestinal side effects be effectively managed during our experiments?
A4: Yes. Clinical data has demonstrated that the gastrointestinal adverse events associated with oral paclitaxel and Encequidar can be effectively managed.[3] Prophylactic administration of anti-emetic medications and early intervention with anti-diarrheal agents have been shown to significantly reduce the incidence and severity of these side effects.[3][8]
Troubleshooting Guides
Issue: Nausea and Vomiting
Symptoms: Observations of emesis or signs of nausea in animal models (e.g., pica, conditioned taste aversion).
Troubleshooting Steps:
-
Prophylactic Anti-Emetic Therapy: The use of 5-HT3 inhibitors, such as ondansetron, is recommended as a prophylactic measure.[3]
-
Protocol: Administer ondansetron prior to the administration of Encequidar and the oral P-gp substrate. A common clinical protocol for moderately emetogenic chemotherapy involves administering 8 mg of ondansetron 30 minutes before chemotherapy, with a subsequent 8 mg dose 8 hours later.[9][10] This can be adapted for preclinical models based on species-specific dosing.
-
-
Dose Adjustment: If nausea and vomiting persist despite prophylaxis, consider a dose reduction of the oral chemotherapeutic agent in subsequent experiments, as the gastrointestinal toxicity may be dose-dependent.
-
Supportive Care: Ensure adequate hydration of the animal models.
Issue: Diarrhea
Symptoms: Observation of loose or watery stools.
Troubleshooting Steps:
-
Early Intervention with Loperamide: Loperamide should be administered at the first onset of diarrhea.[3]
-
Protocol: For chemotherapy-induced diarrhea, a typical clinical protocol starts with an initial 4 mg dose of loperamide, followed by 2 mg after each unformed stool, not to exceed 16 mg per day.[2][3] If diarrhea persists for more than 24 hours, the dosage can be increased to 2 mg every 2 hours.[2] This protocol can serve as a basis for designing preclinical studies.
-
-
Hydration and Electrolyte Monitoring: Diarrhea can lead to dehydration and electrolyte imbalances. Ensure animal models have free access to water and consider electrolyte supplementation in the drinking water.
-
Dose Evaluation: Persistent, severe diarrhea may necessitate a review of the dosage of the oral chemotherapeutic being tested.
Quantitative Data Summary
The following table summarizes the incidence of Grade 2 or higher gastrointestinal adverse events from a clinical trial of oral paclitaxel with Encequidar, before and after the implementation of a prophylactic management protocol.[3][5]
| Adverse Event (Grade ≥2) | Incidence Before Prophylactic Treatment | Incidence After Prophylactic Treatment |
| Vomiting | 24% | 7% |
| Diarrhea | 27% | 16% |
Data adapted from research presented at the 2020 San Antonio Breast Cancer Symposium.[3]
Experimental Protocols
Management of Gastrointestinal Side Effects in a Clinical Setting:
-
Prophylactic Anti-Emetic Therapy:
-
Agent: Ondansetron (5-HT3 inhibitor). Other prescribed agents include granisetron, palonosetron, and aprepitant.[3][5]
-
Methodology: In a pivotal Phase 3 trial, the protocol was amended to allow for prophylactic anti-emetic medications for patients receiving oral paclitaxel and Encequidar.[6] For moderately emetogenic chemotherapy, a standard oral dose of ondansetron is 8 mg administered 30 minutes before the start of chemotherapy, with a subsequent 8 mg dose 8 hours after the first dose. This is followed by 8 mg twice a day for 1 to 2 days after completion of chemotherapy.[9][10]
-
-
Management of Diarrhea:
-
Agent: Loperamide.
-
Methodology: Patients are instructed to take loperamide at home at the onset of diarrhea.[2] A standard protocol for chemotherapy-induced diarrhea is an initial dose of 4 mg, followed by 2 mg every 2 to 4 hours or after each loose stool.[2] Loperamide is continued until the subject has been free of diarrhea for at least 12 hours.[3]
-
Preclinical Model for Tolerability Assessment (Canine Model):
-
Study Design: A study in dogs with spontaneous malignancies evaluated the tolerability of orally administered paclitaxel with Encequidar.
-
Methodology: Paclitaxel was administered for 3 consecutive days weekly for 3 weeks, with Encequidar given prior. The study used a dose-escalation design to determine the maximum tolerated dose (MTD). The most frequent adverse events were gastrointestinal.[1]
-
Findings: The MTD for oral paclitaxel with Encequidar was established at 90 mg/m². Grade 3 and 4 gastrointestinal toxicity were considered dose-limiting toxicities at 120 mg/m².[1] This model can be a reference for designing tolerability studies in larger animal models.
Visualizations
Caption: Mechanism of Encequidar in blocking P-gp to enhance oral drug absorption.
Caption: Experimental workflow for the prophylactic management of GI side effects.
References
- 1. Tolerability Assessment of Orally Administered Paclitaxel With Encequidar in Dogs With Spontaneous Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Related Videos - Paclitaxel-induced adverse effects: insights into multi-organ toxicities and molecular mechanisms [visualize.jove.com]
- 5. Paclitaxel-Induced Bowel Perforation: A Rare Cause of Acute Abdomen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Loperamide (Imodium®) for diarrhea | ChemoExperts [chemoexperts.com]
- 9. Ondansetron ODT Tablets [dailymed.nlm.nih.gov]
- 10. Ondansetron dosage: Forms, strengths, how to take, and more [medicalnewstoday.com]
Technical Support Center: Encequidar Mesylate in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of encequidar mesylate in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the significant side effect of neutropenia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in preclinical models?
This compound is a potent and selective inhibitor of P-glycoprotein (P-gp), a transporter protein that plays a crucial role in drug efflux.[1] In preclinical research, encequidar is used as an adjuvant to improve the oral bioavailability of certain chemotherapeutic agents that are P-gp substrates, such as paclitaxel.[1][2] By inhibiting P-gp in the gastrointestinal tract, encequidar prevents the efflux of these drugs from intestinal epithelial cells back into the gut lumen, thereby increasing their absorption into the bloodstream.[1][2]
Q2: Is this compound used to manage or treat neutropenia?
No, this is a common misconception. This compound does not treat or manage neutropenia. Its role is to enhance the systemic exposure of co-administered chemotherapeutic drugs.[2] Increased systemic exposure of myelosuppressive chemotherapeutic agents can lead to a higher incidence and severity of side effects, including neutropenia.[2][3][4] Therefore, encequidar is associated with causing or exacerbating chemotherapy-induced neutropenia, rather than managing it.
Q3: Why is severe neutropenia observed in preclinical models when using encequidar with a chemotherapeutic agent like paclitaxel?
The increased incidence of severe neutropenia is a direct consequence of encequidar's mechanism of action. By blocking P-gp-mediated efflux in the gut, encequidar significantly increases the plasma concentration (AUC) of the co-administered oral chemotherapeutic agent.[2] This elevated and prolonged exposure of the cytotoxic drug to the bone marrow can lead to more profound myelosuppression, resulting in a greater reduction of absolute neutrophil counts (ANC).[2]
Troubleshooting Guide: Managing Unexpected Neutropenia
Issue 1: Higher-than-expected grade of neutropenia or animal mortality in a study group.
-
Possible Cause: The dose of the co-administered chemotherapeutic agent may be too high for oral administration with encequidar, leading to excessive systemic exposure and toxicity. Animal strain, age, or underlying health conditions can also influence susceptibility.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of the oral chemotherapeutic agent in subsequent cohorts to find the maximum tolerated dose (MTD) in combination with the fixed dose of encequidar.
-
Pharmacokinetic (PK) Analysis: If not already part of the protocol, conduct a PK study to determine the actual plasma exposure of the chemotherapeutic agent when co-administered with encequidar. This will help correlate exposure levels with the observed toxicity.[2]
-
Supportive Care: Implement supportive care measures for affected animals, such as the administration of broad-spectrum antibiotics to prevent opportunistic infections during the neutropenic period.[5][6] In some cases, the use of granulocyte colony-stimulating factor (G-CSF) may be considered to stimulate neutrophil recovery, although this would be an interventional part of the study.[7]
-
Staggered Dosing: Investigate if altering the timing between encequidar and the chemotherapeutic agent administration impacts the toxicity profile, although a one-hour pre-dose of encequidar is common.[8]
-
Issue 2: High variability in neutrophil counts among animals within the same treatment group.
-
Possible Cause: Variability in the oral uptake of encequidar or the chemotherapeutic agent, differences in individual animal metabolism (e.g., CYP enzyme activity), or inconsistent dosing technique.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure precise and consistent oral gavage techniques. Confirm that the full dose is administered to each animal.
-
Fasting Protocol: Standardize the fasting period for animals before dosing, as food can affect the absorption of oral drugs.
-
Group Size: Increase the number of animals per group to improve the statistical power and account for inter-individual variability.
-
Monitor Animal Health: Closely monitor animals for any signs of illness or stress that could affect drug metabolism and hematological parameters.
-
Experimental Protocols
Protocol: Evaluating Oral Chemotherapy with Encequidar in a Murine Xenograft Model
This protocol outlines a general procedure for assessing the efficacy and toxicity (specifically neutropenia) of an oral P-gp substrate chemotherapeutic agent when co-administered with encequidar in mice bearing subcutaneous tumors.
-
Animal Model:
-
Species: Athymic nude mice (or other appropriate strain).
-
Acclimatization: Allow a minimum of one week for acclimatization before any procedures.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., human breast cancer cell line) into the flank of each mouse. Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before starting treatment.
-
-
Dosing and Administration:
-
Encequidar Formulation: Prepare this compound in an appropriate vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose).
-
Chemotherapeutic Formulation: Prepare the oral chemotherapeutic agent in its recommended vehicle.
-
Administration:
-
Administer encequidar via oral gavage at a specified dose.
-
One hour after encequidar administration, administer the oral chemotherapeutic agent via oral gavage.
-
Treatment schedule: e.g., daily for 5 consecutive days, followed by a 2-day break, for 3 weeks.
-
-
-
Monitoring and Data Collection:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Record animal body weight at least 3 times per week as an indicator of general health and toxicity.
-
Hematology for Neutropenia Monitoring:
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at baseline (before treatment) and at specified time points during and after the treatment cycle. A typical nadir for many chemotherapeutics is 5-7 days after the last dose of a cycle.[6]
-
Perform a complete blood count (CBC) with differential to determine the absolute neutrophil count (ANC).
-
Severe neutropenia in mice is often defined as an ANC < 500 cells/µL.[9]
-
-
-
Data Analysis:
-
Compare tumor growth inhibition between treatment groups.
-
Analyze the changes in ANC over time for each group.
-
Correlate the dose of the chemotherapeutic agent with the severity of neutropenia.
-
Data Presentation
The following tables summarize clinical data on neutropenia observed in patients receiving oral paclitaxel with encequidar. While not preclinical data, it provides a reference for the expected hematological toxicity.
Table 1: Incidence of Neutropenia in a Study of Oral Paclitaxel (oPAC) with Encequidar (E)
| Adverse Event | Grade 3 | Grade 4 |
| Neutropenia | 25% | 18% |
| Febrile Neutropenia | 4% | N/A |
(Data adapted from a study in patients with advanced breast cancer)[2]
Table 2: Paclitaxel Exposure and Neutropenia Grade
| Parameter | Grade ≤2 Neutropenia (Median) | Grade ≥3 Neutropenia (Median) |
| Cmax (ng/mL) | 248 | 508 |
| AUC(0–52 h) (ng·h/mL) | 2382 | 4023 |
(Data showing a correlation between higher paclitaxel exposure and higher grade neutropenia)[2]
Mandatory Visualizations
Here are the diagrams describing the signaling pathways, experimental workflows, and logical relationships as requested.
Caption: Mechanism of Encequidar-Induced Neutropenia.
Caption: Preclinical Workflow for Neutropenia Monitoring.
Caption: Troubleshooting Unexpectedly Severe Neutropenia.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. breastcancer.org [breastcancer.org]
- 5. Management of Chemotherapy Side Effects - WSAVA 2015 Congress - VIN [vin.com]
- 6. resources.vet-ct.com [resources.vet-ct.com]
- 7. Treatment of chemotherapy-induced neutropenia in a rat model by using multiple daily doses of oral administration of G-CSF-containing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Encequidar mesylate for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges when working with Encequidar mesylate, particularly concerning its solubility for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Encequidar is a potent and selective inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1][2] P-gp functions as a multidrug resistance efflux pump in various cells, including intestinal epithelial cells, limiting the oral bioavailability of many drugs.[1][3] By inhibiting P-gp, Encequidar increases the intestinal absorption and, consequently, the oral bioavailability of co-administered P-gp substrate drugs, such as paclitaxel.[4][5] It is designed to be minimally absorbed, acting primarily in the intestine to reduce systemic exposure and potential side effects.[3][6]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound has limited aqueous solubility. Organic solvents are typically required for initial stock solution preparation. For subsequent dilutions into aqueous media for experiments, specific techniques are necessary to avoid precipitation.
Commonly used solvents include:
-
DMSO (Dimethyl sulfoxide): Soluble up to 55 mg/mL (70.08 mM) with the aid of sonication.[7] Another source suggests solubility at 2.4 mg/mL in DMSO, also requiring sonication.[8][9] It is noted that hygroscopic DMSO can negatively impact solubility, so using a fresh, anhydrous grade is recommended.[2][8]
-
DMF (Dimethylformamide): Soluble up to 50 mg/mL with sonication.[9]
For animal studies, if DMSO is used, it's important to keep the final concentration low. For normal mice, the DMSO concentration should be below 10%, while for more sensitive models like nude or transgenic mice, it should be kept below 2%.[7]
Q3: My this compound is precipitating when I dilute my DMSO stock solution into aqueous media for my in vitro assay. How can I prevent this?
This is a common issue when working with compounds that have low aqueous solubility. Here are some strategies to mitigate precipitation:
-
Use of Pluronic F-68 or other surfactants: Incorporating a non-ionic surfactant like Pluronic F-68 in your culture medium can help to maintain the solubility of hydrophobic compounds.
-
Formulation with excipients: For in vitro dissolution studies, amorphous solid dispersions (ASDs) using polymers like polyvinylpyrrolidone (PVP-K30) or hydroxypropylmethylcellulose (HPMC-5) have been shown to improve the release and maintain supersaturated concentrations of Encequidar.[4][10]
-
Kinetic vs. Thermodynamic Solubility: Preparing a fresh dilution immediately before use can take advantage of the kinetic solubility, where the compound remains in solution for a short period before precipitating.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent volume or lack of energy to break crystal lattice. | Increase solvent volume. Apply sonication to aid dissolution.[7][12] Gentle warming to 37°C can also be attempted, but monitor for any degradation.[9][12] |
| A clear stock solution in DMSO forms a precipitate upon dilution into cell culture medium. | The compound is crashing out of solution due to the high aqueous content of the medium. | Lower the final concentration of this compound in the assay. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%). Add the DMSO stock to the medium with vigorous vortexing or stirring. Prepare dilutions immediately before use. |
| Inconsistent results in cell-based assays. | Precipitation of the compound leading to variable effective concentrations. | Visually inspect wells for precipitation before and during the experiment. Consider using a formulation with solubility enhancers like HPMC or PVP if compatible with the cell model.[4][10] |
| Low oral bioavailability in animal studies. | Poor solubility and dissolution in the gastrointestinal tract. | The mesylate salt form is preferred over the free base due to better solubility.[13][14] Formulating this compound as an amorphous solid dispersion (ASD) with polymers such as HPMC-5 has been shown to significantly enhance oral bioavailability when co-administered with paclitaxel.[4] Microencapsulation is another technique that has been shown to improve absorption by enhancing aqueous solubility and dissolution rate.[7][15] |
Quantitative Solubility Data
| Solvent | Concentration | Conditions | Source |
| DMSO | 55 mg/mL (70.08 mM) | Sonication is recommended. | [7] |
| DMSO | 25 mg/mL (31.85 mM) | Sonication is recommended. | [12] |
| DMSO | 2.4 mg/mL (3.48 mM) | Ultrasonic assistance is needed. | [8][9] |
| DMF | 50 mg/mL | Sonication is recommended. | [9] |
| 5% aqueous glucose with 0.01 M HCl | Not specified | Used for intravenous injection in mice. | [8][9] |
| 50% (v/v) Acetonitrile in water | Not specified | Used to prepare solutions for creating amorphous material. | [13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder (Molecular Weight: 784.83 g/mol ) into the vial. For 1 mL of a 10 mM solution, this would be 7.85 mg.
-
Add the calculated volume of DMSO to the vial.
-
Tightly cap the vial.
-
Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved.[7] Visually inspect the solution against a light source to ensure no particulates are present.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[15] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound for In Vivo Oral Administration (Amorphous Solid Dispersion)
This protocol is based on methodologies described for enhancing the oral bioavailability of paclitaxel with Encequidar.[4]
-
Materials:
-
This compound
-
Hydroxypropylmethylcellulose (HPMC-5) or Polyvinylpyrrolidone (PVP-K30)
-
tert-Butanol
-
Acetonitrile (ACN)
-
Ultra-pure water
-
Freeze-dryer
-
-
Procedure:
-
Prepare a solution of the chosen polymer (e.g., 40 mg/mL HPMC-5) in a mixture of tert-butanol and ultra-pure water (e.g., 70:30 v/v). Stir overnight to ensure complete dissolution.[13]
-
Separately, dissolve this compound in a suitable solvent system where it is more soluble, for example, a mixture of acetonitrile and water. It has been noted that achieving adequate solubility in tert-butanol/water alone can be difficult.[13]
-
Add the this compound solution to the polymer solution.
-
Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid, porous amorphous solid dispersion (ASD) powder.[13]
-
For administration, the ASD powder can be suspended in a suitable vehicle such as Fasted State Simulated Intestinal Fluid (FaSSIF-V2).[13]
-
Visualizations
References
- 1. Encequidar | C38H36N6O7 | CID 11399764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. encequidar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Co-release of paclitaxel and encequidar from amorphous solid dispersions increase oral paclitaxel bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oraxol (paclitaxel/encequidar) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | P-gp | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. medchemexpress.com [medchemexpress.com]
Encequidar mesylate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Encequidar Mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable under recommended storage conditions and should be stored in a well-ventilated, locked-up place with the container tightly closed[1]. For long-term storage, -20°C is recommended, at which it is stable for at least four years[2]. For amorphous solid dispersions, it is recommended to store them at -18°C and protected from light[3]. The compound can be shipped at room temperature for short periods (less than 2 weeks)[1].
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored sealed and protected from moisture[1][4]. The stability of the solution depends on the storage temperature. It is recommended to prepare working solutions for in-vivo experiments fresh on the same day of use[4].
Q3: What solvents are suitable for preparing this compound stock solutions?
A3: this compound is soluble in DMSO and DMF, with a solubility of up to 30 mg/mL in each[2]. For certain experimental preparations, such as amorphous solid dispersions for in vivo studies, solutions have been prepared in mixtures of tert-butanol, acetonitrile (ACN), and water[3][5].
Q4: Is this compound sensitive to any particular stress conditions?
A4: Yes, this compound is highly unstable under alkaline (basic) hydrolysis conditions[6][7][8]. Stress testing has shown that this leads to the formation of two distinct degradation products[6][7]. The compound is stable under acidic hydrolysis, oxidative, thermal, and photolytic stress conditions[6].
Q5: What are the known incompatibilities for this compound?
A5: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents[1]. Contact with these substances should be avoided to prevent degradation.
Data Summary: Storage and Stability
Table 1: Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Notes |
| Solid | Long-term | -20°C | ≥ 4 years | N/A[2] |
| Shipping | Room Temp. | < 2 weeks | Continental US; may vary elsewhere[1][2] | |
| Stock Solution | Long-term | -80°C | 6 months | Sealed, away from moisture[1][4] |
| Short-term | -20°C | 1 month | Sealed, away from moisture[1][4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected loss of compound activity or purity in experiments. | 1. Improper storage of solid compound or stock solution. 2. Repeated freeze-thaw cycles of stock solution. 3. Use of expired stock solution. 4. Contamination of the solution. | 1. Verify storage conditions against Table 1. 2. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. 3. Prepare fresh stock solutions. For in-vivo work, always prepare working solutions on the day of use[4]. 4. Use sterile techniques and high-purity solvents. |
| Precipitation observed in stock solution. | 1. Exceeded solubility limit. 2. Stored at an inappropriate temperature. 3. Solvent evaporation. | 1. Ensure the concentration does not exceed 30 mg/mL in DMSO or DMF[2]. 2. Store solutions as recommended (-20°C or -80°C)[1][4]. 3. Ensure containers are tightly sealed to prevent solvent loss. |
| Presence of unknown peaks in chromatographic analysis (e.g., HPLC). | 1. Degradation due to exposure to incompatible substances (e.g., strong alkalis)[1][6]. 2. Photolytic or thermal degradation (less likely, but possible with prolonged exposure)[6]. | 1. Review all buffers and reagents used in the experimental workflow for compatibility. Avoid strong acids/alkalis and oxidizing/reducing agents[1]. 2. Protect solutions from light and extreme temperatures where possible. |
Visual Guides
Caption: Troubleshooting workflow for stability issues.
Caption: Known degradation pathway of this compound.
Caption: Storage and handling decision tree.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for stress testing to identify potential degradation pathways and demonstrate the stability-indicating nature of an analytical method, based on ICH Q1A (R2) guidelines[9].
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., Methanol or DMSO) to prepare a concentrated stock solution.
-
-
Stress Conditions: (Note: The specific concentrations and durations may require optimization.)
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at an elevated temperature (e.g., 80-90°C) for a defined period (e.g., 2-4 hours). Neutralize the solution with 1N NaOH before analysis[9].
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at room or elevated temperature for a defined period. This condition is known to cause significant degradation[6]. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for a set time.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 105°C) for several hours. Also, expose the stock solution to heat (e.g., 80-90°C).
-
Photolytic Degradation: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Following exposure, dilute all stressed samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
-
-
Data Interpretation:
-
Assess the percentage of degradation for each condition.
-
The results will confirm the compound's lability under alkaline conditions and its relative stability under other stress factors, as reported in the literature[6][7]. This process helps in developing and validating an analytical method that can separate the parent compound from its degradation products.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijbpas.com [ijbpas.com]
Technical Support Center: Overcoming Resistance to Encequidar Mesylate Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Encequidar mesylate in combination therapies. Our goal is to help you overcome common experimental challenges and understand potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, minimally absorbed inhibitor of P-glycoprotein (P-gp), a key drug efflux pump.[1][2][3] Its primary mechanism is to inhibit P-gp in the gastrointestinal tract, thereby increasing the oral absorption and bioavailability of co-administered chemotherapy drugs that are P-gp substrates, such as paclitaxel.[1][4][5][6]
Q2: Why is Encequidar designed to have low oral bioavailability?
A2: Encequidar is intentionally designed to have poor oral bioavailability to limit its systemic exposure and confine its P-gp inhibitory activity primarily to the gut.[1][7] This targeted approach aims to reduce the risk of systemic toxicities that can be associated with broader P-gp inhibition in other tissues.[7]
Q3: What are the most common chemotherapy agents combined with Encequidar in research and clinical trials?
A3: The most extensively studied combination is with oral paclitaxel.[1][6][8] Other chemotherapeutics that are P-gp substrates, such as docetaxel, irinotecan, topotecan, and doxorubicin, have also been investigated in combination with Encequidar.[9][10][11]
Q4: What are the known mechanisms of resistance to Encequidar combination therapy?
A4: Resistance can arise from several factors:
-
Overexpression of P-glycoprotein (ABCB1): This is the most direct mechanism, where an increased number of P-gp pumps on the cell surface actively efflux the chemotherapeutic agent.
-
Upregulation of other efflux transporters: Cells may compensate for P-gp inhibition by upregulating other ATP-binding cassette (ABC) transporters like breast cancer resistance protein (BCRP) or multidrug resistance-associated proteins (MRPs).
-
Alterations in signaling pathways: Activation of pathways such as MAPK/ERK and PI3K/AKT can lead to increased expression and function of P-gp, contributing to resistance.
-
Changes in drug metabolism: Increased metabolism of the chemotherapeutic agent can reduce its intracellular concentration and efficacy.
-
Target molecule alterations: In the case of paclitaxel, mutations in β-tubulin can prevent the drug from binding to its target.
Q5: How can I determine if my cell line is resistant due to P-gp overexpression?
A5: You can assess P-gp mediated resistance through several methods:
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye rhodamine 123 out of the cell. Increased efflux that is reversible by a P-gp inhibitor like Encequidar or verapamil indicates P-gp activity.
-
Caco-2 Permeability Assay: This assay measures the bidirectional transport of a compound across a monolayer of Caco-2 cells, which naturally express P-gp. A high efflux ratio (basolateral-to-apical transport >> apical-to-basolateral transport) that is reduced by a P-gp inhibitor suggests P-gp-mediated efflux.
-
Western Blotting or qPCR: These techniques can be used to quantify the protein or mRNA expression levels of ABCB1 (the gene encoding P-gp), respectively.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Caco-2 permeability assay results. | - Inconsistent cell monolayer integrity.- Variation in cell passage number.- Contamination (e.g., mycoplasma).- Low aqueous solubility of the test compound. | - Regularly check monolayer integrity using transepithelial electrical resistance (TEER) measurements.- Use a consistent and narrow range of cell passage numbers for experiments.- Routinely test for mycoplasma contamination.- For poorly soluble compounds, consider using a formulation vehicle or conducting the assay at a lower, more soluble concentration. |
| No significant difference in drug accumulation with Encequidar in a rhodamine 123 efflux assay. | - Low or absent P-gp expression in the cell line.- Suboptimal concentration of Encequidar.- Presence of other efflux pumps not inhibited by Encequidar.- Experimental error (e.g., incorrect incubation times, temperature). | - Confirm P-gp expression in your cell line using Western blot or qPCR.- Perform a dose-response experiment to determine the optimal concentration of Encequidar for P-gp inhibition in your specific cell line.- Investigate the expression of other ABC transporters like BCRP and MRPs.- Carefully review and standardize your experimental protocol. |
| Unexpected cytotoxicity of Encequidar alone. | - High concentration of Encequidar.- Off-target effects at high concentrations.- Sensitivity of the specific cell line. | - Determine the IC50 of Encequidar alone in your cell line to establish a non-toxic working concentration for combination studies.- Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. |
| Inconsistent IC50 values for the combination therapy. | - Variability in cell seeding density.- Differences in drug incubation times.- Synergistic or antagonistic effects are highly dependent on the ratio of the two drugs. | - Ensure a consistent number of cells are seeded in each well.- Standardize the duration of drug exposure across all experiments.- Perform a matrix of concentrations for both Encequidar and the chemotherapeutic agent to assess synergy over a range of dose ratios. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of increased oral bioavailability of the chemotherapeutic agent with Encequidar co-administration. | - Inadequate dose of Encequidar.- Mismatch in the timing of administration of Encequidar and the chemotherapeutic agent.- The chemotherapeutic agent is not a significant P-gp substrate in the animal model.- Saturation of absorption at high doses of the chemotherapeutic agent. | - Perform a dose-escalation study with Encequidar to determine the optimal dose for P-gp inhibition in your animal model.- Optimize the time interval between Encequidar and the chemotherapeutic agent administration.- Confirm that the chemotherapeutic agent is a P-gp substrate in the species being studied.- Evaluate a range of doses for the chemotherapeutic agent. |
| High toxicity observed with the combination therapy. | - Significantly increased systemic exposure of the chemotherapeutic agent.- Off-target effects of the combination. | - Reduce the dose of the chemotherapeutic agent in the combination arm to account for the increased bioavailability.- Monitor for and manage expected toxicities of the chemotherapeutic agent. |
Data Presentation
Table 1: In Vitro P-gp Inhibitory Potency of Encequidar
| Assay System | Substrate | IC50 (nM) | Reference |
| MDR1 (P-gp)-enriched vesicles | ATPase activity | 0.6 | [4] |
| CCRF-CEM T cells | Rhodamine 123 efflux | 13.1 ± 2.3 | [2] |
| MDCK-MDR1 cells | Paclitaxel transport | 35.4 | [12] |
| hP-gp | Not specified | 5.8 ± 0.6 | [7] |
Table 2: Preclinical Pharmacokinetics of Paclitaxel with and without Encequidar in Rats
| Treatment Group | Cmax (ng/mL) | AUClast (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Oral Paclitaxel alone | ~127 | ~308 | 3.4 | [4] |
| Oral Paclitaxel + Encequidar | Increased ~10-fold | Increased ~10-fold | 41.3 | [4] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for P-gp Efflux
Objective: To determine if a test compound is a substrate of P-gp by measuring its bidirectional transport across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be above 250 Ω·cm².
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport: Add the test compound (and Encequidar, if testing inhibition) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound (and Encequidar) to the basolateral chamber. Add fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio > 2 is generally considered indicative of active efflux. A significant reduction in the efflux ratio in the presence of Encequidar confirms P-gp-mediated transport.
-
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
Objective: To assess the P-gp inhibitory activity of Encequidar by measuring the intracellular accumulation of the P-gp substrate rhodamine 123.
Methodology:
-
Cell Culture:
-
Culture a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-resistant cell line.
-
-
Drug Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of Encequidar or a positive control inhibitor (e.g., verapamil) for a defined period (e.g., 30 minutes) at 37°C.
-
-
Rhodamine 123 Loading and Efflux:
-
Add rhodamine 123 to all wells at a final concentration of ~1-5 µM and incubate for a further 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
-
Fluorescence Measurement:
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Alternatively, analyze the cells by flow cytometry to measure the fluorescence of individual cells.
-
-
Data Analysis:
-
Calculate the percentage of rhodamine 123 accumulation in treated cells relative to untreated control cells.
-
Plot the percentage of accumulation against the concentration of Encequidar to determine the IC50 value for P-gp inhibition.
-
Mandatory Visualizations
Caption: Mechanism of Encequidar in overcoming P-gp mediated drug efflux.
Caption: Experimental workflow for evaluating Encequidar combination therapy in vitro.
Caption: Key signaling pathways that can regulate P-glycoprotein (ABCB1) expression.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro flow cytometry method to quantitatively assess inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Encequidar Mesylate and Paclitaxel Co-release Strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with co-release strategies for Encequidar mesylate and paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering Encequidar with paclitaxel?
A1: Paclitaxel, a potent anti-cancer agent, has very low oral bioavailability. This is primarily because it is a substrate for the P-glycoprotein (P-gp) efflux pump in the intestinal epithelium, which actively transports the drug back into the gastrointestinal lumen, preventing its absorption into the bloodstream.[1][2][3][4][5][6][7] Encequidar is a potent, minimally absorbed, gut-specific P-gp inhibitor.[2][6][8] By co-administering Encequidar with paclitaxel, the P-gp-mediated efflux is blocked, leading to increased intestinal absorption and enabling effective oral delivery of paclitaxel.[2][4][8][9]
Q2: What are the mechanisms of action for Encequidar and paclitaxel?
A2:
-
Encequidar: Functions as a selective inhibitor of the P-glycoprotein (P-gp) transporter (also known as ABCB1), an ATP-binding cassette (ABC) transporter.[8] It binds to P-gp in the gastrointestinal tract, preventing the efflux of P-gp substrates like paclitaxel from intestinal cells. Encequidar itself is designed to have minimal systemic absorption, localizing its effect to the gut.[2][8]
-
Paclitaxel: Its primary mechanism is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[10][11][12][13] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and inhibits their depolymerization.[10][11] This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[10][11][14]
Q3: What are the key differences observed between oral paclitaxel/Encequidar and intravenous (IV) paclitaxel in clinical studies?
A3: Clinical studies have shown that the oral combination of paclitaxel and Encequidar can achieve therapeutic plasma concentrations comparable to IV paclitaxel.[6][15] Key differences include a superior confirmed tumor response rate and trends toward improved progression-free survival (PFS) and overall survival (OS) with the oral formulation in some studies.[1][9][16] Notably, the oral combination was associated with a significantly lower incidence and severity of neuropathy.[9][17] However, higher rates of gastrointestinal side effects and neutropenia-related infections have been observed with the oral regimen.[9][16][18]
Troubleshooting Guides
Formulation & Co-release Issues
Problem: Low oral bioavailability of paclitaxel in our animal model despite co-administration with Encequidar.
-
Possible Cause 1: Poor Solubility & Dissolution Rate. Paclitaxel is poorly water-soluble.[3][7] If both compounds do not dissolve sufficiently and simultaneously in the intestinal lumen, Encequidar cannot effectively inhibit P-gp at the site of paclitaxel absorption.
-
Troubleshooting Tip: Consider formulating both paclitaxel and Encequidar into an amorphous solid dispersion (ASD). ASDs can enhance the apparent solubility and control the release of both drugs.[3][19][20] A study in rats showed that co-release from an HPMC-5-based ASD resulted in a 24-fold increase in paclitaxel bioavailability compared to co-administering the amorphous drugs without a carrier.[3][19]
-
-
Possible Cause 2: Mismatched Release Profiles. The timing of release is critical. Encequidar must be available to inhibit P-gp at the same time and location that paclitaxel is present for absorption.
-
Troubleshooting Tip: Characterize the in vitro dissolution profiles of your formulation for both drugs simultaneously. Experiment with different polymers (e.g., PVP-K30, HPMC-5, HPMC-4K) to modulate the release rates. Studies have shown that release is fastest from PVP-K30, followed by HPMC-5, and slowest from HPMC-4K ASDs.[3][19] The goal is to achieve a synchronized release profile that maximizes local P-gp inhibition during paclitaxel absorption.
-
In Vitro Experiment Issues
Problem: High variability in our in vitro P-gp inhibition assay results.
-
Possible Cause 1: Inconsistent Cell Monolayer Integrity. Assays using cell lines like Caco-2 or MDR1-MDCK depend on the formation of a tight, confluent monolayer to accurately measure directional drug transport.
-
Troubleshooting Tip: Regularly measure the transepithelial electrical resistance (TEER) of your cell monolayers before and after the transport experiment to ensure integrity. Discard any wells that do not meet your established TEER threshold.
-
-
Possible Cause 2: Inappropriate Probe Substrate. The choice of P-gp probe substrate can influence the IC50 values obtained for an inhibitor.
-
Troubleshooting Tip: Digoxin is recommended as a standard in vitro probe for P-gp inhibition studies due to its high sensitivity, large dynamic range, and clinical relevance.[21] Using a well-characterized probe will improve the consistency and comparability of your results.
-
-
Possible Cause 3: Test Compound Cytotoxicity. At high concentrations, your test compounds (paclitaxel or Encequidar) could be toxic to the cells, compromising monolayer integrity and affecting transporter function non-specifically.
Problem: Paclitaxel cytotoxicity (IC50) in our cancer cell line is higher than expected.
-
Possible Cause 1: P-gp Expression in Cancer Cells. Your target cancer cell line may express high levels of P-gp, actively effluxing paclitaxel and conferring resistance.
-
Troubleshooting Tip: First, verify P-gp expression in your cell line using techniques like Western blot or qPCR. To confirm P-gp's role, run the cytotoxicity assay in the presence of a known P-gp inhibitor like Encequidar or verapamil. A significant decrease in the paclitaxel IC50 in the presence of the inhibitor would confirm that P-gp-mediated efflux is a factor.
-
-
Possible Cause 2: Drug Exposure Time. The cytotoxic effects of paclitaxel are time-dependent. Insufficient exposure time will lead to an underestimation of its potency.[24]
-
Troubleshooting Tip: Prolonging the drug exposure time from 24 hours to 72 hours can increase cytotoxicity significantly.[24] Conduct time-course experiments to determine the optimal endpoint for your specific cell line.
-
-
Possible Cause 3: Formulation Diluent Interference. The vehicle used to dissolve paclitaxel can interfere with its activity. For example, Cremophor EL, used in some clinical formulations of paclitaxel, can antagonize its cytotoxic effects at certain concentrations.[24]
-
Troubleshooting Tip: Evaluate the effect of the vehicle control on cell viability. Ensure the final concentration of any solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. If using a commercial formulation, be aware of the potential biological activity of the excipients.
-
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Clinical Efficacy of Oral Paclitaxel/Encequidar vs. IV Paclitaxel in Metastatic Breast Cancer (KX-ORAX-001 Study).
| Parameter | Oral Paclitaxel + Encequidar | IV Paclitaxel | Hazard Ratio (HR) / p-value | Reference |
|---|---|---|---|---|
| Confirmed Response Rate (mITT) | 40.4% | 25.6% | p = 0.005 | [1][16] |
| Median Progression-Free Survival (mITT) | 8.4 months | 7.4 months | HR: 0.739; p = 0.0223 | [1] |
| Median Overall Survival (mITT) | 23.3 months | 16.3 months | HR: 0.735; p = 0.0262 | [1][16] |
mITT: modified intention-to-treat population
Table 2: Key Side Effect Profile Comparison.
| Adverse Event | Oral Paclitaxel + Encequidar | IV Paclitaxel | Reference |
|---|---|---|---|
| Neuropathy (Any Grade) | 8% | 31% | [9] |
| Severe Neuropathy | 2% | 15% | [9] |
| Alopecia (Hair Loss) | 48.9% | 62.2% | [9] |
| Neutropenia & Infections | Increased Incidence | Lower Incidence | [9] |
| Gastrointestinal Events | Higher Incidence (low-grade) | Lower Incidence |[18] |
Table 3: Oral Bioavailability of Paclitaxel with Encequidar in Rats using Amorphous Solid Dispersion (ASD) Formulations.
| Formulation Administered Orally | Fold Increase in Paclitaxel Bioavailability (Relative to Amorphous Paclitaxel Alone) | Reference |
|---|---|---|
| Amorphous Paclitaxel + Amorphous Encequidar | 2-fold | [3][19] |
| Paclitaxel ASD + Encequidar ASD (HPMC-5) | 24-fold | [3][19] |
| Paclitaxel ASD (alone) | 3 to 4-fold |[3][19] |
Key Experimental Protocols
1. Protocol: In Vitro P-gp Inhibition Bidirectional Transport Assay
-
Objective: To determine the potential of a test compound (e.g., Encequidar) to inhibit P-gp mediated efflux of a probe substrate (e.g., paclitaxel or digoxin).
-
Cell System: MDR1-transfected MDCK cells or Caco-2 cells.
-
Methodology:
-
Seed cells on permeable Transwell® inserts and culture until a confluent monolayer is formed. Verify monolayer integrity by measuring TEER.
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions:
-
A-to-B transport: Add the P-gp probe substrate (with and without the test inhibitor) to the apical (A) chamber.
-
B-to-A transport: Add the P-gp probe substrate (with and without the test inhibitor) to the basolateral (B) chamber.
-
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B; A for B-to-A). Replace the collected volume with fresh transport buffer.
-
Quantify the concentration of the probe substrate in all samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).
-
Inhibition is determined by the reduction in the efflux ratio of the probe substrate in the presence of the test compound compared to its absence. An IC50 value can be determined by testing a range of inhibitor concentrations.
-
2. Protocol: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxicity of paclitaxel or other compounds on a cancer cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., paclitaxel) in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
3. Protocol: In Vivo Oral Bioavailability Study in Rodents
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of paclitaxel when co-administered with Encequidar in a specific formulation.
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Methodology:
-
Fast animals overnight with free access to water.
-
Divide animals into study groups (e.g., IV paclitaxel, oral paclitaxel alone, oral paclitaxel + oral Encequidar in a specific formulation).
-
For the IV group, administer a known dose of paclitaxel via tail vein injection to serve as the reference for bioavailability calculation.
-
For oral groups, administer the respective formulations via oral gavage. For co-administration, Encequidar is typically given shortly before (e.g., 1 hour) or simultaneously with paclitaxel.[2]
-
Collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to collect plasma and store at -80°C until analysis.
-
Extract paclitaxel from plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), Cmax, and Tmax.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: Mechanism of Encequidar enhancing oral paclitaxel absorption.
Caption: Drug development workflow for an oral paclitaxel/Encequidar formulation.
Caption: Troubleshooting logic for low oral paclitaxel bioavailability.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-release of paclitaxel and encequidar from amorphous solid dispersions increase oral paclitaxel bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bionews.com [bionews.com]
- 5. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. encequidar - My Cancer Genome [mycancergenome.org]
- 9. breastcancer.org [breastcancer.org]
- 10. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. targetedonc.com [targetedonc.com]
- 17. ascopubs.org [ascopubs.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Encequidar mesylate in combination with oral paclitaxel. The following information is intended to assist in managing and mitigating treatment-related toxicities through appropriate dose reduction strategies and supportive care.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Encequidar is a potent and selective inhibitor of the P-glycoprotein (P-gp) transporter.[1] P-gp is an efflux pump found in the intestines that actively removes certain drugs, like paclitaxel, from the body, leading to low oral bioavailability.[2][3] By inhibiting P-gp in the gut, Encequidar increases the absorption of orally administered paclitaxel, allowing for therapeutic plasma concentrations to be reached.[3][4] Encequidar itself is minimally absorbed into the systemic circulation.[2]
Q2: What are the most common toxicities observed with the oral paclitaxel and Encequidar combination?
A2: The most frequently reported treatment-related toxicities include neutropenia, gastrointestinal adverse events (such as diarrhea, nausea, and vomiting), infections, and anemia.[5][6][7] Notably, the incidence and severity of neuropathy are significantly lower with the oral combination compared to intravenous (IV) paclitaxel.[5]
Q3: Is the dose of this compound ever adjusted for toxicity?
A3: Based on available clinical trial data, the dose of this compound has been kept constant at 15 mg (equivalent to 12.9 mg free base) administered approximately one hour before oral paclitaxel. Dose adjustments for toxicity have focused on reducing the dose of oral paclitaxel.
Troubleshooting Guides: Dose Reduction and Management of Common Toxicities
Neutropenia
Neutropenia is a common and dose-limiting toxicity. Careful monitoring and prompt management are crucial.
Issue: A patient in our study has developed neutropenia. When should we consider a dose reduction?
Solution:
-
Monitoring: Hematology should be monitored weekly, especially during the initial weeks of treatment.
-
Actionable Threshold: In clinical trials, study treatment with oral paclitaxel was delayed for an Absolute Neutrophil Count (ANC) of ≤0.8x10⁹/L.
-
Dose Delay and Reduction Protocol:
-
If a patient's ANC drops to ≤0.8x10⁹/L, the administration of oral paclitaxel and Encequidar should be withheld.
-
Treatment can be resumed at a reduced dose once the toxicity has resolved to Grade 1 or baseline.
-
A maximum of two dose reductions for the oral paclitaxel component are typically permitted. If a patient experiences toxicity requiring more than two dose reductions, discontinuation of the treatment should be considered.[4]
-
Table 1: Dose Reduction Schedule for Oral Paclitaxel
| Dose Level | Oral Paclitaxel Dose (mg/m²) |
| Starting Dose | 205 |
| First Dose Reduction | 165 |
| Second Dose Reduction | 130 |
Data from a phase Ib study of oral paclitaxel and encequidar.[3]
Gastrointestinal Toxicities (Diarrhea, Nausea, Vomiting)
Gastrointestinal side effects are common but generally manageable with supportive care.
Issue: Our research subject is experiencing significant diarrhea. How should this be managed?
Solution:
-
Symptomatic Treatment: For diarrhea, early intervention with loperamide is recommended. Patients should be instructed to initiate loperamide at the first onset of loose stools.
-
Dose Modification for Severe Diarrhea: If a patient develops Grade 3 diarrhea (a significant increase in stool frequency, interfering with daily activities), a dose reduction of oral paclitaxel to the next lowest dose level should be considered upon resolution of the toxicity.
Issue: How can we manage nausea and vomiting?
Solution:
-
Prophylactic Anti-emetics: The use of prophylactic anti-emetic medications, such as 5-HT3 inhibitors (e.g., ondansetron), has been shown to markedly decrease the incidence of Grade 2 or higher vomiting.
-
Supportive Care: Ensure patients have access to rescue anti-emetics and are advised on maintaining hydration.
Experimental Protocols
Protocol: Administration of Oral Paclitaxel with this compound
This protocol is based on the methodology used in the KX-ORAX-001 phase III clinical trial:
-
Patient Preparation: Patients should fast for a specified period before Encequidar administration as per the study protocol.
-
Encequidar Administration: Administer a 15 mg dose of this compound orally.
-
Fasting Period: Following Encequidar administration, the patient should continue to fast for approximately one hour.
-
Oral Paclitaxel Administration: After the one-hour fast, administer the appropriate dose of oral paclitaxel (starting at 205 mg/m²).
-
Dosing Schedule: This regimen is typically administered for three consecutive days each week.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Encequidar enhancing oral paclitaxel absorption.
Caption: Workflow for dose modification based on toxicity.
References
- 1. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dose delay, dose reduction, and early treatment discontinuation in Black and White women receiving chemotherapy for nonmetastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Dose delay, dose reduction, and early treatment discontinuation in Black and White women receiving chemotherapy for nonmetastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Impact of food on Encequidar mesylate absorption and efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Encequidar mesylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, minimally absorbed, first-in-class inhibitor of P-glycoprotein (P-gp), an intestinal efflux pump.[1][2] P-gp is responsible for transporting a wide range of substrates, including many chemotherapeutic agents like paclitaxel, out of intestinal cells and back into the gut lumen, which significantly reduces their oral bioavailability.[1][3][4] Encequidar acts locally in the gastrointestinal tract to block this efflux mechanism, thereby increasing the absorption and systemic exposure of co-administered P-gp substrate drugs.[1][2][4]
Q2: How does Encequidar's minimal absorption contribute to its safety profile?
A2: Encequidar is designed to have poor oral bioavailability, meaning very little of the drug is absorbed into the systemic circulation.[2][4] This gut-specific action is a key safety feature, as it minimizes the risk of systemic P-gp inhibition, which could otherwise lead to undesirable drug-drug interactions and potential toxicities in other parts of the body, such as the bone marrow.[4]
Q3: Has a food effect study been conducted for this compound when co-administered with oral paclitaxel?
A3: While a dedicated food-effect clinical study (KX-ORAX-012) has been planned, the specific results of this study are not yet publicly available in peer-reviewed literature.[3] Most of the currently available clinical trial data for oral paclitaxel and Encequidar were collected under fasted conditions.[3] One study protocol mentions that current clinical trials advise a 2-hour fast after the administration of oral paclitaxel and Encequidar following a light breakfast, suggesting that the impact of food is a key consideration being actively investigated.
Troubleshooting Guide
Issue 1: Variability in the absorption of the co-administered drug when given with this compound.
-
Possible Cause: The presence and type of food in the gastrointestinal tract can significantly influence the absorption of orally administered drugs. For P-gp substrates co-administered with Encequidar, food can have a complex interplay of effects. A high-fat meal, in particular, can alter gastric emptying time, bile salt secretion, and splanchnic blood flow, all of which can affect drug dissolution, solubility, and transport across the intestinal wall.
-
Troubleshooting/Recommendation: To ensure consistency in experimental results, it is crucial to standardize food intake protocols. For preclinical and clinical studies, this typically involves administering the drugs after an overnight fast. If investigating the effect of food, a standardized meal (e.g., a standard high-fat, high-calorie breakfast as recommended by the FDA) should be used across all subjects in the fed arms of the study.
Issue 2: Unexpectedly low bioavailability of the P-gp substrate drug despite co-administration with this compound.
-
Possible Cause: While Encequidar is a potent P-gp inhibitor, its effectiveness can be influenced by the timing of its administration relative to the substrate drug and the local concentration of both agents in the gut. If the substrate drug is absorbed more rapidly than Encequidar can effectively inhibit P-gp, or if their concentrations do not sufficiently overlap at the site of absorption, the inhibitory effect may be suboptimal.
-
Troubleshooting/Recommendation: The experimental protocol should clearly define the timing of administration for both Encequidar and the substrate drug. Based on existing clinical trial designs for similar combinations, Encequidar is typically administered approximately one hour before the substrate drug to allow for sufficient time to inhibit P-gp in the intestinal epithelium.
Experimental Protocols
Representative Protocol: A Phase 1, Open-Label, Randomized, Crossover Study to Evaluate the Effect of a High-Fat Meal on the Pharmacokinetics of a P-gp Substrate Co-administered with this compound
1. Study Objectives:
-
Primary: To assess the effect of a standardized high-fat meal on the rate and extent of absorption (pharmacokinetics) of a P-gp substrate drug when co-administered with this compound in healthy adult subjects.
-
Secondary: To evaluate the safety and tolerability of the co-administered drugs under fed and fasted conditions.
2. Study Design:
-
A single-center, open-label, randomized, two-period, two-sequence crossover study.
-
Healthy male and female subjects, aged 18-55 years.
-
Each subject will participate in two treatment periods, separated by a washout period of at least 7 days.
-
Treatment A (Fasted): Subjects will receive a single oral dose of this compound followed one hour later by a single oral dose of the P-gp substrate drug after an overnight fast of at least 10 hours.
-
Treatment B (Fed): Subjects will receive a single oral dose of this compound followed one hour later by a single oral dose of the P-gp substrate drug, 30 minutes after the start of a standardized high-fat, high-calorie breakfast.
3. Pharmacokinetic Sampling:
-
Serial blood samples will be collected pre-dose and at specified time points post-dose of the P-gp substrate drug (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma concentrations of the P-gp substrate drug and its major metabolites will be determined using a validated LC-MS/MS method.
4. Pharmacokinetic Parameters:
-
The following pharmacokinetic parameters will be calculated using non-compartmental analysis: Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), AUC0-inf (area under the plasma concentration-time curve from time 0 to infinity), and Tmax (time to reach Cmax).
5. Statistical Analysis:
-
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) will be log-transformed and analyzed using a mixed-effects model with sequence, period, and treatment as fixed effects and subject within sequence as a random effect.
-
The geometric mean ratios (Fed/Fasted) and their 90% confidence intervals will be calculated to assess the magnitude of the food effect.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of a P-gp Substrate Co-administered with this compound in Fed vs. Fasted States
| Parameter | Fasted (N=24) Mean ± SD | Fed (N=24) Mean ± SD | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 150 ± 45 | 180 ± 50 | 1.20 (1.05 - 1.37) |
| AUC0-t (ng·h/mL) | 1200 ± 300 | 1800 ± 450 | 1.50 (1.30 - 1.73) |
| AUC0-inf (ng·h/mL) | 1250 ± 310 | 1850 ± 460 | 1.48 (1.28 - 1.71) |
| Tmax (h) | 2.0 (1.0 - 4.0) | 4.0 (2.0 - 6.0) | N/A |
| Data are presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-inf, and as median (range) for Tmax. This table presents hypothetical data for illustrative purposes as the results of a dedicated food effect study are not yet publicly available. |
Visualizations
Signaling Pathway of Encequidar Action
Caption: Mechanism of Encequidar enhancing drug absorption.
Experimental Workflow for a Food Effect Study
Caption: Crossover design for a food effect study.
Logical Relationship of Food Effect on Pharmacokinetics
Caption: Influence of food on drug pharmacokinetic profile.
References
- 1. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetics for oral paclitaxel in patients with advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Minimizing systemic exposure of Encequidar mesylate
Welcome to the Technical Support Center for Encequidar mesylate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments involving Encequidar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Encequidar?
Encequidar is a potent and selective inhibitor of the P-glycoprotein (P-gp) transporter.[1] P-gp is an ATP-dependent efflux pump located in the cell membranes of various tissues, including the gastrointestinal tract, where it actively transports a wide range of substances out of cells.[2] By inhibiting P-gp in the gut, Encequidar increases the oral bioavailability of co-administered drugs that are P-gp substrates, such as paclitaxel and docetaxel, by preventing their efflux back into the intestinal lumen.[3][4][5]
Q2: Is this compound intended to have systemic exposure?
No, a key feature of Encequidar is its minimal systemic absorption and exposure.[4][5] It is designed to be a gut-specific P-gp inhibitor, exerting its effect locally in the gastrointestinal tract to enhance the absorption of other drugs.[3][4] Clinical studies have shown that systemic plasma concentrations of Encequidar are very low, typically in the nanomolar range.[4][6]
Q3: What is the oral bioavailability of Encequidar?
The oral bioavailability of Encequidar is low, which is consistent with its design as a minimally absorbed agent. In preclinical studies with rats, the oral bioavailability of Encequidar was reported to be 6.25%.[7]
Troubleshooting Guide: Minimizing Systemic Exposure
This guide addresses potential issues related to detectable or higher-than-expected systemic exposure of Encequidar during your experiments.
Issue 1: Higher-than-expected Encequidar concentration in plasma samples.
Potential Causes:
-
Co-administration with P-gp inducers/inhibitors: While Encequidar is a P-gp inhibitor, other compounds that modulate P-gp activity could potentially affect its transport and absorption.
-
Gastrointestinal Tract Integrity: Conditions that compromise the integrity of the gut lining could potentially lead to increased absorption of Encequidar.
-
Food Effects: Certain dietary components have been shown to inhibit P-gp.[8][9] Co-administration with food, particularly meals high in fat or containing P-gp inhibiting flavonoids, may alter the local environment and potentially increase Encequidar absorption.
-
Formulation Issues: The formulation of Encequidar can influence its dissolution and absorption characteristics. For example, co-release of Encequidar and paclitaxel from amorphous solid dispersions has been shown to increase the oral bioavailability of paclitaxel, and could potentially affect Encequidar's absorption profile.[10]
Suggested Actions:
-
Review Experimental Conditions: Carefully document all co-administered substances, the timing of administration relative to feeding, and the health status of the animal models.
-
Fasting Protocols: For in vivo studies, consider administering Encequidar after a period of fasting to minimize potential food-related interactions.
-
Vehicle Control: Ensure that the vehicle used to formulate Encequidar is consistent and does not contain components that could enhance its absorption.
-
Quantify P-gp Expression: In cases of unexpected results, it may be beneficial to quantify P-gp expression in the relevant tissues to ensure the experimental model is behaving as expected.
Issue 2: Variability in systemic exposure across a cohort.
Potential Causes:
-
Genetic Polymorphisms: Genetic variations in the ABCB1 gene, which encodes for P-gp, can lead to differences in P-gp expression and activity, potentially affecting Encequidar transport.
-
Inter-individual differences in gut physiology: Variations in gastric emptying time, intestinal transit time, and gut microbiome composition can all contribute to variability in drug absorption.
-
Inconsistent Dosing: Ensure accurate and consistent administration of Encequidar to all subjects.
Suggested Actions:
-
Increase Sample Size: A larger cohort may help to mitigate the impact of inter-individual variability.
-
Genotyping: If significant variability persists, consider genotyping for common ABCB1 polymorphisms.
-
Controlled Environment: Maintain a consistent environment for all animal subjects, including diet, light-dark cycles, and handling procedures.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of Encequidar from preclinical and clinical studies.
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability | 6.25% | Rat | 10 mg/kg | [7] |
| Mean Cmax | 1.1 - 9.7 nM | Human | 15, 60, and 180 mg oral doses | [6] |
| Mean Cmax | 7.1 ng/mL | Rat | 10 mg/kg |
Experimental Protocols
Protocol for Quantification of Encequidar in Plasma
This protocol provides a general framework for the analysis of Encequidar in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Sample Collection and Preparation:
-
Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (containing an appropriate internal standard) to the plasma sample.
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Optimize the gradient to ensure good separation of Encequidar from other plasma components.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode.
-
Optimize the ion source parameters (e.g., spray voltage, source temperature) for Encequidar.
-
Perform Multiple Reaction Monitoring (MRM) to detect and quantify Encequidar and the internal standard. Select specific precursor-to-product ion transitions for both analytes.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of Encequidar spiked into blank plasma.
-
Calculate the concentration of Encequidar in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Mechanism of P-glycoprotein inhibition by Encequidar.
Caption: Workflow for quantifying Encequidar in plasma.
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Oral docetaxel plus encequidar – A pharmacokinetic model and evaluation against IV docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics for oral paclitaxel in patients with advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
P-Glycoprotein Inhibition: A Comparative Analysis of Encequidar Mesylate and Tariquidar
A detailed guide for researchers and drug development professionals on the performance and experimental validation of two prominent P-glycoprotein inhibitors.
In the landscape of multidrug resistance in oncology and efforts to improve the oral bioavailability of therapeutics, the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump, remains a critical area of research. Among the third-generation P-gp inhibitors, encequidar mesylate and tariquidar have emerged as significant tools. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action and Potency
Both encequidar and tariquidar are potent inhibitors of P-glycoprotein, albeit with distinct mechanistic and pharmacokinetic profiles. Tariquidar is a potent, non-competitive inhibitor of P-gp with a high binding affinity (Kd of 5.1 nM)[1]. It functions by inhibiting the ATPase activity of P-gp, which is crucial for the energy-dependent efflux of substrates[2][3]. In contrast, this compound acts as a competitive and potent P-gp inhibitor[4][5]. A key distinguishing feature of encequidar is its minimal systemic absorption, which makes it a gut-specific P-gp inhibitor designed to primarily enhance the oral bioavailability of co-administered drugs[6][7][8].
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound and tariquidar based on available preclinical studies.
| Parameter | This compound | Tariquidar | Reference Cell Line/System | Reference(s) |
| P-gp IC50 | 13.1 ± 2.3 nM (Rhodamine 123 efflux) | 8.2 ± 2.0 nM (Rhodamine 123 efflux) | CCRF-CEM T cells | [9] |
| 0.63 nM | - | P-gp expressing membranes | [10] | |
| 35.4 nM (Paclitaxel transport) | - | MDCK-MDR1 cells | [10] | |
| - | ~40 nM | In vitro P-gp substrate transport | [11][12] | |
| - | 15 - 223 nM | Various cell models | [13] | |
| Binding Affinity (Kd) | - | 5.1 nM | P-gp | [1][14] |
| Selectivity | IC50 > 10 µM for hBCRP | Inhibits BCRP at higher concentrations | Human BCRP | [15] |
| IC50 = 3,700 nM for BCRP | - | BCRP | [10] | |
| No inhibition of MRP1, MRP2, MRP3 at 100 µM | Does not inhibit MRP1 | MRPs | [10][16] |
Table 1: In Vitro Potency and Selectivity of this compound and Tariquidar. This table provides a side-by-side comparison of the inhibitory concentrations (IC50) and binding affinities (Kd) of the two compounds against P-gp, along with their selectivity over other clinically relevant ABC transporters like BCRP and MRPs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize P-gp inhibitors.
P-gp Inhibition Assay using Rhodamine 123 Efflux
This assay is commonly used to determine the functional inhibition of P-gp in living cells.
Objective: To measure the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., CCRF-CEM T lymphoblast cell line)[17]
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Test compounds (this compound, tariquidar) dissolved in a suitable solvent (e.g., DMSO)
-
Culture medium (e.g., DMEM)
-
Fluorescence-activated cell sorter (FACS) or a fluorescence plate reader
Procedure:
-
Cell Preparation: Culture P-gp overexpressing cells to an appropriate density.
-
Rhodamine 123 Loading: Resuspend the cells in culture medium containing rhodamine 123 (e.g., 0.2 µg/mL) and incubate for 30 minutes at 37°C to allow for substrate loading[17].
-
Washing: Centrifuge the cells to remove the extracellular rhodamine 123 and wash the cell pellet with ice-cold medium.
-
Incubation with Inhibitors: Resuspend the washed cells in pre-warmed medium containing various concentrations of the test inhibitor (encequidar or tariquidar) or vehicle control[17].
-
Efflux: Incubate the cells for a defined period (e.g., 60 minutes) at 37°C to allow for P-gp-mediated efflux of rhodamine 123.
-
Analysis: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader. A higher fluorescence signal indicates greater inhibition of P-gp efflux.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the efflux of rhodamine 123.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a test compound on the ATPase activity of P-gp, which is coupled to substrate transport.
Objective: To determine if a test compound modulates the ATP hydrolysis rate of P-gp.
Materials:
-
P-gp-expressing membrane vesicles (e.g., from Sf9 or mammalian cells)
-
ATP
-
Test compounds
-
Phosphate detection reagent (e.g., malachite green)
-
Vanadate (a known inhibitor of P-gp ATPase activity)
Procedure:
-
Reaction Setup: In a microplate, combine the P-gp membrane vesicles with the test compound at various concentrations in a suitable buffer.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction and incubate at 37°C for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Phosphate Detection: Add the phosphate detection reagent to quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Measurement: Measure the absorbance at a specific wavelength.
-
Data Analysis: Compare the amount of Pi released in the presence of the test compound to the basal ATPase activity (no compound) and the vanadate-inhibited control. Tariquidar has been shown to inhibit the vanadate-sensitive ATPase activity of P-gp[14][18].
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of P-gp inhibition and a typical experimental workflow.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: A typical experimental workflow for evaluating P-gp inhibitors.
Clinical Significance and Applications
Tariquidar has been evaluated in numerous clinical trials to overcome multidrug resistance in cancer[2][19][20][21]. While it has shown potent P-gp inhibition, its clinical success has been limited, partly due to challenges in achieving a therapeutic window without increasing chemotherapy-related toxicities[3][20].
Encequidar, with its unique property of being minimally absorbed, is primarily developed to increase the oral bioavailability of P-gp substrate drugs, such as paclitaxel[7][22][23]. This approach aims to convert intravenous chemotherapy regimens to oral ones, potentially reducing side effects associated with intravenous formulations and improving patient convenience[22][24][25].
Conclusion
Both this compound and tariquidar are highly potent P-gp inhibitors with substantial preclinical and clinical data. The choice between them depends largely on the intended application. Tariquidar serves as a valuable tool for studying systemic P-gp inhibition and its potential to reverse multidrug resistance. Encequidar's gut-specific action makes it a promising agent for enhancing the oral absorption of P-gp substrate drugs, a strategy with significant clinical implications for cancer therapy and other diseases. Researchers should carefully consider the distinct properties of each inhibitor in the context of their experimental design and therapeutic goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. encequidar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. encequidar - My Cancer Genome [mycancergenome.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. apexbt.com [apexbt.com]
- 14. Tariquidar | P-gp | TargetMol [targetmol.com]
- 15. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 21. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ascopubs.org [ascopubs.org]
- 25. A phase Ib study of Oraxol (oral paclitaxel and encequidar) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile: Oral Paclitaxel with Encequidar Versus Intravenous Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
The administration of paclitaxel, a cornerstone in the treatment of various solid tumors, has traditionally been limited to the intravenous (IV) route due to its poor oral bioavailability. The development of encequidar, a minimally absorbed, potent P-glycoprotein (P-gp) inhibitor, has paved the way for an oral formulation of paclitaxel. This guide provides an objective comparison of the safety profiles of oral paclitaxel combined with encequidar and conventional IV paclitaxel, supported by key experimental data from the pivotal phase III clinical trial KX-ORAX-001.
Mechanism of Action: Encequidar's Role in Oral Paclitaxel Absorption
Paclitaxel is a substrate for the P-glycoprotein efflux pump, which is highly expressed in the gastrointestinal tract. This pump actively transports paclitaxel out of intestinal cells and back into the gut lumen, severely limiting its oral absorption.[1] Encequidar functions by inhibiting this P-gp pump, thereby increasing the intracellular concentration and subsequent absorption of orally administered paclitaxel into the bloodstream.
Clinical Trial Experimental Protocol: The KX-ORAX-001 Study
The data presented in this guide is primarily derived from the KX-ORAX-001 trial, a phase III, open-label, randomized, multicenter study.[2]
Patient Population: The study enrolled 402 patients with metastatic breast cancer.[3]
Treatment Arms:
-
Oral Paclitaxel + Encequidar: Patients (n=265) received oral paclitaxel at a dose of 205 mg/m² plus 15 mg of encequidar for three consecutive days each week.[4]
-
Intravenous Paclitaxel: Patients (n=137) received IV paclitaxel at a dose of 175 mg/m² once every three weeks.[4]
Primary Endpoint: The primary endpoint was the radiologically confirmed tumor response rate at two consecutive timepoints.[2]
Comparative Safety Profile: Adverse Event Data
The safety profiles of oral paclitaxel with encequidar and IV paclitaxel demonstrated notable differences in the incidence and severity of key adverse events. The following tables summarize the quantitative data from the KX-ORAX-001 trial.
| Adverse Event | Oral Paclitaxel + Encequidar (All Grades) | IV Paclitaxel (All Grades) |
| Neuropathy | 17%[2] | 57%[2] |
| Alopecia | 49%[4] | 62%[4] |
| Nausea | Higher Incidence[4] | Lower Incidence[4] |
| Vomiting | Higher Incidence[4] | Lower Incidence[4] |
| Diarrhea | Higher Incidence[4] | Lower Incidence[4] |
| Infection | Higher Incidence[2] | Lower Incidence[2] |
| Neutropenia | Higher Incidence[2] | Lower Incidence[2] |
| Table 1: Incidence of Common Adverse Events (All Grades) |
| Adverse Event | Oral Paclitaxel + Encequidar (Grade ≥3) | IV Paclitaxel (Grade ≥3) |
| Neuropathy | 1%[2] | 8%[2] |
| Neutropenia | Higher Incidence[1] | Lower Incidence[1] |
| Nausea | 3%[4] | <1%[4] |
| Vomiting | 4%[4] | <1%[4] |
| Diarrhea | 5%[4] | <1%[4] |
| Table 2: Incidence of Severe Adverse Events (Grade ≥3) |
Key Safety Findings and Discussion
Neuropathy: A significant advantage of the oral formulation was the markedly lower incidence and severity of neuropathy.[2] The incidence of all-grade neuropathy was 17% in the oral group compared to 57% in the IV group.[2] More notably, grade 3 neuropathy was observed in only 1% of patients receiving oral paclitaxel versus 8% of those receiving the IV formulation.[2] This is a critical finding, as neuropathy is often a dose-limiting toxicity for IV paclitaxel.
Gastrointestinal Side Effects: The oral combination was associated with a higher incidence of gastrointestinal side effects, including nausea, vomiting, and diarrhea.[4] However, the majority of these events were low-grade and considered manageable.[5]
Neutropenia: While the overall rates of grade 3-4 adverse reactions were similar between the two arms (55% for oral vs. 53% for IV), the oral formulation led to a higher incidence of neutropenia and related infections.[2][3] This suggests a need for careful monitoring of blood counts in patients receiving oral paclitaxel with encequidar.
Alopecia: Patients in the oral paclitaxel group experienced a lower incidence of all-grade alopecia (49%) compared to the IV paclitaxel group (62%).[4]
Conclusion
The combination of oral paclitaxel with encequidar presents a distinct safety profile compared to traditional IV paclitaxel. The most significant advantage of the oral formulation is the substantial reduction in the incidence and severity of neuropathy, a common and debilitating side effect of IV paclitaxel.[2] Conversely, the oral regimen is associated with a higher frequency of gastrointestinal toxicities and neutropenia, which require proactive management.[2][4]
For drug development professionals, these findings highlight a trade-off in the toxicity profiles between the two formulations. The oral option may be particularly beneficial for patients at high risk for or with pre-existing neuropathy. However, the increased rates of gastrointestinal side effects and neutropenia necessitate careful patient selection and monitoring. Further research may focus on optimizing the dosing schedule and supportive care measures to mitigate these adverse events associated with oral paclitaxel and encequidar.
References
- 1. breastcancer.org [breastcancer.org]
- 2. Oral vs Intravenous Paclitaxel for Patients With Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 3. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. curetoday.com [curetoday.com]
Oral Paclitaxel with Encequidar Shows Lower Neuropathy Rates Compared to IV Paclitaxel in Metastatic Breast Cancer
Researchers and drug development professionals now have access to comparative data on the incidence of neuropathy associated with the oral paclitaxel formulation, Encequidar mesylate, versus traditional intravenous (IV) paclitaxel. Clinical trial results indicate that the oral combination therapy not only demonstrates greater efficacy but also a significantly lower rate of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of IV paclitaxel.
The combination of oral paclitaxel with Encequidar (oPac+E) has emerged as a promising alternative to IV paclitaxel, offering a better safety profile concerning neuropathy.[1][2] Encequidar is a novel, minimally absorbed, gut-specific P-glycoprotein (P-gp) inhibitor that facilitates the oral absorption of paclitaxel, which otherwise has low bioavailability.[3][4] This allows for an oral formulation that can achieve therapeutic plasma concentrations of paclitaxel.[1][3]
Comparative Analysis of Neuropathy Incidence
Data from the pivotal phase III KX-ORAX-001 trial, which compared oPac+E to IV paclitaxel in patients with metastatic breast cancer, revealed a marked difference in the incidence and severity of neuropathy.
Table 1: Comparison of Neuropathy Incidence in the KX-ORAX-001 Trial
| Adverse Event | Oral Paclitaxel + Encequidar (oPac+E) (n=265) | Intravenous Paclitaxel (IVPac) (n=137) |
| All Grades Neuropathy | 17% - 22%[1][2] | 57% - 64%[1][2] |
| Grade 3 Neuropathy | 1% - 2%[1][2] | 8% - 15%[1][2] |
| Neuropathy-induced Dose Reductions | 2%[1] | 8%[1] |
| Treatment Discontinuation due to Neuropathy | 0%[1] | 8%[1] |
| Medication for Neuropathic Symptoms | 12%[1] | 40%[1] |
The cumulative risk of neuropathy with the oral formulation was observed to be slower to develop and remained steady, while the risk with IV paclitaxel reached 50% by week 88 of the study.[1] These findings suggest a significant advantage for the oral regimen in mitigating the neurotoxic effects of paclitaxel.
Efficacy and Other Adverse Events
Beyond the reduction in neuropathy, the oPac+E combination also demonstrated superior efficacy in tumor response. The overall response rate (ORR) was significantly higher in the oPac+E arm (35.8% - 36%) compared to the IVPac arm (23.4% - 24%).[1][2] However, the oral formulation was associated with higher rates of gastrointestinal side effects, such as nausea, vomiting, and diarrhea, as well as grade 4 neutropenia and infection.[2][5]
Experimental Protocols
KX-ORAX-001 Trial Methodology
The KX-ORAX-001 study was an open-label, randomized, multicenter, phase III trial.[6] A total of 402 patients with metastatic breast cancer were enrolled.[6]
-
Treatment Arms:
-
Primary Endpoint: Confirmed radiographic tumor response based on RECIST 1.1 criteria, assessed by a blinded independent central review.[6]
-
Neuropathy Assessment: The severity of peripheral neuropathy was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.0. This scale grades neuropathy from 1 (asymptomatic) to 5 (death).[7] Assessment of neuropathy was a key safety endpoint. While the exact frequency of assessment is not detailed in the provided results, standard clinical practice involves regular monitoring for symptoms of neuropathy at each patient visit.
Signaling Pathways and Mechanisms
Encequidar's Mechanism of Action
Encequidar is a potent and selective inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette transporter.[8] P-gp is highly expressed in the intestinal epithelium and is responsible for the efflux of various drugs, including paclitaxel, back into the intestinal lumen, thereby limiting their oral absorption.[3] By inhibiting P-gp in the gut, Encequidar increases the oral bioavailability of paclitaxel.[3]
Mechanism of Encequidar in enhancing oral paclitaxel absorption.
Paclitaxel-Induced Peripheral Neuropathy (PIPN)
The exact mechanisms of PIPN are complex and multifactorial.[9] Paclitaxel disrupts microtubule function, which is crucial for axonal transport in neurons.[10] This disruption leads to a cascade of downstream effects.
Signaling pathway of paclitaxel-induced peripheral neuropathy.
The lower incidence of neuropathy with oPac+E may be related to differences in paclitaxel pharmacokinetics, such as a lower peak plasma concentration compared to the rapid infusion of IV paclitaxel, although the total exposure (AUC) can be comparable.[1] This altered pharmacokinetic profile may result in less direct damage to peripheral nerves.
References
- 1. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. evs.nci.nih.gov [evs.nci.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Overview of neuropathy associated with taxanes for the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Encequidar Mesylate Combination Therapy in Metastatic Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Encequidar mesylate in combination with oral paclitaxel against intravenous (IV) paclitaxel and other alternative therapies for metastatic breast cancer. The information is supported by experimental data from clinical trials, with a focus on patient-reported outcomes and detailed methodologies.
Overview of this compound Combination Therapy
Encequidar is a novel, minimally absorbed, oral P-glycoprotein (P-gp) inhibitor.[1][2] P-gp is a transporter protein found in the gut that actively pumps certain drugs, including the chemotherapy agent paclitaxel, out of cells, thereby reducing their absorption into the bloodstream.[1][2] By inhibiting P-gp, Encequidar allows for the oral administration of paclitaxel, a cornerstone treatment for various cancers that is traditionally administered intravenously due to its poor oral bioavailability.[1][2] This guide focuses on the patient-reported outcomes and clinical data of Encequidar in combination with oral paclitaxel (oPac+E).
Patient-Reported Outcomes: A Key Differentiator
While formal patient-reported outcome (PRO) data from validated questionnaires such as the FACT-G or EORTC QLQ-C30 have not been extensively published for the Encequidar combination therapy, the significant reduction in certain treatment-related toxicities serves as a strong indicator of improved quality of life.
The most profound patient benefit observed in clinical trials of oPac+E is the markedly lower incidence and severity of chemotherapy-induced peripheral neuropathy (CIPN) compared to IV paclitaxel.[1][3][4][5][6] Neuropathy, which includes symptoms like pain, numbness, and tingling in the hands and feet, is a debilitating side effect of IV paclitaxel that can significantly impair a patient's quality of life and may lead to treatment discontinuation.[1] The oPac+E combination has also been associated with a lower incidence of alopecia (hair loss).[1][6]
Studies have consistently shown that patients generally prefer oral chemotherapy over intravenous administration, citing convenience, reduced time spent in hospitals, and less disruption to their daily lives as key advantages.[7][8][9]
Comparative Clinical Data: Oral Paclitaxel/Encequidar vs. IV Paclitaxel
The pivotal phase III clinical trial, KX-ORAX-001, provides the most comprehensive data for comparing oPac+E with standard IV paclitaxel in patients with metastatic breast cancer.
Efficacy
| Outcome | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IV Paclitaxel) | p-value |
| Overall Response Rate (ORR) | 35.8% - 40.4% | 23.4% - 25.6% | 0.005 - 0.011 |
| Median Progression-Free Survival (PFS) | 8.4 - 9.3 months | 7.4 - 8.3 months | 0.046 |
| Median Overall Survival (OS) | 22.7 - 27.9 months | 16.5 - 16.9 months | 0.035 - 0.082 |
Data compiled from the KX-ORAX-001 trial results.[3][4][10][11][12][13]
Patient-Centric Adverse Events
| Adverse Event (All Grades) | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IV Paclitaxel) |
| Neuropathy | 17% - 22% | 57% - 64% |
| Grade 3/4 Neuropathy | 1% - 2% | 8% - 15% |
| Alopecia | ~50% reduction compared to IV | Higher incidence |
| Gastrointestinal (Nausea, Vomiting, Diarrhea) | Higher Incidence | Lower Incidence |
| Neutropenia (Grade 4) | Higher Incidence | Lower Incidence |
Data compiled from the KX-ORAX-001 trial results.[3][4][5][6][10]
Comparison with Other Oral Alternatives
Direct head-to-head trials comparing oPac+E with other oral chemotherapies for metastatic breast cancer, such as capecitabine, are limited. However, a comparison of their respective clinical trial data can provide some insights.
| Feature | Oral Paclitaxel + Encequidar (oPac+E) | Capecitabine |
| Mechanism of Action | P-gp inhibitor + Microtubule inhibitor | Antimetabolite (prodrug of 5-FU) |
| Reported Overall Response Rate (Monotherapy) | 36% - 40% (vs. IV paclitaxel) | 18% - 36% |
| Median Progression-Free Survival (Monotherapy) | ~8.4 months (vs. IV paclitaxel) | ~3 - 5.3 months |
| Key Patient-Reported Toxicities | GI side effects, neutropenia (lower neuropathy) | Hand-foot syndrome, diarrhea, nausea |
Data for capecitabine is from various studies and not from a direct comparison trial.[14][15][16][17]
Experimental Protocols
KX-ORAX-001 Phase III Trial Methodology
-
Study Design: A multinational, open-label, randomized (2:1 ratio) phase III registration study.[18]
-
Patient Population: Female patients with histologically or cytologically confirmed metastatic breast cancer for whom IV paclitaxel monotherapy was recommended.[18] A total of 402 patients were enrolled.[12]
-
Intervention Arm: Oral paclitaxel (205 mg/m²) plus Encequidar (15 mg) administered daily for three consecutive days each week.[18]
-
Control Arm: Intravenous paclitaxel (175 mg/m²) administered over 3 hours every three weeks.[18]
-
Primary Endpoint: Confirmed tumor response rate, assessed by a blinded independent central review using RECIST 1.1 criteria.[18]
-
Secondary Endpoints: Progression-free survival (PFS) and overall survival (OS).[18]
Visualizing the Science
Mechanism of Action of Encequidar
Caption: Encequidar inhibits the P-gp pump in the gut, increasing oral paclitaxel absorption.
KX-ORAX-001 Clinical Trial Workflow
Caption: Workflow of the KX-ORAX-001 phase III clinical trial.
Conclusion
The combination of this compound with oral paclitaxel represents a significant advancement in the treatment of metastatic breast cancer, offering a more convenient and less toxic alternative to intravenous paclitaxel. The notable reduction in neuropathy and alopecia suggests a substantial improvement in patient quality of life. While direct comparative data with other oral agents are still emerging, the efficacy and patient-centric benefits of the oPac+E regimen position it as a valuable therapeutic option for appropriate patients. Future research should focus on generating formal patient-reported outcome data to further quantify the quality of life benefits of this novel combination therapy.
References
- 1. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral vs Intravenous Paclitaxel for Patients With Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 4. breastcancer.org [breastcancer.org]
- 5. onclive.com [onclive.com]
- 6. breastcancer.org [breastcancer.org]
- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 8. Patient Preferences in Metastatic Breast Cancer Care: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient preference for oral chemotherapy in the treatment of metastatic breast and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. onclive.com [onclive.com]
- 12. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Efficacy and safety of capecitabine-based first-line chemotherapy in advanced or metastatic breast cancer: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly durable response to capecitabine in patient with metastatic estrogen receptor positive breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomised, phase II trial comparing oral capecitabine (Xeloda®) with paclitaxel in patients with metastatic/advanced breast cancer pretreated with anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of capecitabine as monotherapy for HER2 normal metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial of Encequidar Mesylate in Combination with Oral Paclitaxel Shows Superior Efficacy and Favorable Safety Profile Compared to Intravenous Paclitaxel in Metastatic Breast Cancer
A pivotal Phase III head-to-head clinical trial demonstrates that the combination of Encequidar mesylate with oral paclitaxel offers a significant improvement in overall response rate and a better safety profile, particularly regarding neuropathy, when compared to the standard intravenous (IV) paclitaxel treatment for patients with metastatic breast cancer. This guide provides a detailed comparison of the two treatment regimens, supported by data from the landmark clinical trial (NCT02594371), to inform researchers, scientists, and drug development professionals.
Encequidar is a novel, minimally absorbed, potent inhibitor of the P-glycoprotein (P-gp) pump, an intestinal efflux transporter that limits the oral absorption of many drugs, including the widely used chemotherapy agent paclitaxel. By inhibiting P-gp, Encequidar enables the oral administration of paclitaxel, potentially offering a more convenient and tolerable treatment option.
Comparative Efficacy Data
The Phase III trial was an open-label, randomized, multicenter study that enrolled 402 patients with metastatic breast cancer.[1] Patients were randomized in a 2:1 ratio to receive either oral paclitaxel (205 mg/m²) plus Encequidar (15 mg) for three consecutive days weekly or IV paclitaxel (175 mg/m²) once every three weeks.[1][2]
The primary endpoint was the confirmed radiographic overall response rate (ORR) as assessed by a blinded independent central review.[1] The combination of oral paclitaxel and Encequidar met the primary endpoint, showing a statistically significant improvement in ORR compared to IV paclitaxel.[3]
Table 1: Efficacy Outcomes in the Intent-to-Treat (ITT) Population
| Efficacy Endpoint | Oral Paclitaxel + Encequidar (n=265) | Intravenous Paclitaxel (n=137) | P-value |
| Overall Response Rate (ORR) | 36%[1] | 23%[1] | 0.01[1] |
| Median Progression-Free Survival (PFS) | 8.4 months[1] | 7.4 months[1] | 0.046[1] |
| Median Overall Survival (OS) | 22.7 months[1] | 16.5 months[1] | 0.08[1] |
Comparative Safety and Tolerability Data
The safety analysis of the Phase III trial revealed a different side effect profile for the two treatment arms. Notably, the incidence and severity of neuropathy were significantly lower in the oral paclitaxel plus Encequidar group.[3] However, gastrointestinal side effects and neutropenia were more common with the oral combination.[1]
Table 2: Incidence of Key Adverse Events (All Grades)
| Adverse Event | Oral Paclitaxel + Encequidar | Intravenous Paclitaxel |
| Neuropathy | 17%[4] | 57%[4] |
| Nausea | Higher[1] | Lower[1] |
| Vomiting | Higher[1] | Lower[1] |
| Diarrhea | Higher[1] | Lower[1] |
| Alopecia | 49%[5] | 62%[5] |
Table 3: Incidence of Grade 3/4 Adverse Events
| Adverse Event (Grade 3/4) | Oral Paclitaxel + Encequidar | Intravenous Paclitaxel |
| Neuropathy | 1%[4] | 8%[4] |
| Neutropenia | Higher[4] | Lower[4] |
| Infections | Higher[4] | Lower[4] |
Experimental Protocols
Phase III Clinical Trial (NCT02594371) Methodology
-
Study Design: A multicenter, open-label, randomized, head-to-head, Phase III clinical trial.[1]
-
Patient Population: 402 patients with metastatic breast cancer who were candidates for single-agent paclitaxel therapy.[1] Key inclusion criteria included histologically or cytologically confirmed metastatic breast cancer and adequate organ function. Patients must have been at least one year from their last taxane treatment.[1]
-
Randomization: Patients were randomized in a 2:1 ratio to one of two treatment arms.[1]
-
Treatment Arms:
-
Primary Endpoint: The primary endpoint was the confirmed radiographic tumor response rate, assessed by a blinded independent central review using RECIST 1.1 criteria.[1]
-
Secondary Endpoints: Secondary endpoints included progression-free survival (PFS) and overall survival (OS).[1]
-
Statistical Analysis: The trial was designed to demonstrate the superiority of the oral paclitaxel plus Encequidar arm over the IV paclitaxel arm for the primary endpoint of ORR.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the pivotal Phase III clinical trial comparing oral paclitaxel with Encequidar to intravenous paclitaxel.
Caption: Phase III Trial Workflow.
Signaling Pathway of Encequidar and Oral Paclitaxel
The mechanism of action of Encequidar is central to enabling the oral administration of paclitaxel. The following diagram illustrates this pathway.
Caption: Encequidar's Mechanism of Action.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Oral vs Intravenous Paclitaxel for Patients With Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 3. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer [escholarship.org]
- 4. onclive.com [onclive.com]
- 5. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. breastcancer.org [breastcancer.org]
Validating the Reversal of Multidrug Resistance by Encequidar Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of encequidar mesylate with other strategies for reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer. Encequidar is a third-generation, potent, and selective P-gp inhibitor designed to be minimally absorbed, allowing for targeted inhibition of P-gp in the gastrointestinal tract. This unique characteristic enhances the oral bioavailability of co-administered chemotherapeutic drugs that are P-gp substrates, representing a significant advancement in overcoming a primary mechanism of drug resistance. This document presents supporting experimental data from preclinical and clinical studies, detailed experimental protocols, and a comparative analysis with alternative P-gp inhibitors and other MDR reversal strategies.
Mechanism of Action of this compound
This compound's primary mechanism of action is the potent and selective inhibition of the P-glycoprotein (ABCB1) efflux pump. P-gp is an ATP-dependent transporter highly expressed in the luminal membrane of intestinal epithelial cells, where it actively pumps a wide range of xenobiotics, including many chemotherapeutic agents, back into the intestinal lumen, thereby limiting their oral absorption. By inhibiting this efflux mechanism, encequidar increases the intracellular concentration and systemic exposure of orally administered P-gp substrate drugs.
Beyond its role in enhancing oral bioavailability, preclinical studies suggest that encequidar may also reverse MDR in tumor cells through additional mechanisms. In doxorubicin-resistant colon cancer cells (SW620/AD300), encequidar has been shown to affect cellular metabolism by impacting the citric acid (TCA) cycle and glutathione metabolism.[1] This leads to reduced energy supply for P-gp function and increased oxidative stress within the cancer cells, restoring their sensitivity to chemotherapeutic agents.[1]
References
Efficacy of Encequidar Mesylate in Taxane-Resistant Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Encequidar mesylate, in combination with oral paclitaxel, against other therapeutic alternatives for the treatment of taxane-resistant tumors. The information is compiled from publicly available clinical and preclinical data to assist researchers and drug development professionals in evaluating its potential.
Introduction to this compound and Taxane Resistance
Taxanes, such as paclitaxel and docetaxel, are a cornerstone of chemotherapy for various solid tumors. However, the development of resistance, either intrinsic or acquired, significantly limits their efficacy[1]. A key mechanism of taxane resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 gene, which actively transports taxanes out of cancer cells, reducing their intracellular concentration and cytotoxic effect[2][3].
This compound is a potent, minimally absorbed inhibitor of P-glycoprotein[4][5]. When co-administered with an oral formulation of paclitaxel, Encequidar blocks P-gp-mediated efflux in the gastrointestinal tract, enabling oral absorption of paclitaxel and potentially overcoming P-gp-mediated tumor resistance[4][5]. This guide evaluates the efficacy of the Encequidar/oral paclitaxel combination and compares it with other agents used in taxane-resistant settings, namely eribulin, ixabepilone, and nab-paclitaxel.
Comparative Efficacy in Metastatic Breast Cancer
The primary clinical evidence for this compound comes from the Phase III KX-ORAX-001 study in patients with metastatic breast cancer. While this study did not exclusively enroll patients with documented taxane-resistant disease, a significant portion had prior taxane exposure. The following tables compare the efficacy of oral paclitaxel plus Encequidar with intravenous (IV) paclitaxel from this pivotal trial, and with other therapies approved for taxane-pretreated metastatic breast cancer.
Table 1: Efficacy of Oral Paclitaxel + Encequidar vs. IV Paclitaxel in Metastatic Breast Cancer (KX-ORAX-001 Trial)
| Endpoint | Oral Paclitaxel + Encequidar (n=265) | IV Paclitaxel (n=137) | Hazard Ratio (95.5% CI) | p-value |
| Overall Response Rate (ORR) | 35.8% | 23.4% | - | 0.0107[6] |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | 0.768 (0.584 - 1.01) | 0.046[7] |
| Median Overall Survival (OS) | 22.7 months | 16.5 months | 0.794 (0.607 - 1.037) | 0.08[7] |
Data from the intent-to-treat (ITT) population.
Table 2: Efficacy of Alternative Agents in Taxane-Resistant Metastatic Breast Cancer
| Agent | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Eribulin mesylate | EMBRACE (Phase III)[8] | Heavily pretreated (2-5 prior chemo regimens, incl. anthracycline and taxane) | 12% | 3.7 months | 13.1 months |
| Ixabepilone + Capecitabine | CA163046 (Phase III)[9][10] | Anthracycline-pretreated and taxane-resistant | 35% | 5.8 months | 12.9 months |
| Ixabepilone (monotherapy) | Phase II[11] | Resistant to anthracycline, taxane, and capecitabine | 11.5% | 3.1 months | 8.6 months |
| Nab-paclitaxel | Retrospective Study[12] | Taxane-pretreated (52 resistant) | - | 4.43 months (resistant subgroup) | - |
Mechanism of Action and Resistance
The primary mechanism by which Encequidar enhances the efficacy of oral paclitaxel is through the inhibition of P-glycoprotein. However, taxane resistance is multifactorial. The following diagram illustrates the P-gp-mediated efflux and its inhibition by Encequidar.
References
- 1. Taxane resistance in prostate cancer is mediated by decreased drug-target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. onclive.com [onclive.com]
- 5. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Oral Paclitaxel Plus P-Glycoprotein Pump Inhibitor Encequidar vs Intravenous Paclitaxel in Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Paclitaxel Restores Sensitivity to Chemotherapy in Preclinical Models of Multidrug-Resistant Intrahepatic Cholangiocarcinoma [frontiersin.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. breastcancer.org [breastcancer.org]
Enhancing Oral Bioavailability: A Comparative Analysis of Encequidar Mesylate Formulations
For Researchers, Scientists, and Drug Development Professionals
Encequidar, a potent and selective P-glycoprotein (P-gp) inhibitor, is a promising agent for enhancing the oral bioavailability of various therapeutic drugs that are P-gp substrates. By inhibiting the P-gp efflux pump primarily in the gastrointestinal tract, Encequidar allows for greater absorption of co-administered drugs, potentially converting intravenous therapies into oral medications. This guide provides a comparative overview of different Encequidar mesylate formulations and their efficacy in enhancing the bioavailability of the model P-gp substrate, paclitaxel.
Mechanism of Action: P-glycoprotein Inhibition
This compound acts as a competitive inhibitor of the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter.[1][2] P-gp is highly expressed on the apical surface of intestinal epithelial cells and actively transports a wide range of xenobiotics, including many cancer chemotherapeutics like paclitaxel, back into the intestinal lumen, thereby limiting their oral absorption.[1][3] Encequidar, when administered orally, localizes at the gut level and selectively binds to P-gp, preventing the efflux of co-administered substrate drugs.[3][4] This leads to increased intracellular drug concentrations within the enterocytes and subsequently higher systemic absorption and bioavailability.[4]
Comparative Efficacy of this compound Formulations
The formulation of this compound plays a crucial role in its effectiveness as a bioavailability enhancer. Studies in Sprague-Dawley rats have compared different formulations, primarily focusing on their ability to increase the oral bioavailability of paclitaxel. The key formulations investigated include this compound powder, microcapsules, and amorphous solid dispersions (ASDs).
Quantitative Data on Paclitaxel Bioavailability Enhancement
The following table summarizes the key pharmacokinetic parameters of paclitaxel when co-administered with different formulations of this compound in rats.
| Encequidar Formulation | Paclitaxel Formulation | Fold Increase in Paclitaxel Bioavailability (compared to paclitaxel alone) | Key Findings |
| Powder | Paclitaxel in Cremophor® EL and ethanol solution | 35-fold | Significant increase in oral bioavailability. |
| Microcapsules | Paclitaxel in Cremophor® EL and ethanol solution | 69-fold | Superior performance compared to the powder formulation, attributed to the amorphous state of Encequidar in the microcapsules.[5] |
| Amorphous Solid Dispersion (ASD) with HPMC-5 | Amorphous Paclitaxel | 2 to 4-fold (vs. amorphous paclitaxel alone) | Co-administration of Encequidar as an ASD with paclitaxel as an ASD showed a synergistic effect. |
| Co-administered ASD with HPMC-5 | Paclitaxel ASD with HPMC-5 | 24-fold (vs. amorphous paclitaxel alone) | Simultaneous and timed release from the polymer-based ASD is a key strategy to maximize oral bioavailability enhancement.[5] |
| Amorphous Solid Dispersion (ASD) with PVP-K30 | Amorphous Paclitaxel | 2 to 4-fold (vs. amorphous paclitaxel alone) | Effective in increasing bioavailability, though in vitro dissolution was faster than HPMC-5 based ASDs.[5] |
Pharmacokinetics of Encequidar Formulations
A direct comparison of the pharmacokinetic profiles of Encequidar from different formulations revealed that the microcapsule formulation led to a more rapid and higher systemic exposure of Encequidar compared to the powder form.
| Encequidar Formulation | Tmax (h) | AUC (h*ng/mL) |
| Powder | 4.3 ± 0.9 | 64.3 ± 18.0 |
| Microcapsules | 2.5 ± 0.6 | 107.7 ± 20.1 |
Experimental Protocols
The data presented in this guide are derived from preclinical studies in Sprague-Dawley rats. The following provides a general overview of the experimental methodologies employed in these studies.
In Vivo Oral Bioavailability Studies in Rats
-
Animal Model: Male Sprague-Dawley rats were used in these studies.[5][6]
-
Dosing:
-
Formulation Administration: Formulations were suspended in vehicles such as FaSSIF-V2 (Fasted State Simulated Intestinal Fluid) and administered via oral gavage.[5]
-
Blood Sampling: Blood samples were collected at predetermined time points post-administration.
-
Analytical Method: Plasma concentrations of paclitaxel and Encequidar were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][7]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Area Under the Curve (AUC) and Maximum Concentration (Cmax) were calculated using non-compartmental analysis.[7]
Amorphous Solid Dispersion (ASD) Preparation
ASDs of paclitaxel and this compound were prepared by freeze-drying.
-
Solution Preparation: Paclitaxel and/or this compound were dissolved along with a polymer (e.g., HPMC-5, PVP-K30) in a suitable solvent system (e.g., 70% v/v tert-butanol in water).[5]
-
Freeze-Drying: The solutions were then freeze-dried to obtain the amorphous solid dispersions.[5]
Conclusion
The formulation of this compound significantly impacts its ability to enhance the oral bioavailability of co-administered P-gp substrates like paclitaxel. The presented data indicates that advanced formulations such as microcapsules and co-administered amorphous solid dispersions with polymers like HPMC-5 offer superior performance compared to a simple powder formulation. The enhanced and synchronized dissolution of both the drug and the inhibitor from ASDs appears to be a critical factor in maximizing the inhibitory effect on P-gp and, consequently, oral drug absorption. These findings underscore the importance of formulation development in harnessing the full potential of P-gp inhibitors like Encequidar to enable oral delivery of a wider range of therapeutic agents.
References
- 1. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
Encequidar Mesylate: A Comparative Analysis of P-gp and BCRP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of encequidar mesylate's inhibitory effects on P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key ATP-binding cassette (ABC) transporters that play a crucial role in drug disposition and multidrug resistance. This document summarizes quantitative data, outlines experimental methodologies, and presents visual diagrams to facilitate a comprehensive understanding of encequidar's activity in comparison to other well-known transporter inhibitors.
Data Presentation: Inhibitory Potency (IC50) of Transporter Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other reference inhibitors against P-gp and BCRP from different species. This data highlights the significant selectivity of encequidar for human P-gp.
| Compound | Transporter | Species | In Vitro System | IC50 (µM) | Reference |
| Encequidar (ECD) | Human P-gp (hP-gp) | Human | MDCK-hMDR1 cells | 0.0058 ± 0.0006 | [1][2] |
| Human BCRP (hBCRP) | Human | MDCK-hBCRP cells | > 10 | [1][2] | |
| Rat BCRP (rBCRP) | Rat | Membrane Vesicles | 0.059 - 0.18 | [1][2] | |
| Cynomolgus Monkey BCRP | Monkey | Membrane Vesicles | 0.059 - 0.18 | [1][2] | |
| Elacridar (ELD) | P-gp | Not Specified | P-gp-overexpressing MDCKII cells | ~0.193 | [3] |
| P-gp | Not Specified | Not Specified | 0.16 (for labeling by [3H]azidopine) | [4] | |
| BCRP | Not Specified | BCRP-overexpressing cell line | 0.250 | [5] | |
| Tariquidar (TQR) | P-gp | Hamster | Not Specified | 0.043 ± 0.009 | [6] |
| P-gp | Not Specified | MDCK cells | 0.044 | [6] | |
| BCRP | Not Specified | BCRP-overexpressing cell line | 0.916 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common in vitro assays used to assess P-gp and BCRP inhibition.
Caco-2 Permeability Assay for P-gp Inhibition
This assay is widely used to predict intestinal drug absorption and identify substrates and inhibitors of P-gp, which is endogenously expressed in Caco-2 cells.
a. Cell Culture:
-
Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[7][8][9]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[8]
b. Bidirectional Transport Study:
-
To assess if a compound is a P-gp substrate, its permeability is measured in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).[7]
-
The test compound is added to the donor compartment (either apical or basolateral), and samples are taken from the receiver compartment at specific time points.[9]
-
The apparent permeability coefficient (Papp) is calculated for both directions.[8]
-
The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux, suggesting the compound is a substrate for an efflux transporter like P-gp.[7]
c. Inhibition Assessment:
-
To evaluate the inhibitory potential of a compound like encequidar, the bidirectional transport of a known P-gp substrate (e.g., digoxin) is measured in the presence and absence of the inhibitor.[10]
-
A significant reduction in the efflux ratio of the probe substrate in the presence of the test compound indicates P-gp inhibition.[7]
-
IC50 values are determined by measuring the inhibition of the probe substrate's efflux at various concentrations of the inhibitor.
MDCKII-BCRP Transwell Assay for BCRP Inhibition
This assay utilizes Madin-Darby canine kidney (MDCK) II cells that are stably transfected to overexpress human BCRP, providing a specific system to study BCRP-mediated transport and inhibition.
a. Cell Culture:
-
MDCKII cells stably expressing human BCRP are seeded on Transwell® inserts and cultured to form a confluent monolayer.[11]
-
Parental MDCKII cells (not expressing BCRP) are used as a negative control.
b. Substrate Transport and Inhibition:
-
The transport of a known BCRP substrate (e.g., prazosin, pheophorbide A) is measured across the cell monolayer in both the A-B and B-A directions.[12][13]
-
To assess inhibition, the assay is performed in the presence of various concentrations of the test inhibitor (e.g., encequidar).
-
The cells are typically pre-incubated with the inhibitor before the addition of the BCRP substrate.[11]
-
The concentration of the substrate in the receiver compartment is quantified, and the efflux ratio and percent inhibition are calculated to determine the IC50 value of the inhibitor.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of efflux pumps and a typical experimental workflow for their study.
Caption: Mechanism of P-gp/BCRP drug efflux and its inhibition.
Caption: Workflow of an in vitro transporter inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. enamine.net [enamine.net]
- 10. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro inhibition experiments for BCRP [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MDCKII Monolayer Assays - Service Categories - Solvo Biotechnology [solvobiotech.com]
Safety Operating Guide
Safe Disposal of Encequidar Mesylate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of encequidar mesylate, a potent P-glycoprotein inhibitor used in research. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
This compound is identified as a substance that may cause allergic skin reactions and respiratory irritation.[1] Therefore, appropriate handling and disposal are paramount. The following procedures are based on general principles of pharmaceutical waste management and specific information available for this compound.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Wear protective gloves.[1]
-
Protective Clothing: Use appropriate protective clothing to prevent skin contact.[1]
-
Eye/Face Protection: Wear safety glasses or a face shield.[1]
-
Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only in a well-ventilated area or outdoors.[1]
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work in areas with adequate exhaust ventilation.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
II. Step-by-Step Disposal Procedure for this compound
The primary principle for the disposal of this compound is to manage it as a hazardous pharmaceutical waste, in accordance with local, state, and federal regulations.[2][3][4]
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: This is considered the primary chemical waste.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, vials, absorbent pads, and contaminated PPE.
Step 2: Containment
-
Solid Waste:
-
Carefully place all solid this compound waste and contaminated disposable items into a designated, properly labeled hazardous waste container.
-
The container should be robust, leak-proof, and have a secure lid.
-
-
Liquid Waste (Solutions):
Step 3: Labeling
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Skin Sensitizer," "Respiratory Irritant").
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be locked up.[1]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
III. Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Evacuate Personnel: Evacuate non-essential personnel from the immediate area.[1]
-
Ensure Ventilation: Ensure the area is well-ventilated.[1]
-
Personal Protection: Wear full personal protective equipment, including respiratory protection.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
For liquid spills, absorb the solution with a liquid-binding material.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials and place them in the designated hazardous waste container for disposal according to the procedures outlined in Section II.[1]
-
IV. Quantitative Data Summary
| Identifier | Value |
| CAS Number | 849675-87-2[1] |
| Molecular Formula | C39H40N6O10S[1] |
| Molecular Weight | 784.83[1] |
Visual Guidance: Disposal Workflow and Hazard Identification
To further clarify the proper procedures, the following diagrams illustrate the logical workflow for this compound disposal and highlight its key hazards.
Caption: Workflow for the proper disposal of this compound.
Caption: Key hazards associated with this compound.
References
Essential Safety and Operational Guide for Handling Encequidar Mesylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Encequidar mesylate. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Sensitization: May cause an allergic skin reaction (Category 1, 1A, 1B).[1]
-
Respiratory Tract Irritation: May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for spill cleanup. |
Source: MedChemExpress Safety Data Sheet[1]
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust, fumes, gases, mist, vapors, or spray.[1]
-
Use only in a well-ventilated area or outdoors.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
Conditions for Safe Storage:
| Storage Condition | Temperature | Additional Requirements |
| Recommended | 4°C | Sealed in a cool, well-ventilated area. |
| In Solvent | -80°C | 6 months (sealed, away from moisture) |
| -20°C | 1 month (sealed, away from moisture) |
Source: MedChemExpress Safety Data Sheet[1]
Keep containers tightly closed and store in a locked-up area.[1]
Emergency Procedures
Immediate and appropriate response in an emergency is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation or rash occurs, get medical advice/attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention.[1] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[1] |
Source: MedChemExpress Safety Data Sheet[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]
-
Special Hazards: May emit irritant fumes during combustion.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[1]
Accidental Release Measures:
-
Personal Precautions: Use full personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.[1]
-
Containment and Cleaning Up:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Product Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Contaminated Packaging: Dispose of as unused product.
-
General Guidance: All overtly contaminated materials from a spill or cleanup should be managed as hazardous waste. Trace contaminated items such as gloves, gowns, and syringes should be disposed of in properly labeled, covered, and sealed disposal containers.[2]
Visual Workflow Guides
The following diagrams illustrate the procedural steps for key operational and emergency protocols.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Protocol for an this compound Spill.
Caption: Procedural Flow for the Disposal of this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
